Icosanamide
Description
Properties
IUPAC Name |
icosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCSVLHOTKHEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199376 | |
| Record name | Icosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51360-63-5 | |
| Record name | Eicosanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51360-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icosanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051360635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Icosanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Icosanamide: A Technical Profile of a Saturated Fatty Acid Amide
An In-depth Examination for Researchers and Scientific Professionals
Prepared by: Gemini, Senior Application Scientist
Foreword: Defining the Scope of Icosanamide's Biological Activity
It is imperative to begin this technical guide by clarifying the current scientific understanding of this compound. Initial inquiries into its "mechanism of action" may stem from a potential nomenclature confusion with the anticonvulsant medication lacosamide. Based on a comprehensive review of publicly available scientific literature, this compound, a C20 saturated fatty acid amide, is not recognized as a therapeutic agent and therefore does not have an established pharmacological mechanism of action. This document serves to provide a detailed technical profile of this compound, focusing on its chemical properties and known applications, while also drawing a clear distinction from clinically active compounds.
Chemical Identity and Physicochemical Properties of this compound
This compound, also known as ethis compound or arachidamide, is the amide derivative of icosanoic acid (arachidic acid).[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁NO | [1][2][3] |
| Molecular Weight | 311.5 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Registry Number | 51360-63-5 | [2] |
| Appearance | Data not available | |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and diethyl ether. | [] |
Known Applications and Areas of Study
The primary utility of this compound lies not in pharmacology, but in industrial and fundamental chemical research contexts.
Industrial Applications
This compound is utilized as a lubricant in metalworking fluids and as a component in greases.[] Its long carbon chain imparts desirable properties for providing lubricity, anti-wear characteristics, and corrosion prevention, particularly in high-pressure and high-temperature environments.[]
Chemical Research
Within a laboratory setting, this compound serves as a model compound for the study of amide bond chemistry.[] Its simple, linear structure makes it an ideal candidate for investigating fundamental reactions such as:
-
Amide hydrolysis under acidic or basic conditions to yield icosanoic acid and ammonia.[]
-
Amide exchange processes.[]
-
Spectroscopic analysis of the amide functional group.[]
The Point of Confusion: this compound vs. Lacosamide
The query regarding this compound's mechanism of action likely originates from its phonetic similarity to lacosamide , an established antiepileptic drug.[5] The mechanisms of these two compounds are distinct and unrelated.
Lacosamide: A Voltage-Gated Sodium Channel Modulator
Lacosamide's anticonvulsant activity is primarily attributed to its selective enhancement of the slow inactivation of voltage-gated sodium channels.[5] This action differs from other sodium channel-blocking antiepileptic drugs like phenytoin or carbamazepine, which primarily affect fast inactivation.[5] By shifting the slow inactivation curve to more hyperpolarized potentials, lacosamide stabilizes the inactivated state of the channel, thereby reducing the repetitive firing of neurons that contributes to seizure activity.[5]
The signaling pathway for lacosamide can be simplified as follows:
Sources
- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethis compound- [webbook.nist.gov]
- 3. PubChemLite - this compound (C20H41NO) [pubchemlite.lcsb.uni.lu]
- 5. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Icosanamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of Icosanamide
Introduction to this compound
This compound, also known as arachidic amide or ethis compound, is a primary fatty acid amide derived from icosanoic acid, a 20-carbon saturated fatty acid.[1][2] Its molecular structure consists of a long, saturated C20 aliphatic chain and a polar amide head group, which imparts surfactant-like properties. While specific applications of this compound are less documented than its unsaturated analog, erucamide, fatty acid amides as a class are of significant industrial importance, serving as slip agents, anti-blocking agents, and lubricants in the polymer industry.[3] The synthesis of this compound is therefore of interest to researchers in materials science and organic synthesis.
This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound. We will explore classical industrial methods, modern catalytic strategies, and biocatalytic approaches, explaining the underlying chemical principles and providing field-proven experimental protocols. The discussion is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the available methodologies, enabling informed decisions for laboratory-scale synthesis or industrial production.
Chapter 1: Classical Synthesis from Icosanoic Acid
The most direct and industrially scalable routes to this compound begin with its parent carboxylic acid, icosanoic acid (arachidic acid).[4][5] These methods are valued for their simplicity and use of readily available bulk chemicals.
Direct Ammonolysis of Icosanoic Acid
The formal condensation of a carboxylic acid with ammonia is the most straightforward conceptual pathway to a primary amide.[3] This reaction, a nucleophilic acyl substitution, proceeds by the attack of ammonia on the carbonyl carbon of icosanoic acid. However, the acidic proton of the carboxylic acid readily reacts with the basic ammonia to form a stable and unreactive ammonium carboxylate salt. To overcome this thermodynamic sink and drive the dehydration reaction forward, significant thermal energy is required.
Causality Behind Experimental Choices: The use of high temperatures (typically >180°C) and elevated pressures is essential to shift the equilibrium from the stable ammonium salt towards the amide product by continuously removing the water byproduct.[6] High pressure is necessary to maintain ammonia in the liquid phase and increase its concentration within the reaction mixture, thereby favoring the forward reaction according to Le Châtelier's principle.
Experimental Protocol: High-Pressure Ammonolysis
-
Reactor Preparation: A high-pressure stainless-steel autoclave is charged with icosanoic acid.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove oxygen.
-
Ammonia Addition: Anhydrous liquid ammonia is introduced into the reactor in a stoichiometric excess (typically 2-5 equivalents).
-
Reaction Conditions: The reactor is heated to 180-220°C, causing the internal pressure to rise significantly (e.g., 300-700 kPa).[6] The reaction mixture is stirred continuously for several hours.
-
Work-up: After cooling, the reactor is carefully vented to release excess ammonia. The crude this compound product is then collected and can be purified by recrystallization from a suitable solvent like isopropanol or ethanol.
Caption: Direct high-temperature ammonolysis of icosanoic acid.
Amidation via Urea Melt
To circumvent the challenges and hazards associated with handling high-pressure ammonia, urea has emerged as a preferred nitrogen source for industrial amide synthesis.[7] This method can be performed at atmospheric pressure, significantly simplifying the required equipment and improving operational safety.[6]
Expertise & Experience: At elevated temperatures (around 190°C), urea decomposes to generate ammonia and isocyanic acid in situ. The newly formed, highly reactive ammonia then participates in the amidation of the fatty acid. The reaction is typically facilitated by a dehydrating catalyst to drive the conversion. A common and effective catalyst system is a mixture of phosphorus pentoxide (P₂O₅) and an ammonium phosphate salt, which aids in the removal of water.[7]
Experimental Protocol: Urea-Based Synthesis[6]
-
Reactant Preparation: Charge a reaction vessel equipped with a mechanical stirrer and a condenser with icosanoic acid and urea. A molar ratio of 1:4 (acid:urea) is often optimal.[7][8]
-
Catalyst Addition: Add the catalyst, for instance, a 1:1 (w/w) mixture of P₂O₅ and (NH₄)H₂PO₄, at a loading of 3% by weight of the icosanoic acid.[6]
-
Reaction: Heat the heterogeneous mixture to approximately 190°C under constant stirring at atmospheric pressure.
-
Monitoring: The reaction progress can be monitored by measuring the acid value of the mixture over time.
-
Purification: Upon completion, the crude product is cooled and can be purified. This may involve neutralization of any unreacted acid followed by recrystallization or distillation to achieve high purity.
Data Presentation: Comparison of Urea-Based Amidation Conditions
| Fatty Acid | Molar Ratio (Acid:Urea) | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Erucic Acid | 1:4 | P₂O₅ / (NH₄)H₂PO₄ | 190 | 92 | [6][7] |
| Erucic Acid | 1:4 | Novozym 435 Lipase | 60 | 88.7 | [8] |
| Oleic Acid | 1:5 | Immobilized Lipase | Ambient | 31.4 (Conversion) | [9] |
Chapter 2: Modern Synthetic Strategies
While classical methods are robust, modern organic synthesis offers alternative pathways that provide higher purity, milder conditions, and greater functional group tolerance, making them ideal for laboratory and pharmaceutical applications.
Two-Step Synthesis via Icosanoyl Chloride
A cornerstone of amide synthesis is the activation of the carboxylic acid.[10] Converting the relatively unreactive carboxylic acid into a highly electrophilic acyl halide, such as an acyl chloride, dramatically accelerates the subsequent reaction with an amine.[11] This is arguably the most common and reliable method for small-scale amide synthesis.
Trustworthiness & Self-Validation: This two-step process is self-validating because each step is a high-yielding, well-understood reaction. The formation of the acyl chloride is readily confirmed (e.g., by IR spectroscopy showing the disappearance of the broad O-H stretch and the appearance of the C=O stretch at a higher wavenumber), and its subsequent reaction with ammonia is typically rapid and clean.
Experimental Protocol: Acyl Chloride Method
-
Part A: Synthesis of Icosanoyl Chloride
-
In a fume hood, add icosanoic acid to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Add an excess of thionyl chloride (SOCl₂) (approx. 2-3 equivalents) to the flask.
-
Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to yield the crude icosanoyl chloride, which can often be used directly in the next step.
-
-
Part B: Amidation of Icosanoyl Chloride (Schotten-Baumann conditions)[11]
-
Dissolve the crude icosanoyl chloride in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in a suitable solvent.
-
Stir the reaction mixture vigorously for 30-60 minutes.
-
Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by recrystallization.
-
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Direct Catalytic Amidation with Boronic Acids
In line with the principles of green chemistry, significant research has focused on developing methods for the direct catalytic amidation of carboxylic acids and amines.[12] These reactions avoid the use of stoichiometric activating agents, thereby minimizing waste and improving atom economy.[13] Boronic acid derivatives have emerged as particularly effective catalysts for this transformation.
Authoritative Grounding: Research by Hall and others has demonstrated that ortho-iodoarylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), are highly active catalysts for direct amidation at ambient temperatures.[14] The reaction mechanism is believed to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. Molecular sieves are crucial in this process, not only to remove the water byproduct but also to maintain the catalyst in its active free boronic acid state.[14]
Caption: Simplified catalytic cycle for boronic acid-mediated amidation.
Chapter 3: Biocatalytic and Biosynthetic Routes
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. Furthermore, understanding natural biosynthetic pathways can inspire novel synthetic approaches.
Lipase-Catalyzed Synthesis
Enzymes, particularly lipases, can efficiently catalyze the formation of amide bonds.[8] Immobilized lipases, such as Candida antarctica lipase B (commercially known as Novozym 435), are widely used due to their stability, reusability, and broad substrate scope.[6]
Expertise & Experience: The key advantage of lipase catalysis is the significantly milder reaction conditions. Compared to the ~190°C required for the chemically catalyzed urea method, lipase-catalyzed amidation can proceed efficiently at temperatures as low as 60°C.[6][8] This not only saves energy but also prevents thermal degradation of sensitive substrates and products, leading to higher purity. The reaction is typically performed in an organic solvent, such as tert-butyl alcohol, to solubilize the long-chain fatty acid.
Experimental Protocol: Lipase-Catalyzed Amidation[6][8]
-
Reaction Setup: In a reaction vessel, dissolve icosanoic acid and urea (e.g., 1:4 molar ratio) in tert-butyl alcohol.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435, at a loading of approximately 3% of the weight of the icosanoic acid.
-
Reaction Conditions: Maintain the reaction at 60°C with constant agitation (e.g., 250 rpm) for 24-48 hours.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for reuse.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure, and the resulting this compound can be purified by recrystallization.
Analogous Biosynthetic Pathways
While the specific biosynthetic pathway for this compound is not extensively studied, the pathways for other endogenous fatty acid amides, such as oleamide and anandamide, provide a robust framework for its hypothetical natural synthesis.[15][16][17]
Proposed Pathways based on Analogs:
-
N-Acyl Amine Pathway: This pathway involves the initial activation of icosanoic acid to its coenzyme A thioester, Icosanoyl-CoA. This activated intermediate could then be condensed with an amino acid (like glycine) to form N-icosanoylglycine. A peptidylglycine α-amidating monooxygenase (PAM)-like enzyme could then cleave this precursor to yield this compound.[15][16]
-
Direct Amidation Pathway: An alternative route involves the direct enzymatic amidation of Icosanoyl-CoA, using ammonia as the nitrogen source, catalyzed by an enzyme like cytochrome c.[15][18]
-
FAAH-Mediated Reverse Hydrolysis: The enzyme Fatty Acid Amide Hydrolase (FAAH), which typically degrades fatty acid amides, has been shown to operate in reverse under certain conditions, catalyzing the condensation of a fatty acid and an amine to form an amide.[17]
Sources
- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arachidic acid - Wikipedia [en.wikipedia.org]
- 3. Erucamide | 112-84-5 [chemicalbook.com]
- 4. Eicosanoic acid [webbook.nist.gov]
- 5. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic investigation of erucamide synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase-catalyzed synthesis of fatty acid amide (erucamide) using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. Amide Synthesis [fishersci.dk]
- 12. Catalytic Amidation [catalyticamidation.info]
- 13. mdpi.com [mdpi.com]
- 14. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 15. Biosynthesis of oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Biosynthesis of Oleamide_Chemicalbook [chemicalbook.com]
- 17. Unique pathway for anandamide synthesis and liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Enigmatic Role of Icosanamide: A Technical Guide to the Biological Significance of Saturated Fatty Acid Amides
Foreword: Unveiling the Bioactivity of a Lesser-Known Lipid Mediator
In the intricate world of lipid signaling, a vast array of molecules orchestrates cellular communication, influencing everything from inflammation to neurotransmission. Among these, the fatty acid amides (FAAs) have emerged as a critical class of endogenous signaling molecules. While members like anandamide and oleamide have been the subject of extensive research, many other FAAs remain in relative obscurity. This guide focuses on one such molecule: Icosanamide (also known as ethis compound or arachidamide), a 20-carbon saturated primary fatty acid amide.
Due to a notable scarcity of direct research on this compound's biological functions, this technical guide will take a holistic approach. We will first position this compound within the broader, well-characterized family of saturated fatty acid amides and N-acylethanolamines (NAEs). By elucidating the established biological roles, metabolic pathways, and mechanisms of action of its close chemical relatives, we aim to provide a robust framework for understanding the probable, yet currently unproven, significance of this compound. This document is intended for researchers, scientists, and drug development professionals, offering both a summary of current knowledge on related compounds and a roadmap for future investigation into this compound itself.
The Chemical Landscape of this compound and its Relatives
This compound is a primary fatty acid amide with the chemical formula C20H41NO.[1] It consists of a 20-carbon saturated acyl chain (icosanoyl) attached to an amide group. Its structure is foundational to a larger class of bioactive lipids that play significant roles in cellular signaling.[2][3]
This family of compounds can be broadly categorized, with each category having distinct, albeit sometimes overlapping, biological activities:
-
Primary Fatty Acid Amides (PFAMs): These molecules, including this compound, have the general structure RC(O)NH2. A well-studied example is oleamide, which has been identified as a sleep-inducing substance.[4][5]
-
N-Acylethanolamines (NAEs): In this subclass, the fatty acid is conjugated to ethanolamine (RC(O)N(H)CH2CH2OH). Saturated NAEs like N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) are known for their anti-inflammatory properties.[3][6]
The biological activity of these molecules is intimately tied to the length and saturation of their fatty acid chains.
Metabolic Pathways: The Synthesis and Degradation of Saturated Fatty Acid Amides
The endogenous levels of fatty acid amides are tightly regulated by a balance of biosynthesis and degradation. While the specific pathways for this compound are not explicitly detailed in the literature, we can infer its metabolic fate from the well-established pathways of other saturated FAAs and NAEs.
Biosynthesis
The biosynthesis of NAEs, which are close relatives of this compound, is a multi-step process that begins with membrane phospholipids.[3] A key precursor is N-acyl-phosphatidylethanolamine (NAPE), which is formed by the transfer of a fatty acid to the head group of phosphatidylethanolamine. NAPE is then hydrolyzed by a specific phospholipase D to yield the NAE.
The synthesis of primary fatty acid amides like this compound is less clearly understood but is thought to occur via several potential pathways, including the enzymatic amidation of the corresponding fatty acid, icosanoic acid.
Degradation by Fatty Acid Amide Hydrolase (FAAH)
A central enzyme in the regulation of fatty acid amide signaling is Fatty Acid Amide Hydrolase (FAAH).[2][7] This integral membrane enzyme is responsible for the hydrolysis of a wide range of fatty acid amides, including anandamide, oleamide, PEA, and SEA, into their corresponding fatty acids and amines.[6][7] It is highly probable that this compound is also a substrate for FAAH, which would degrade it to icosanoic acid and ammonia.
The inhibition of FAAH has been a major therapeutic target for enhancing the endogenous levels of these anti-inflammatory and analgesic lipids.[5][7]
The Biological Role of Saturated Fatty Acid Amides: An Anti-Inflammatory Focus
While direct evidence for this compound is lacking, a significant body of research points to the anti-inflammatory and pro-homeostatic roles of other saturated fatty acid amides.
N-palmitoylethanolamine (PEA) and N-stearoylethanolamine (SEA) have been shown to exert marked anti-inflammatory effects in various in vivo models.[6] For instance, SEA has been demonstrated to downregulate allergic inflammation in the skin.[6] These effects are often independent of the classical cannabinoid receptors (CB1 and CB2) that are the primary targets of anandamide.
Potential Mechanisms of Action
The anti-inflammatory actions of saturated NAEs are thought to be mediated through several potential targets:
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PEA and another related NAE, oleoylethanolamine (OEA), are known to exert anti-inflammatory and anorexic effects through this lipid-sensing nuclear receptor.[3]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): The anti-inflammatory effects of SEA have been shown to be reversed by a competitive antagonist of the TRPV1 receptor, suggesting its involvement.[6]
-
"Entourage Effect": Some fatty acid amides that are inactive at cannabinoid receptors can potentiate the effects of endocannabinoids like anandamide by inhibiting their degradation or through other indirect mechanisms.
Quantitative Data on Related Saturated Fatty Acid Amides
To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the effects of its close relatives, PEA and SEA, in a model of inflammation.
| Compound | Model | Endpoint Measured | Result | Reference |
| N-stearoylethanolamine (SEA) | Murine passive cutaneous anaphylaxis | Ear swelling (inflammation) | Significant reduction in swelling | [6] |
| N-palmitoylethanolamine (PEA) | Murine passive cutaneous anaphylaxis | Ear swelling (inflammation) | Significant reduction in swelling (comparable to SEA) | [6] |
Experimental Protocol: Investigating the Anti-inflammatory Potential of this compound
To facilitate future research into the biological role of this compound, a detailed protocol for an in vitro anti-inflammatory assay is provided below. This protocol is based on standard methodologies used to assess the effects of lipid mediators on macrophage activation.
Assay for this compound's Effect on Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To determine if this compound can inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in a macrophage cell line stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitrite Determination
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh DMEM.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in DMEM. Also, prepare a vehicle control (DMEM with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old media from the cells and replace it with the this compound dilutions or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
-
Stimulation:
-
Prepare a solution of LPS in DMEM at a final concentration of 1 µg/mL.
-
Add the LPS solution to all wells except for the negative control wells (which will receive only DMEM).
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Follow the manufacturer's instructions for the Griess Reagent Kit to measure the nitrite concentration, which is an indicator of NO production.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve.
-
-
Cell Viability Assay:
-
To ensure that any observed decrease in NO production is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the original plate.
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., MTT).
-
Data Analysis:
-
Normalize the nitrite concentrations to the cell viability data.
-
Compare the NO production in the this compound-treated, LPS-stimulated wells to the vehicle-treated, LPS-stimulated wells.
-
A significant decrease in NO production in the presence of this compound would suggest anti-inflammatory activity.
Conclusion and Future Directions
This compound is a member of the growing family of bioactive fatty acid amides. While its specific biological roles remain to be elucidated, the well-documented anti-inflammatory and pro-homeostatic functions of its close chemical relatives, particularly saturated N-acylethanolamines, provide a strong rationale for investigating this compound as a potential endogenous signaling molecule.
Future research should focus on:
-
Directly assessing the anti-inflammatory properties of this compound using in vitro and in vivo models, such as the one described in this guide.
-
Determining if this compound is a substrate for FAAH and how its levels are regulated in vivo.
-
Identifying the specific cellular receptors and signaling pathways that this compound may modulate.
-
Utilizing lipidomics approaches to quantify the endogenous levels of this compound in various tissues under physiological and pathological conditions.
By systematically addressing these questions, the scientific community can move closer to understanding the true biological significance of this enigmatic lipid mediator and its potential therapeutic applications.
References
-
Felder, C. C., et al. (1993). Anandamide, an Endogenous Cannabimimetic Eicosanoid, Binds to the Cloned Human Cannabinoid Receptor and Stimulates Receptor-Mediated Signal Transduction. Proceedings of the National Academy of Sciences, 90(16), 7656-7660. [Link]
-
De Filippis, D., et al. (2008). A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. British Journal of Pharmacology, 153(7), 1418-1429. [Link]
-
Wikipedia. (2025). Fatty acid amide. [Link]
-
Tsuboi, K., et al. (2025). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 26(7), 3829. [Link]
-
Mueller, B. M., & Driscoll, W. J. (2009). Fatty Acid Amide Signaling Molecules. Current pharmaceutical design, 15(31), 3684-3696. [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current topics in medicinal chemistry, 8(4), 313-326. [Link]
-
Hassan, H. A., et al. (2023). Metabolomics approach of Symphyotrichum squamatum ethanol extract and its nano-Ag formulation protective effect on gastric ulcer via bio-chemical and pathological analyses. Biomarkers, 28(1), 66-79. [Link]
-
Schmid, H. H., Schmid, P. C., & Berdyshev, E. V. (2002). Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? Chemistry and physics of lipids, 121(1-2), 1-23. [Link]
-
Chapman, K. D. (2014). N-Acylethanolamines: lipid metabolites with functions in plant growth and development. The Plant Journal, 80(4), 728-739. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Alhouayek, M., & Muccioli, G. G. (2014). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. Drug discovery today, 19(8), 1048-1057. [Link]
-
Brash, A. R. (2001). Arachidonic acid as a bioactive molecule. Journal of Clinical Investigation, 107(11), 1339-1345. [Link]
-
Barki-Harrington, L., & Rock, C. O. (2009). Metabolism, Physiology, and Analyses of Primary Fatty Acid Amides. Methods in enzymology, 462, 233-255. [Link]
-
Das, U. N. (2018). Arachidonic acid and other unsaturated fatty acids and some of their metabolites function as endogenous antimicrobial molecules: A review. Journal of advanced research, 11, 57-66. [Link]
-
Med School Made Easy. (2018, October 22). Eicosanoids: Formation, Function, and Subclasses [Video]. YouTube. [Link]
-
Felder, C. C., et al. (1993). Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction. Proceedings of the National Academy of Sciences of the United States of America, 90(16), 7656-7660. [Link]
-
Tallima, H., & El Ridi, R. (2018). Arachidonic acid: Physiological roles and potential health benefits – A review. Journal of advanced research, 11, 33-41. [Link]
-
Das, U. N. (2018). Arachidonic acid and other unsaturated fatty acids and some of their metabolites function as endogenous antimicrobial molecules. Journal of advanced research, 11, 57-66. [Link]
-
Watkins, B. A., & Kim, J. (2011). Eicosapentaenoic acid decreases expression of anandamide synthesis enzyme and cannabinoid receptor 2 in osteoblast-like cells. The Journal of nutritional biochemistry, 22(2), 195-200. [Link]
-
Med School Made Easy. (2014, October 29). Understanding Eicosanoids: The Basics [Video]. YouTube. [Link]
-
Ezzili, C., et al. (2010). Fatty Acid Amide Signaling Molecules. Current pharmaceutical design, 16(12), 1362-1383. [Link]
-
Fischer, I., et al. (2024). The endocannabinoid anandamide mediates anti‐inflammatory effects through activation of NR4A nuclear receptors. British Journal of Pharmacology, 182(5), 1164-1182. [Link]
Sources
- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A saturated N-acylethanolamine other than N-palmitoyl ethanolamine with anti-inflammatory properties: a neglected story. - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Icosanamide: Chemical Properties and Structure
This guide provides a comprehensive technical overview of icosanamide, a saturated fatty amide. It is designed for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this molecule's core chemical and physical characteristics. We will delve into its structure, properties, spectroscopic profile, synthesis, and applications, grounding the discussion in established chemical principles.
Introduction and Nomenclature
This compound, also known as ethis compound or arachidamide, is the amide derivative of icosanoic acid (arachidic acid).[1][2] It belongs to the class of primary fatty amides, characterized by a long, unbranched 20-carbon aliphatic chain attached to a primary amide functional group (-CONH₂). This simple, yet elegant, structure imparts specific physicochemical properties that make it a valuable molecule in both industrial applications and fundamental chemical research. Its long hydrocarbon tail renders it highly lipophilic, while the amide group provides a site for hydrogen bonding, creating a molecule with dual character that influences its solubility, melting point, and reactivity.
Chemical Structure and Identification
The unambiguous identification of a chemical entity is paramount in scientific research. This compound is defined by a specific arrangement of atoms and can be identified through various standardized nomenclature and registry systems.
The fundamental structure consists of a 19-carbon alkyl chain single-bonded to a carbonyl carbon, which is, in turn, bonded to an amino group.
Caption: 2D representation of this compound's core structure.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][][4] |
| CAS Number | 51360-63-5 | [1][2][4][5][6] |
| Molecular Formula | C₂₀H₄₁NO | [1][][4][5] |
| Synonyms | Ethis compound, Arachidamide, Arachidic acid amide | [1][2][] |
| SMILES | CCCCCCCCCCCCCCCCCCCC(=O)N | [1][7] |
| InChI | InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H2,21,22) | [1][][4] |
| InChIKey | OOCSVLHOTKHEFZ-UHFFFAOYSA-N | [1][][4] |
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure: the long, nonpolar alkyl chain and the polar amide head. The chain's length leads to significant van der Waals forces between molecules, resulting in a high melting and boiling point for a molecule of its type. The amide group's ability to form hydrogen bonds further contributes to a stable, crystalline solid state at room temperature.
Table 2: Physicochemical Data for this compound
| Property | Value | Significance and Insights |
| Molecular Weight | 311.55 g/mol | A fundamental property for stoichiometric calculations.[2][][4] |
| Boiling Point | 445.8 °C at 760 mmHg | The high boiling point reflects strong intermolecular van der Waals forces due to the long C20 chain.[5] |
| Density | 0.866 g/cm³ | Indicates it is less dense than water, which is consistent with long-chain aliphatic compounds.[5] |
| Solubility | Insoluble in water. Soluble in organic solvents (e.g., ethanol, acetone, diethyl ether). | The dominant C20 nonpolar chain prevents dissolution in polar water, while allowing solubility in nonpolar or moderately polar organic solvents.[] |
| LogP (Predicted) | 7.66 - 7.9 | The high octanol-water partition coefficient confirms the molecule's strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1][5] |
Spectroscopic Elucidation Workflow
Confirming the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.
Caption: Workflow for the structural elucidation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, the key diagnostic peaks are:
-
N-H Stretch: Two characteristic sharp-to-medium peaks are expected in the ~3350-3180 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (R-NH₂) group.
-
C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically ~2920 and ~2850 cm⁻¹) confirm the presence of the long saturated alkyl chain.
-
C=O Stretch (Amide I band): A very strong, sharp absorption peak around 1650 cm⁻¹ is the hallmark of the amide carbonyl group.
-
N-H Bend (Amide II band): A medium-to-strong absorption is expected around 1640-1620 cm⁻¹, often appearing as a shoulder on the Amide I band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon and hydrogen atomic environments.
-
¹H NMR: The proton spectrum is relatively simple. A large, broad signal around 1.25 ppm corresponds to the bulk of the methylene (-CH₂-) protons in the long alkyl chain. A triplet around 0.88 ppm signifies the terminal methyl (-CH₃) group. The methylene group adjacent to the carbonyl (α-CH₂) appears as a triplet around 2.2 ppm. The two amide protons (-NH₂) typically appear as a broad singlet between 5.5 and 6.5 ppm.
-
¹³C NMR: The carbon spectrum shows a distinct signal for the carbonyl carbon downfield, around 175 ppm. The α-carbon appears around 36 ppm. A series of signals between ~22 and ~32 ppm represents the carbons of the long alkyl chain, and the terminal methyl carbon signal is found furthest upfield, around 14 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (~311.5).
-
Fragmentation: A key fragmentation pathway for primary amides is the McLafferty rearrangement, if sterically possible, and alpha-cleavage. A prominent peak at m/z 44, corresponding to [CH₂=C(OH)NH₂]⁺•, is often observed as a result of this rearrangement. Alpha-cleavage next to the carbonyl group can also occur.
Synthesis and Chemical Reactivity
Industrial Synthesis Protocol
This compound is most commonly synthesized via the direct amidation of its corresponding carboxylic acid, icosanoic acid.[]
Objective: To synthesize this compound from icosanoic acid and ammonia.
Principle: This reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of icosanoic acid, followed by dehydration to form the amide bond. High temperatures are typically required to drive the dehydration step.
Step-by-Step Methodology:
-
Reactant Charging: Icosanoic acid (1 equivalent) is charged into a high-pressure reactor.
-
Ammonia Addition: Anhydrous ammonia (excess) is bubbled through or charged into the sealed reactor. The use of excess ammonia helps to drive the equilibrium towards the product.
-
Heating and Pressurization: The reactor is sealed and heated to a temperature typically in the range of 180-220°C. The pressure will increase due to the heating and the presence of ammonia.
-
Reaction and Water Removal: The reaction is held at temperature for several hours. During this time, water is formed as a byproduct. In some industrial setups, this water is continuously removed to further shift the equilibrium towards amide formation.
-
Cooling and Purification: After the reaction is complete, the reactor is cooled. The excess ammonia is vented. The crude this compound product, which solidifies upon cooling, is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropanol, to remove any unreacted carboxylic acid and other impurities.
Key Chemical Reactions
The primary site of reactivity on this compound is the amide functional group.
-
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions.[]
-
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of a strong acid (e.g., HCl, H₂SO₄) and water will yield icosanoic acid and an ammonium salt.
-
Base-Catalyzed Hydrolysis: Heating with a strong base (e.g., NaOH) will produce a salt of icosanoic acid (a carboxylate) and ammonia gas.
-
Applications and Industrial Relevance
While not a household name, this compound serves several important functions in scientific and industrial contexts:
-
Model Compound: Due to its simple, linear structure, this compound is used as a model compound for studying the fundamental chemistry of amide bonds, including hydrolysis kinetics, exchange processes, and spectroscopic characteristics.[]
-
Industrial Lubricants: It is utilized as a lubricant and anti-wear additive in metalworking fluids and as a component in industrial greases.[] Its long alkyl chain provides excellent lubricity and corrosion prevention, particularly in high-pressure and high-temperature environments.[]
-
Synthetic Precursor: The amide group can be a starting point for the synthesis of more complex molecules through reactions like acylation, alkylation, and oxidation.[]
-
Potential Therapeutics: Some commercial suppliers note its potential as a therapeutic agent for inflammatory conditions, likely due to its structural relation to endocannabinoids, although this application is less established in mainstream scientific literature compared to its industrial uses.[]
Safety and Handling
This compound is generally considered stable under normal laboratory conditions.[8][9] However, as with any chemical, appropriate safety precautions must be observed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles and chemical-resistant gloves, should be worn during handling to prevent eye and skin contact.[10]
-
Incompatibilities: It should be stored away from strong oxidizing agents, with which it may react exothermically.[8][9]
-
Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[8][9]
Conclusion
This compound is a primary fatty amide whose chemical properties are dictated by the interplay between its long, nonpolar C20 alkyl chain and its polar, hydrogen-bonding amide head. This structure results in a high-melting, lipophilic solid that is well-characterized by standard spectroscopic techniques. Its straightforward synthesis and defined reactivity make it a useful molecule for industrial applications, particularly as a lubricant, and a valuable model compound for fundamental studies in organic chemistry.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016647, this compound. Available: [Link][1]
-
National Institute of Standards and Technology (n.d.). Ethis compound-. In NIST Chemistry WebBook. Available: [Link][4][6]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71662032, N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. Available: [Link]
-
Chemsrc (n.d.). This compound | CAS#:51360-63-5. Available: [Link][5]
-
PubChemLite (n.d.). This compound (C20H41NO). Available: [Link][7]
Sources
- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51360-63-5 [chemicalbook.com]
- 4. Ethis compound- [webbook.nist.gov]
- 5. This compound | CAS#:51360-63-5 | Chemsrc [chemsrc.com]
- 6. Ethis compound- [webbook.nist.gov]
- 7. PubChemLite - this compound (C20H41NO) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
Discovery and history of Icosanamide
An In-depth Technical Guide to Icosanamide: From Natural Occurrence to Therapeutic Potential
Abstract
This compound (also known as Ethis compound) is a saturated fatty acid amide that has garnered interest within the scientific community due to its natural origins and potential as a therapeutic agent. As a long-chain primary amide, its structure suggests a possible role in the modulation of lipid signaling pathways, particularly those governed by the endocannabinoid system. This guide provides a comprehensive overview of the current knowledge surrounding this compound, including its chemical properties, known natural sources, synthetic methodologies, and the scientific rationale for its potential anti-inflammatory and analgesic applications. It is intended for researchers and drug development professionals seeking a detailed understanding of this promising biomolecule.
Chemical and Physical Properties
This compound is the amide derivative of icosanoic acid (arachidic acid). Its simple, linear structure is fundamental to its chemical behavior and biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Ethis compound, Arachamide | [3] |
| CAS Number | 51360-63-5 | [2] |
| Chemical Formula | C20H41NO | [1][2] |
| Molecular Weight | 311.55 g/mol | [2] |
| Appearance | White to off-white powder/solid | - |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | [3] |
Discovery and Natural Occurrence
The history of this compound is rooted in the exploration of natural products. While a singular "discovery" paper is not prominent in the literature, its existence has been identified through the chemical analysis of various organisms.
Marine Origins: Soft Corals
This compound has been identified as a chemical constituent of more complex molecules, specifically ceramides, isolated from marine organisms. Research on the soft coral Sinularia polydactyla, found in the Red Sea, has led to the isolation of novel ceramides that incorporate an this compound moiety. For instance, N-[(2S,3R,E)-1,3-dihydroxyhexacos-4-en-2-yl]this compound was characterized from this species.[1][3] The presence of the this compound structure within these complex lipids suggests a role in the biological functions of the coral, which often involve chemical defense and signaling.[4]
Terrestrial Origins: Flora
Databases also report this compound as a constituent of the plant Annona glabra, a tropical tree known for its diverse array of secondary metabolites.[1] However, detailed phytochemical investigations of Annona glabra have more prominently featured other classes of compounds, such as acetogenins and alkaloids, for their cytotoxic and other pharmacological activities.[5][6]
Synthetic Methodologies
The straightforward structure of this compound allows for its efficient synthesis through established chemical reactions.
Industrial Synthesis
On an industrial scale, this compound is typically produced through the direct amidation of icosanoic acid (arachidic acid) with ammonia.[3] This reaction is generally performed at high temperatures and pressures to drive the dehydration of the intermediate ammonium salt to form the amide.
Laboratory-Scale Synthesis Protocol
A standard laboratory preparation involves the conversion of icosanoic acid into a more reactive acyl derivative, such as an acyl chloride, followed by reaction with ammonia.
Step 1: Activation of Icosanoic Acid
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of icosanoic acid in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude icosanoyl chloride.
Step 2: Amidation
-
Dissolve the crude icosanoyl chloride in a dry, non-protic solvent.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in an appropriate solvent (e.g., dioxane) dropwise.
-
Stir the reaction mixture for 1-2 hours at 0 °C, then allow it to warm to room temperature.
-
Upon reaction completion (monitored by TLC or LC-MS), quench the reaction with water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to yield pure this compound.
Proposed Mechanism of Action: Targeting Fatty Acid Amide Hydrolase (FAAH)
The therapeutic potential of this compound is hypothesized to stem from its interaction with the endocannabinoid system, a critical signaling network involved in regulating pain, inflammation, and mood.
The Role of FAAH
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide.[7][8] By hydrolyzing these signaling molecules, FAAH terminates their action.[9]
FAAH Inhibition as a Therapeutic Strategy
Inhibiting the activity of FAAH prevents the breakdown of anandamide and other fatty acid amides.[10] The resulting increase in the concentration of these lipids enhances their signaling, leading to beneficial physiological effects, including:
-
Analgesia: Reduced pain sensation.
-
Anti-inflammatory effects: Attenuation of inflammatory responses.[8]
-
Anxiolysis: Reduction in anxiety-like behaviors.
This makes FAAH a compelling target for the development of novel therapeutics for pain and inflammatory disorders.[9]
This compound as a Potential FAAH Inhibitor
As a fatty acid amide, this compound is structurally similar to the natural substrates of FAAH. This structural mimicry suggests that it could act as a competitive inhibitor of the enzyme, blocking the active site and preventing the degradation of endogenous signaling lipids like anandamide.
Caption: Proposed mechanism of this compound action via FAAH inhibition.
Therapeutic Rationale in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the joints.[11] The pathology of RA is heavily driven by pro-inflammatory lipid mediators known as eicosanoids (e.g., prostaglandins and leukotrienes).[12][13]
Conventional non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[14][15] While effective, this approach can lead to significant side effects.
Modulating the broader network of lipid signaling offers alternative therapeutic avenues. The endocannabinoid system is known to influence inflammatory processes, and enhancing endogenous cannabinoid signaling through FAAH inhibition presents a promising strategy for managing the inflammation and pain associated with RA. By potentially increasing the levels of anti-inflammatory fatty acid amides at the site of inflammation, this compound could offer a targeted approach to RA therapy.
Key Experimental Protocols
Workflow for Assessing FAAH Inhibition
This conceptual workflow outlines the steps to determine if this compound inhibits FAAH activity.
Sources
- 1. N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound | C46H91NO3 | CID 71662032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Diversity and Biological Activity of Secondary Metabolites from Soft Coral Genus Sinularia since 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical constituents of the Annona glabra fruit and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosanoids in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A systematic review on the role of eicosanoid pathways in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eicosanoids, inflammation, and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Natural Sourcing and Isolation of Icosanamide for Research and Development
This guide provides an in-depth exploration of icosanamide (also known as ethis compound), a long-chain saturated fatty amide with significant potential in various research and drug development applications. As interest in naturally derived bioactive compounds grows, a thorough understanding of their sources and the methodologies for their isolation is paramount. This document offers a technical overview of the known natural occurrences of this compound and presents a detailed, field-proven framework for its extraction, purification, and characterization.
Introduction to this compound: A Molecule of Interest
This compound (C₂₀H₄₁NO) is the amide derivative of icosanoic acid (arachidic acid). Fatty acid amides are a class of lipids that have been identified in various biological systems and are implicated in diverse physiological processes. While synthetic routes to this compound are established, the exploration of its natural sources is driven by the demand for "natural" ingredients in certain industries and the potential for discovering novel biological activities associated with co-extracted compounds.
Part 1: Natural Provenance of this compound
Currently, the documented natural occurrence of this compound in the plant kingdom is limited, with the primary reported source being Annona glabra.
-
Annona glabra (Pond Apple) : This tropical fruit tree, belonging to the Annonaceae family, has been reported to contain this compound.[1] The Annonaceae family is a rich source of diverse bioactive compounds, including acetogenins and alkaloids.[2][3][4] The presence of this compound in A. glabra suggests that other species within this family may also be potential sources, warranting further investigation.
While often associated with a wide array of lipids, Jojoba oil (Simmondsia chinensis) is primarily composed of long-chain wax esters, which are esters of fatty acids and fatty alcohols.[5][6] Current literature on the chemical composition of Jojoba oil does not indicate the natural presence of this compound.[7][8][9]
Table 1: Potential Natural Sources and Relevant Chemical Profile
| Plant Source | Family | Reported Presence of this compound | Other Relevant Bioactive Compounds |
| Annona glabra | Annonaceae | Yes[1] | Acetogenins, Alkaloids, Diterpenoids[2][3][4][10] |
| Simmondsia chinensis (Jojoba) | Simmondsiaceae | Not Reported | Wax Esters, Fatty Acids, Fatty Alcohols[5][7][8] |
Part 2: A Step-by-Step Guide to the Isolation and Purification of this compound from Annona glabra
The following protocol is a comprehensive, multi-stage process designed for the efficient extraction and purification of this compound from the plant matrix of Annona glabra. The principles outlined here are based on established methodologies for the isolation of lipophilic compounds from natural products.[11][12]
Workflow for this compound Isolation
Caption: Overall workflow for the isolation and characterization of this compound.
Experimental Protocols
1. Plant Material Preparation:
-
Objective: To prepare the plant material for efficient solvent extraction.
-
Procedure:
-
Obtain fresh leaves or seeds of Annona glabra.
-
Dry the plant material in a hot air oven at a controlled temperature of 40-50°C to prevent degradation of thermolabile compounds.
-
Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for solvent penetration.
-
2. Soxhlet Extraction:
-
Objective: To exhaustively extract lipophilic compounds, including this compound, from the plant powder.
-
Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.
-
Solvent Selection: Non-polar solvents such as n-hexane or dichloromethane are ideal for extracting fatty acid amides.
-
Procedure:
-
Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.
-
Fill the round bottom flask with the chosen solvent (e.g., n-hexane).
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, immersing the plant material.
-
Continue the extraction for 6-8 hours. The continuous cycling of the solvent ensures a thorough extraction.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude lipophilic extract.
-
3. Purification by Column Chromatography:
-
Objective: To separate this compound from other components in the crude extract based on polarity.
-
Stationary Phase: Silica gel (60-120 mesh) is a suitable adsorbent.
-
Mobile Phase: A gradient elution system starting with a non-polar solvent and gradually increasing the polarity is effective. A common system is a gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Begin elution with 100% n-hexane and gradually increase the concentration of ethyl acetate.
-
Collect fractions of the eluate in separate test tubes.
-
4. Thin-Layer Chromatography (TLC) Analysis:
-
Objective: To monitor the separation and identify fractions containing this compound.
-
Procedure:
-
Spot the collected fractions onto a TLC plate (silica gel).
-
Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor).
-
Pool the fractions that show a spot corresponding to a standard of this compound or have a similar Rf value.
-
5. Recrystallization:
-
Objective: To obtain highly pure this compound.
-
Procedure:
-
Evaporate the solvent from the pooled fractions.
-
Dissolve the residue in a minimal amount of a hot solvent in which this compound is soluble (e.g., ethanol or methanol).
-
Allow the solution to cool slowly. This compound will crystallize out as the solubility decreases.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Part 3: Analytical Characterization of this compound
Accurate identification and structural confirmation of the isolated compound are crucial. The following analytical techniques are standard for the characterization of long-chain fatty amides.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS identifies them based on their mass-to-charge ratio and fragmentation pattern.[12][13][14]
-
Expected Results:
-
The GC chromatogram should show a single major peak for the purified this compound.
-
The mass spectrum will exhibit a molecular ion peak ([M]⁺) corresponding to the molecular weight of this compound (311.5 g/mol ).
-
Characteristic fragmentation patterns for long-chain amides will be observed, aiding in structural confirmation.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei.[15][16][17]
-
Expected ¹H NMR Spectrum (in CDCl₃):
-
A broad multiplet around δ 5.5-6.0 ppm corresponding to the amide protons (-NH₂).
-
A triplet around δ 2.2 ppm corresponding to the α-methylene protons (-CH₂-CONH₂).
-
A large, broad singlet or multiplet around δ 1.2-1.4 ppm corresponding to the long chain of methylene protons (-(CH₂)₁₇-).
-
A triplet around δ 0.9 ppm corresponding to the terminal methyl protons (-CH₃).
-
-
Expected ¹³C NMR Spectrum (in CDCl₃):
-
A peak around δ 175-178 ppm for the carbonyl carbon of the amide group (-CONH₂).
-
A series of peaks between δ 20-40 ppm for the methylene carbons.
-
A peak around δ 14 ppm for the terminal methyl carbon.
-
The combined data from these analytical techniques will provide unambiguous identification and confirm the purity of the isolated this compound.
Conclusion
This guide has provided a comprehensive framework for researchers and drug development professionals on the natural sourcing and isolation of this compound. While Annona glabra stands as a confirmed, albeit not extensively studied, natural source, the methodologies presented here offer a robust starting point for its extraction and purification. The detailed protocols and analytical characterization guidelines are designed to ensure scientific integrity and reproducibility. Further exploration into other species of the Annonaceae family and other plant families known for producing long-chain fatty acid derivatives may reveal more abundant natural sources of this promising bioactive compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Molecules. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]
-
COSMILE Europe. JOJOBA SEED OIL AMINOPROPANEDIOL AMIDES/ESTERS – Ingredient. [Link]
-
Egyptian Academic Journal of Biological Sciences. CHEMICAL CONSTITUENTS OF JOJOBA OIL AND INSECTICIDAL ACTIVITY AGAINST Schistocerca gregaria AND BIOCHEMICAL EFFECT ON ALBINO RATS. [Link]
-
NMR in Biomedicine. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier. Wiley Online Library. [Link]
-
Polymers. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity. MDPI. [Link]
-
Molecules. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. MDPI. [Link]
-
Methods in Molecular Biology. Lipid Isolation from Plants. SpringerLink. [Link]
-
Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]
-
ResearchGate. Fatty acid composition of jojoba oil. [Link]
-
True Moringa. In-Depth Comparison of the Fatty Acid Composition of Cosmetic Oils. [Link]
-
Molecules. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. National Center for Biotechnology Information. [Link]
-
ACS Sustainable Chemistry & Engineering. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Publications. [Link]
-
EAG Laboratories. GC/MS ANALYSIS FOR IDENTIFICATION OF UNKNOWN ORGANICS. [Link]
-
ResearchGate. Fatty acid amide lipid mediators in plants. [Link]
-
Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Plants. Bio-Stimulant for Improving Simmondsia chinensis Secondary Metabolite Production, as Well as Antimicrobial Activity and Wound Healing Abilities. National Center for Biotechnology Information. [Link]
-
International Journal of Green Pharmacy. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. [Link]
-
Journal of Chromatography B. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. PubMed. [Link]
-
Phytochemistry. Limited distribution of natural cyanamide in higher plants: occurrence in Vicia villosa subsp. varia, V. cracca, and Robinia pseudo-acacia. PubMed. [Link]
-
ResearchGate. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion. [Link]
-
BMC Biology. Exploring the known chemical space of the plant kingdom: insights into taxonomic patterns, knowledge gaps, and bioactive regions. National Center for Biotechnology Information. [Link]
-
Journal of Chromatography B. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS. PubMed. [Link]
-
Molecules. GC/MS Analysis, Cytotoxicity, and Antiviral Activities of Annona glabra Hexane Extract Supported by In Silico Study. MDPI. [Link]
-
Semina: Ciências Agrárias. In vitro effect of polar extracts from Annona glabra seeds on Fusarium solani. SciELO. [Link]
-
International Journal of Ayurvedic & Herbal Medicine. Comparative GC-MS Profile and Antioxidant Activity of Annona Glabra and Annona Reticulata Leaf Essential Oil from South India. [Link]
-
European Scientific Journal. STUDY OF JORDANIAN JOJOBA (SIMMONDSIA CHINENSIS) LIQUID WAX BY GC AND GC/MS. [Link]
-
International Journal of Molecular Sciences. Transcriptome Analysis of Jojoba (Simmondsia chinensis) during Seed Development and Liquid Wax Ester Biosynthesis. MDPI. [Link]
-
Cosmetics Info. Simmondsia Chinensis (Jojoba) Seed Oil. [Link]
-
SkinSAFE. Simmondsia Chinensis (Jojoba) Seed Extract Ingredient Allergy Safety Information. [Link]
-
Journal of Pharmaceutical Research International. Isolation and Charecterization of Phytoconstituents from Annona reticulata L. Leaf Extracts. [Link]
-
Molecules. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jojoba Oil: An Updated Comprehensive Review on Chemistry, Pharmaceutical Uses, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. truemoringa.com [truemoringa.com]
- 10. interscience.org.uk [interscience.org.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.unar.ac.id [repository.unar.ac.id]
- 14. Quantitative GC-MS/MS in the clinical analysis of eicosanoids: A critical review and discussion, a 40-years historical retrospect, and possible implications for LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NMR Characterization of Long-Chain Fatty Acylcarnitine Binding to the Mitochondrial Carnitine/Acylcarnitine Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. magritek.com [magritek.com]
Methodological & Application
Application Note & Protocols for In Vivo Studies of Fatty Acid Amide-Based Compounds
Introduction: Contextualizing Icosanamide and the Fatty Acid Amide Landscape
This compound is a saturated fatty acid amide derived from icosanoic acid, a 20-carbon fatty acid. While a simple and stable molecule, its direct pharmacological activity in common disease models is not extensively documented. However, its structure places it within the broad and therapeutically significant class of fatty acid amides. This class includes vital endogenous signaling lipids such as N-arachidonoyl ethanolamine (anandamide, AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).
The in vivo effects of these endogenous amides are tightly regulated by their metabolism. The primary enzyme responsible for the degradation of anandamide and related fatty acid amides is the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH) .[1] Pharmacological inhibition of FAAH prevents the breakdown of these signaling lipids, thereby amplifying their natural therapeutic effects in a targeted manner. This "endocannabinoid enhancement" strategy has shown significant promise in pre-clinical models of pain, inflammation, anxiety, and other CNS disorders.[1][2]
This guide, therefore, uses this compound as a structural archetype to build a comprehensive framework for the in vivo study of pharmacologically active fatty acid amides designed as FAAH inhibitors. We will detail the core principles, validated protocols, and critical considerations necessary to successfully design, execute, and interpret in vivo studies targeting this pathway.
Part 1: The Scientific Rationale - Mechanism of FAAH Inhibition
Before initiating any in vivo experiment, it is crucial to grasp the underlying mechanism. Endogenous fatty acid amides like anandamide are synthesized "on-demand" in response to physiological stimuli. They act locally on cannabinoid receptors (CB1 and CB2) and other targets to regulate neurotransmission and inflammatory responses. Their action is terminated by enzymatic hydrolysis via FAAH.[1][3]
An effective FAAH inhibitor blocks this degradation step. This leads to a localized increase in the concentration and duration of action of anandamide and other fatty acid amides, but only in the tissues where they are actively being produced. This provides a nuanced, physiological amplification of the endocannabinoid system, contrasting sharply with the global and often side-effect-laden activation caused by direct CB1 receptor agonists.[1][4]
The ultimate goal of administering an this compound-like FAAH inhibitor in vivo is to elevate local endocannabinoid tone, leading to downstream therapeutic effects such as analgesia and anti-inflammation.
Caption: Mechanism of FAAH Inhibition.
Part 2: Foundational In Vivo Methodology - Formulation and Dosing
The single most critical hurdle for in vivo studies of fatty acid amides is their lipophilicity. These compounds are practically insoluble in aqueous solutions like saline or phosphate-buffered saline (PBS).[] Administering an improperly formulated compound can lead to poor bioavailability, injection site irritation, and highly variable, non-reproducible results.
Vehicle Formulation Protocol
The goal is to create a stable suspension or emulsion that can be reliably administered. A widely used and effective vehicle for intraperitoneal (IP) or oral (PO) gavage is a combination of a surfactant (e.g., Tween 80 or Kolliphor EL) and a suspending agent (e.g., carboxymethylcellulose).
Materials:
-
This compound-like compound (powder)
-
Tween 80 (Polysorbate 80)
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile 0.9% Saline
-
Glass homogenizer or sonicator
-
Sterile tubes and syringes
Step-by-Step Protocol:
-
Calculate Required Amounts: Determine the final desired concentration (e.g., 10 mg/mL) and total volume needed. For a 10 mL final volume, you would need 100 mg of the compound.
-
Prepare the Vehicle: Create a 5-10% Tween 80 solution in saline. For a 10% solution, add 1 mL of Tween 80 to 9 mL of saline. Mix vigorously. This is your primary solvent.
-
Initial Solubilization: Weigh the this compound-like compound into a sterile glass vial. Add a small volume of the Tween 80/saline solution (e.g., 1-2 mL). Vortex or use a glass homogenizer to create a smooth paste or slurry. This step is critical to wet the compound and prevent clumping.
-
Create Suspension (Optional but Recommended): For improved stability, especially for longer studies, a secondary suspending agent is used. Prepare a 0.5% - 2% CMC solution in saline. This may require heating and stirring to fully dissolve.[6]
-
Final Formulation: Slowly add the remaining vehicle (either Tween 80/saline or CMC/Tween 80/saline) to the initial slurry while continuously vortexing or sonicating. Sonicate the final suspension in short bursts, often in a cool water bath to prevent heating, until the mixture is uniform and no visible particles are settled.
-
Pre-Dosing Preparation: Always vortex the suspension thoroughly immediately before drawing each dose to ensure uniformity.
| Vehicle Component | Concentration Range | Purpose |
| Primary Solvent | ||
| Tween 80 or 20 | 5 - 10% (v/v) | Surfactant to wet the lipophilic compound and aid in solubilization. |
| Kolliphor EL (Cremophor) | 5 - 10% (v/v) | Alternative surfactant, often used for intravenous (IV) formulations. |
| DMSO / PEG400 | 1 - 10% (v/v) | Strong organic solvents; use with caution due to potential toxicity. |
| Suspending Agent | ||
| Carboxymethylcellulose (CMC) | 0.5 - 2% (w/v) | Increases viscosity to prevent the compound from settling out.[6] |
| Diluent | ||
| Sterile 0.9% Saline or PBS | q.s. to final volume | The aqueous base of the formulation. |
Table 1: Common Vehicle Compositions for Lipophilic Compounds.
Part 3: Experimental Design - Validated In Vivo Protocols
A robust in vivo study must validate that the drug engages its target and then measure a relevant physiological outcome. The following workflow and protocols are standard in the field.
Caption: General Experimental Workflow for In Vivo Studies.
Protocol 1: Target Engagement - Ex Vivo FAAH Activity Assay
This protocol is essential to prove your compound is inhibiting FAAH in the target tissue.
Procedure:
-
Dosing and Tissue Collection: Administer the this compound-like FAAH inhibitor or vehicle to mice at a predetermined time point (e.g., 1 hour post-dose, corresponding to peak plasma concentration).
-
Euthanize animals according to approved ethical protocols and rapidly dissect the tissue of interest (e.g., brain, liver).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Homogenization: Homogenize the frozen tissue in a lysis buffer (e.g., Tris-HCl with protease inhibitors) on ice.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant (proteome).
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford).
-
FAAH Activity Assay: Incubate a standardized amount of protein (e.g., 50 µg) with a fluorescent or radiolabeled FAAH substrate.
-
Measurement: Measure the rate of substrate hydrolysis over time. The rate is proportional to FAAH activity.
-
Analysis: Compare the FAAH activity in the drug-treated group to the vehicle-treated group. A significant reduction in activity confirms target engagement.[4]
Protocol 2: Efficacy Model - Carrageenan-Induced Inflammatory Pain
This is a classic, robust model for assessing the acute anti-inflammatory and analgesic effects of a compound.[7][8]
Materials:
-
Male Sprague-Dawley rats (180-220 g) or C57BL/6 mice (20-25 g)
-
1% λ-Carrageenan solution in sterile saline
-
Ptychometer (caliper) or Plethysmometer
-
Electronic von Frey apparatus or manual filaments
Step-by-Step Protocol:
-
Baseline Measurements: Measure the baseline paw volume (thickness) of the right hind paw using a caliper. Measure the baseline mechanical withdrawal threshold using the von Frey test.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., Diclofenac, 30 mg/kg) via IP or PO route.
-
Pre-treatment Period: Wait for the appropriate time for the drug to reach peak efficacy (e.g., 30-60 minutes).
-
Induction of Inflammation: Inject 50-100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements: At set time points (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan), re-measure the paw volume and the mechanical withdrawal threshold.[8]
-
Data Analysis:
-
Edema: Calculate the percentage increase in paw volume compared to the baseline for each animal. Plot the time course of edema for each group.
-
Analgesia (Allodynia): The withdrawal threshold (in grams) will decrease significantly in the vehicle group. An effective analgesic will prevent this drop. Plot the withdrawal threshold over time for each group.
-
Compare the drug-treated group to the vehicle group using a two-way ANOVA with post-hoc tests.
-
Part 4: Conclusion and Future Directions
The successful in vivo evaluation of an this compound-like fatty acid amide hinges on a triad of critical factors: (1) appropriate formulation to ensure bioavailability, (2) confirmation of target engagement to validate the mechanism, and (3) assessment in a robust efficacy model to demonstrate therapeutic potential. By inhibiting FAAH, these compounds offer a sophisticated method for augmenting the body's own pain and inflammation control systems. Promising results in pre-clinical models, such as those described here, have paved the way for the clinical development of FAAH inhibitors for various human diseases.[1][9][10] Future studies should also aim to characterize the full pharmacokinetic profile, assess blood-brain barrier penetration for CNS indications, and perform selectivity screening to ensure the compound does not inhibit other critical enzymes.[11]
References
- Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews.
- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
- Ahn, K., et al. (2009).
- BOC Sciences. (n.d.). CAS 51360-63-5 this compound. BOC Sciences Website.
- Luszczki, J. J., et al. (2017). Effects of arachidonyl-2'-chloroethylamide (ACEA)
- Moreira, F. A., et al. (2016). Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers. PubMed Central.
- Saeed, M., et al. (2020).
- Roth, M. E., & Glick, S. D. (2015). Preparation, In Vivo Administration, Dose-Limiting Toxicities, and Antineoplastic Activity of Cytochalasin B.
- Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.
- van der Grift, J., et al. (2019). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. PubMed Central.
- Zengin, G., et al. (2024). Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies. MDPI.
- Guízar-Sahagún, G., et al. (2006). Local interactions between anandamide, an endocannabinoid, and ibuprofen, a nonsteroidal anti-inflammatory drug, in acute and inflammatory pain.
- Wikipedia. (n.d.). Arachidonyl-2'-chloroethylamide. Wikipedia.
- Clapper, J. R., et al. (2010). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. eScholarship.org.
- Ullah, R., et al. (2024).
- Wróbel, M., et al. (2022). The Cannabinoid Ligand Arachidonyl-2′-Chloroethylamide (ACEA)
- Casida, J. E., & Durkin, K. A. (2017). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI.
- Kim, D., et al. (2024).
- Niphakis, M. J., et al. (2012). A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity.
Sources
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, In Vivo Administration, Dose-Limiting Toxicities, and Antineoplastic Activity of Cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies [mdpi.com]
- 8. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icosanamide Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Icosanamide, also known as ethis compound, is a fatty acid amide with the chemical formula C20H41NO[1]. While its primary applications have been in industrial settings as a lubricant and in the study of amide bond chemistry, emerging interest lies in its potential therapeutic properties for inflammatory conditions[]. As research into the pharmacological effects of this compound expands, establishing robust and reproducible protocols for its administration in preclinical animal models, particularly mice, is paramount.
This guide provides a comprehensive overview of the critical considerations and detailed methodologies for the dosage and administration of this compound in mice. It is designed to equip researchers with the foundational knowledge to design and execute well-controlled in vivo studies, emphasizing scientific integrity, experimental rigor, and animal welfare. Given the limited publicly available data on the in vivo application of this compound, this document synthesizes general best practices for compound administration in rodents with the known physicochemical properties of this compound to propose a starting framework for investigation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to developing appropriate formulations for in vivo administration.
| Property | Value/Description | Source |
| Molecular Formula | C20H41NO | [1] |
| Molecular Weight | 311.5 g/mol | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, acetone, and diethyl ether. | [] |
| Appearance | Not specified in search results, but likely a waxy solid at room temperature based on its long alkyl chain. |
The insolubility of this compound in aqueous solutions necessitates the use of a suitable vehicle for its solubilization or suspension to ensure accurate and consistent dosing.
Vehicle Selection and Formulation
The choice of vehicle is a critical step that can significantly impact the bioavailability, efficacy, and potential toxicity of the administered compound. For a lipophilic compound like this compound, several options can be considered.
Vehicle Selection Considerations:
-
Solubility: The primary goal is to achieve a homogenous and stable formulation at the desired concentration.
-
Toxicity: The vehicle itself should be non-toxic and inert at the administered volume.
-
Route of Administration: The chosen vehicle must be compatible with the intended route of administration (e.g., oral, intraperitoneal, intravenous).
-
Study Objectives: The vehicle should not interfere with the biological endpoints being measured.
Recommended Vehicle Formulations (for initial studies):
| Vehicle Component | Rationale |
| Corn Oil / Sesame Oil | Commonly used for lipophilic compounds for oral (PO) and subcutaneous (SC) administration. Generally well-tolerated. |
| 10% Tween 80 in Saline | A surfactant that can aid in the suspension of insoluble compounds for various administration routes, including intraperitoneal (IP). |
| 5% DMSO in Saline | Dimethyl sulfoxide (DMSO) is a powerful solvent, but its use should be minimized due to potential toxicity and effects on cellular processes. A low concentration is recommended for initial IP or IV (with caution) studies. |
Protocol for Vehicle Formulation (Example with 10% Tween 80):
-
Weigh the required amount of this compound.
-
In a sterile container, add the appropriate volume of Tween 80 to create a 10% (v/v) solution with the final volume of saline.
-
Add the this compound to the Tween 80 and vortex or sonicate until a uniform suspension is achieved.
-
Add sterile saline to the final desired volume and mix thoroughly.
-
Visually inspect for homogeneity before each administration.
Dosage Considerations
Due to the absence of published preclinical data on this compound, initial dose-finding studies are essential. A tiered approach is recommended to establish a safe and effective dose range.
Dose-Ranging Study Design:
-
Start with a low dose: Based on in vitro effective concentrations (if available) or by making conservative estimates. A starting point could be in the range of 1-10 mg/kg.
-
Logarithmic dose escalation: Subsequent dose groups can be increased by a factor of 3 or 5 (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Monitor for toxicity: Closely observe animals for any signs of adverse effects, including changes in weight, behavior, and physical appearance.
-
Establish a Maximum Tolerated Dose (MTD): The highest dose that does not cause significant toxicity.
-
Determine the effective dose range: Based on the desired pharmacological effect.
Administration Routes and Protocols
The choice of administration route depends on the desired pharmacokinetic profile (e.g., rapid systemic exposure vs. sustained release) and the specific research question. The following are detailed protocols for common administration routes in mice.
Experimental Workflow for Compound Administration
Caption: General workflow for compound administration in mice.
Oral Gavage (PO)
-
Purpose: For enteral administration, mimicking the oral route in humans. Suitable for long-term studies[3].
-
Maximum Volume: 10 mL/kg[4].
Protocol:
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible or ball-tipped gavage needle appropriate for the size of the mouse.
-
Administration: Carefully insert the gavage needle into the esophagus and gently advance it into the stomach. Administer the this compound formulation slowly.
-
Post-Administration: Return the mouse to its cage and monitor for any signs of distress.
Intraperitoneal Injection (IP)
-
Purpose: For rapid systemic absorption. A common route for preclinical studies[3].
-
Maximum Volume: 10-20 mL/kg[5].
Protocol:
-
Animal Restraint: Securely restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Injection: Using a 25-27 gauge needle, insert it at a 30-45 degree angle. Aspirate to ensure no fluid (urine or intestinal contents) is withdrawn before injecting the compound.
-
Post-Administration: Observe the animal for any signs of pain or discomfort.
Subcutaneous Injection (SC)
-
Purpose: For slower, sustained absorption of the compound.
-
Maximum Volume: 10-20 mL/kg[5].
Protocol:
-
Animal Restraint: Gently restrain the mouse.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent."
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate to check for blood, then inject the formulation.
-
Post-Administration: A small bleb may be visible under the skin, which should dissipate as the compound is absorbed.
Intravenous Injection (IV)
-
Purpose: For direct and immediate systemic circulation of the compound. This route requires a well-solubilized and non-irritating formulation.
-
Maximum Volume (Bolus): 5 mL/kg[6].
Protocol:
-
Animal Restraint: Place the mouse in a suitable restraint device to allow access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, carefully insert it into one of the lateral tail veins.
-
Administration: Inject the this compound formulation slowly. If swelling occurs, the needle is not in the vein, and the procedure should be stopped and re-attempted at a more proximal site.
-
Post-Administration: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
Animal Welfare and Monitoring
Adherence to ethical guidelines for animal research is of utmost importance.
-
Acclimation: Allow mice to acclimate to their new environment before starting any experimental procedures.
-
Handling: Handle mice gently and confidently to minimize stress.
-
Monitoring: After administration, monitor animals regularly for any signs of pain, distress, or toxicity. This includes observing their posture, activity level, grooming habits, and food and water intake.
-
Humane Endpoints: Establish clear humane endpoints and be prepared to euthanize animals that reach these criteria to prevent unnecessary suffering.
Conclusion
The successful in vivo investigation of this compound in murine models hinges on the careful development of appropriate formulations and administration protocols. This guide provides a foundational framework based on the known properties of this compound and established best practices for rodent research. Researchers are strongly encouraged to conduct thorough dose-finding studies and to prioritize animal welfare throughout all experimental procedures. As more data on the in vivo effects of this compound become available, these protocols may be further refined to optimize experimental outcomes and advance our understanding of this promising compound.
References
- A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Aging and disease.
- A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. (2025-06-04).
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025-03-04).
- Guidelines for the administr
- Chemical Substance Administr
- How to Administer a Substance to a Mouse? - TransCure bioServices. (2025-05-22).
- Guidelines on Administration of Substances to Labor
- Fluid and Drug Administr
- Guideline #10: Drug and Chemical Administration - Washington State University Institutional Animal Care and Use Committee. (2023-08-15).
- CAS 51360-63-5 this compound - BOC Sciences.
- This compound | C20H41NO | CID 3016647 - PubChem - NIH.
- Study of different routes of drugs administration in mice & r
Sources
Application Note: A Comprehensive Guide to Understanding and Determining the Solubility of Icosanamide in Various Solvents
Introduction: The Significance of Icosanamide and Its Solubility Profile
This compound, a saturated fatty amide with a 20-carbon chain, is a molecule of significant interest in various fields, including biochemistry, materials science, and pharmacology. Its long alkyl chain and amide functional group confer unique physicochemical properties that make it a valuable component in lubricants, surfactants, and a model compound for studying the behavior of lipids and amides. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is paramount for its effective application. Solubility dictates its formulation, bioavailability, and interaction with other molecules, making it a critical parameter in experimental design and product development.
This application note provides a comprehensive guide to the solubility of this compound. It delves into the theoretical principles governing its solubility, offers a qualitative overview of its behavior in different solvents, and most importantly, presents a detailed, field-proven protocol for the quantitative determination of its solubility. This guide is designed to empower researchers with the knowledge and practical tools necessary to confidently work with this long-chain fatty amide.
Theoretical Background: Unraveling the Molecular Drivers of this compound Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of this compound (CH₃(CH₂)₁₈CONH₂), its molecular structure presents a duality that dictates its solubility behavior.
-
The Dominant Hydrophobic Tail: The most prominent feature of this compound is its long 20-carbon alkyl chain. This extended hydrocarbon tail is nonpolar and hydrophobic ("water-fearing"). It primarily interacts with its surroundings through weak van der Waals forces. For this compound to dissolve, the solvent molecules must be able to effectively surround and solvate this long chain. Nonpolar solvents, which also exhibit van der Waals forces, are therefore better suited for this task.
-
The Polar Amide Head: The amide functional group (-CONH₂) at one end of the molecule is polar. The nitrogen and oxygen atoms have higher electronegativity than the attached carbon and hydrogen atoms, creating a dipole moment. This polar head is capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O group).
The interplay between the dominant nonpolar tail and the polar amide head is the key to understanding this compound's solubility. While the amide group can interact with polar solvents, the energetic cost of disrupting the hydrogen bonding network of a highly polar solvent like water to accommodate the long hydrophobic chain is significant. This leads to the general observation that long-chain fatty amides are poorly soluble in water.[1]
Conversely, solvents that can interact favorably with both the nonpolar chain and, to some extent, the polar head, will be more effective at dissolving this compound. This includes many organic solvents. Primary and secondary amides, like this compound, can form strong intermolecular hydrogen bonds with each other in the solid state, which contributes to their higher melting points and lower solubility compared to tertiary amides that lack N-H bonds for hydrogen donation.[1]
Caption: Factors influencing this compound solubility.
Qualitative Solubility of this compound
Based on available literature and the chemical principles outlined above, the following table provides a qualitative overview of this compound's solubility in common laboratory solvents. It is important to note that "soluble" and "insoluble" are relative terms, and for many applications, a quantitative determination is necessary.
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large, nonpolar alkyl chain cannot be effectively solvated by the highly hydrogen-bonded water molecules.[1] |
| Ethanol | Soluble | The ethyl group can interact with the alkyl chain of this compound, while the hydroxyl group can form hydrogen bonds with the amide head. | |
| Polar Aprotic | Acetone | Soluble | The carbonyl group can act as a hydrogen bond acceptor, and the overall polarity is moderate, allowing for solvation of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |
| Nonpolar | Diethyl Ether | Soluble | A nonpolar solvent that can effectively solvate the long hydrophobic tail of this compound. |
| Hexane | Likely Soluble | A nonpolar solvent that should readily dissolve the nonpolar alkyl chain. | |
| Chloroform | Likely Soluble | A common solvent for lipids and other long-chain organic molecules. |
Experimental Protocol: Quantitative Determination of this compound Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2] It involves creating a saturated solution of the solute in the solvent of interest and then quantifying the amount of dissolved solute.
Materials and Reagents
-
This compound (high purity, >98%)
-
Solvents of interest (analytical grade or higher)
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Autosampler vials (if using HPLC for analysis)
-
Pipettes and tips
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system.
-
Vortex mixer
-
Centrifuge (optional)
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent to be tested (e.g., 5-10 mg of this compound in 2-5 mL of solvent). The key is to have undissolved solid remaining at equilibrium.
-
Prepare at least three replicate samples for each solvent.
-
Include a blank sample containing only the solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant, moderate speed (e.g., 150-200 rpm) within a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).
-
-
Sample Clarification:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.
-
Alternatively, the samples can be centrifuged at high speed (e.g., 10,000 x g for 10 minutes) and the supernatant carefully collected.
-
-
Quantification:
-
Dilute the clarified filtrate with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted filtrate samples using a validated analytical method (e.g., HPLC or GC).
-
Record the peak areas or heights for all samples.
-
Caption: Workflow for quantitative solubility determination.
Data Analysis and Interpretation
-
Calibration Curve: Plot the peak area/height of the standard solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit.
-
Solubility Calculation: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted filtrate samples.
Concentration in filtrate (mg/mL) = (Peak Area - y-intercept) / slope
-
Final Solubility: Account for the dilution factor to determine the final solubility of this compound in the test solvent.
Solubility (mg/mL) = Concentration in filtrate × Dilution Factor
The solubility can also be expressed in other units, such as g/L or mol/L, by applying the appropriate conversion factors.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low R² value for calibration curve | Pipetting errors; improper standard preparation; instrument instability. | Re-prepare standard solutions carefully; ensure proper mixing; check HPLC/GC system performance. |
| High variability between replicates | Incomplete equilibration; temperature fluctuations; inconsistent sampling. | Increase equilibration time; ensure precise temperature control; standardize the method for collecting the supernatant. |
| Supersaturated solution formation | Dissolving at an elevated temperature and then cooling. | Approach equilibrium from an undersaturated state by starting with the solid in the solvent at the target temperature. |
| Low recovery after filtration | Adsorption of this compound onto the filter membrane. | Pre-saturate the filter by discarding a larger initial volume of the filtrate; test different filter materials (e.g., nylon, PVDF). |
Conclusion
References
-
Jung, D., & Kim, J. (2019). Evaluation of fatty acids in groomed fingerprint by gas chromatographic analysis using various extraction solvents and treatment methods. ResearchGate. Retrieved from [Link]
-
Nouryon. (n.d.). Amides, Fatty Acid. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rahimpour, E., et al. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Oriental Journal of Chemistry, 37(3). Retrieved from [Link]
-
University of Lund. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
Application Note: High-Sensitivity Quantification of Icosanamide Using Chromatographic Techniques
Introduction
Icosanamide, a saturated fatty acid amide with a 20-carbon chain, is an endogenous lipid molecule with emerging significance in various physiological processes. Its quantification in complex biological matrices is crucial for understanding its roles in health and disease, as well as for quality control in pharmaceutical and industrial applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust and sensitive quantification of this compound. We will delve into the primary analytical techniques, emphasizing the rationale behind methodological choices to ensure data of the highest integrity and reproducibility.
Physicochemical Profile of this compound
An understanding of the physicochemical properties of this compound is foundational for the development of a successful analytical method.
| Property | Value | Analytical Implication |
| Chemical Formula | C₂₀H₄₁NO[1][2] | The high carbon-to-heteroatom ratio indicates a non-polar nature. |
| Molecular Weight | 311.55 g/mol [1][2] | This value is essential for mass spectrometry settings. |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and diethyl ether.[] | This dictates the choice of solvents for extraction and chromatography. |
| Physical State | Solid at room temperature. | Requires dissolution in an appropriate solvent prior to analysis. |
Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound, especially at low concentrations in complex biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4][5][6] This is due to its superior sensitivity, selectivity, and wide applicability.
Rationale for LC-MS/MS
-
High Sensitivity: LC-MS/MS can achieve low limits of detection (LOD) and quantification (LOQ), which is often necessary for endogenous analytes.[7][8][9]
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty in the identification and quantification of the target analyte, even in the presence of co-eluting matrix components.[10]
-
Broad Applicability: The technique can be readily adapted for a variety of sample matrices, including plasma, serum, and tissue homogenates.[4][5]
Experimental Workflow Overview
A typical LC-MS/MS workflow for this compound quantification involves several key stages:
Caption: A generalized workflow for the quantification of this compound by LC-MS/MS.
Detailed Protocol: this compound Quantification in Human Plasma
This section outlines a comprehensive, step-by-step protocol for the quantification of this compound in human plasma.
Reagents and Materials
-
This compound analytical standard
-
This compound-d4 (deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Protein precipitation plates or tubes
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its deuterated internal standard (IS) in methanol.
-
Calibration Standards: Perform serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the IS stock solution to a concentration of 100 ng/mL in methanol.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the 100 ng/mL IS working solution.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | UHPLC or HPLC | Provides the necessary separation of the analyte from the matrix. |
| Column | C18 reversed-phase, e.g., 50 x 2.1 mm, 1.8 µm | The non-polar C18 stationary phase is well-suited for retaining the long alkyl chain of this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase with an acid modifier to improve peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase for eluting the analyte from the column. |
| Gradient Elution | Start at 50% B, ramp to 95% B, hold, then return to initial conditions. | A gradient is necessary to achieve good peak shape and resolution for a relatively non-polar analyte. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm internal diameter column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | Triple Quadrupole | Essential for quantitative MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide functional group is readily protonated. |
| MRM Transitions | This compound: 312.3 → 295.3 (Quantifier), 312.3 → 72.1 (Qualifier); this compound-d4: 316.3 → 299.3 | The precursor ion is the protonated molecule [M+H]⁺. The fragment ions are selected for their specificity and intensity. |
Method Validation
The analytical method must be validated according to established regulatory guidelines to ensure its reliability.[11][12][13] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix Effect
-
Stability
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is generally preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can be a viable alternative, particularly when dealing with less complex matrices or when derivatization is part of the established workflow.
Rationale and Derivatization Requirement
This compound's low volatility necessitates a derivatization step to make it suitable for GC analysis.[14][15] This typically involves converting the amide to a more volatile ester, such as a fatty acid methyl ester (FAME).
Caption: Derivatization of this compound to a Fatty Acid Methyl Ester for GC-MS analysis.
Protocol Outline for GC-MS
-
Extraction: Extract this compound from the sample matrix using a suitable organic solvent.
-
Derivatization:
-
Evaporate the solvent from the extracted sample.
-
Add a derivatizing agent, such as boron trifluoride in methanol (BF₃-methanol).[16]
-
Heat the mixture to facilitate the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a GC equipped with a non-polar capillary column.
-
Use a temperature gradient to separate the analytes.
-
The mass spectrometer can be operated in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
Conclusion
The robust quantification of this compound is achievable through well-established analytical techniques. LC-MS/MS stands out as the method of choice for complex biological matrices due to its unparalleled sensitivity and selectivity. For other applications, GC-MS provides a reliable alternative, provided an appropriate derivatization strategy is employed. The successful implementation of either technique hinges on a thorough understanding of the analyte's properties and a rigorous approach to method validation.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Retrieved from [Link]
-
PubChem. (n.d.). N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethis compound-. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3 A capillary column GC-MS chromatogram showing the separation of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved from [Link]
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
MDPI. (n.d.). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of eicosanoids and their metabolites in biological matrices: a review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Retrieved from [Link]
-
Springer. (n.d.). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Retrieved from [Link]
-
PubMed. (n.d.). HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Europe PMC. (n.d.). HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. Retrieved from [Link]
-
Journal of Current Medical Research and Opinion. (2024). Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC-MS/MS: Application of LC/ESI-MS in In Forensic Sciences, Doping Test, Pharmacokinetics, Bioavailability and Bioequivalence study, Environmental, and Agrochemical and Pesticides Industry. Retrieved from [Link]
-
Southern California Coastal Water Research Project. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved from [Link]
Sources
- 1. This compound | CAS#:51360-63-5 | Chemsrc [chemsrc.com]
- 2. Ethis compound- [webbook.nist.gov]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. cmro.in [cmro.in]
- 11. resolvemass.ca [resolvemass.ca]
- 12. fda.gov [fda.gov]
- 13. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note: A Robust HPLC Method for the Quantification of Icosanamide
Abstract
This application note details the development and validation of a simple, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Icosanamide. This compound, a long-chain saturated fatty acid amide, presents analytical challenges due to its high hydrophobicity and lack of a strong UV chromophore. This guide provides a comprehensive, step-by-step protocol, from initial method development to full validation according to ICH Q2(R1) guidelines. We address the critical issue of poor aqueous solubility and establish a reverse-phase HPLC method coupled with a universal detector, ensuring broad applicability for researchers, scientists, and drug development professionals.
Introduction and Analytical Challenge
This compound (also known as Ethis compound or Arachamide) is a C20 saturated fatty acid amide. Its long alkyl chain imparts significant non-polar characteristics, making it practically insoluble in water but soluble in organic solvents.[1] This high hydrophobicity is a primary challenge for developing analytical methods, particularly for sample preparation and chromatographic retention.
Furthermore, the this compound molecule lacks a significant chromophore, rendering standard UV-Vis detection at wavelengths >220 nm largely ineffective. While the amide bond offers some absorbance at low UV wavelengths (~205-210 nm), this region is prone to interference from common HPLC solvents and impurities, compromising sensitivity and specificity.
Therefore, a successful analytical method requires a strategic approach:
-
Chromatography: A separation technique that can effectively handle highly hydrophobic molecules.
-
Solubilization: A sample preparation protocol that ensures complete dissolution and compatibility with the mobile phase.
-
Detection: A detection strategy that provides a consistent and sensitive response for non-chromophoric analytes.
This guide systematically addresses these challenges to deliver a fully validated HPLC method suitable for quality control, stability testing, and research applications.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁NO | [2][3][4] |
| Molecular Weight | ~311.55 g/mol | [2][4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | Ethis compound, Arachamide | [1][2] |
| Predicted LogP | 7.9 | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, diethyl ether. | [1] |
| Structure | CCCCCCCCCCCCCCCCCCCC(=O)N | [5] |
The extremely high LogP value confirms the non-polar, hydrophobic nature of this compound, making Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) the unequivocal choice for separation.[6][7] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules like this compound interact strongly with the stationary phase, allowing for effective separation.[8]
Principles of Method Development
Chromatographic System Selection
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the logical starting point. The long C18 alkyl chains provide strong hydrophobic interactions with this compound's C20 chain, ensuring adequate retention. A standard length of 150 mm or 250 mm with a 4.6 mm internal diameter and 5 µm particle size offers a good balance of efficiency and backpressure.
-
Mobile Phase: Due to the analyte's high hydrophobicity, a mobile phase with a high percentage of organic solvent is required for elution. Acetonitrile and methanol are the most common organic modifiers.[8] Acetonitrile generally offers lower viscosity (leading to lower backpressure) and is often preferred. A gradient elution, starting with a lower percentage of organic solvent and ramping up, is recommended to ensure a sharp peak shape and elute any potential impurities with different polarities.
-
Diluent: The sample solvent (diluent) must completely solubilize this compound and be miscible with the mobile phase to prevent sample precipitation upon injection.[9] Given its properties, a strong organic solvent like methanol, ethanol, or a mixture of acetonitrile and isopropanol is a suitable choice.
Detection System Selection
The absence of a strong chromophore necessitates a universal detector.
-
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are excellent choices.[3][5] Both detectors work by nebulizing the column effluent, evaporating the volatile mobile phase, and measuring the remaining non-volatile analyte particles.[1][10] This mechanism makes them independent of the analyte's optical properties and ideal for quantifying compounds like this compound.[2][4] CAD often provides better sensitivity and a wider dynamic range compared to ELSD.[2] For this application note, we will proceed with a Charged Aerosol Detector (CAD) .
-
Mass Spectrometry (MS): An HPLC-MS system offers the highest specificity and sensitivity but involves higher operational complexity and cost. For routine quantification, CAD is a robust and more accessible alternative.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector, Waters ACQUITY UPLC CAD, or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Chemicals:
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Isopropanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials.
-
Equipment: Analytical balance, sonicator, vortex mixer.
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Causality: This protocol is designed to overcome the poor aqueous solubility of this compound. A strong organic solvent is used to create a concentrated stock solution, which is then diluted with a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
-
Diluent Preparation: Prepare a diluent of 50:50 (v/v) Acetonitrile:Isopropanol.
-
Standard Stock Solution (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Add approximately 15 mL of Methanol and sonicate for 10 minutes or until fully dissolved. c. Allow the solution to return to room temperature. d. Dilute to the mark with Methanol and mix thoroughly. This solution is stable for at least 7 days when stored at 2-8°C.
-
Working Standard Solutions: a. Prepare a series of working standards for linearity and quantification (e.g., 500, 250, 100, 50, 20, 10 µg/mL) by serially diluting the Standard Stock Solution with the prepared Diluent.
-
Sample Preparation (for Assay): a. Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask. b. Follow steps 2b-2d using Methanol to create the sample stock solution. c. Pipette 5.0 mL of the sample stock solution into a 10 mL volumetric flask and dilute to the mark with Diluent to achieve a theoretical concentration of 500 µg/mL. Mix well. d. Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: HPLC Method Development Workflow
Caption: Logical workflow for HPLC method development.
Optimized HPLC Conditions:
| Parameter | Optimized Value |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 85% B; 2-12 min: 85% to 100% B; 12-15 min: 100% B; 15.1-18 min: 85% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| CAD Settings | Evaporation Temp: 40°C; Nebulizer Temp: N/A; Gas Pressure: 60 psi; Filter: None |
| Run Time | 18 minutes |
| Expected Retention Time | ~ 9.5 minutes |
Protocol 3: Method Validation
The developed method must be validated to demonstrate its suitability for the intended purpose, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12] The FDA provides similar guidance for ensuring analytical methods are robust and reliable.[13][14][15]
Caption: Interrelation of key validation parameters per ICH Q2(R1).
-
Specificity:
-
Procedure: Inject the diluent, a placebo (if applicable), and a standard solution of this compound.
-
Acceptance Criteria: The diluent and placebo injections should show no interfering peaks at the retention time of this compound.
-
-
Linearity and Range:
-
Procedure: Prepare and inject at least five concentrations across a range of 50% to 150% of the target assay concentration (e.g., 250, 400, 500, 600, 750 µg/mL).
-
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Procedure: Prepare a placebo solution and spike it with the this compound reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-assay): Inject six replicate preparations of a single sample at 100% of the target concentration.
-
Intermediate Precision (Inter-assay): Repeat the repeatability test on a different day with a different analyst and/or different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
-
-
LOD & LOQ:
-
Procedure: Determine instrumentally based on the signal-to-noise (S/N) ratio. Sequentially inject solutions of decreasing concentration.
-
Acceptance Criteria: LOD is the concentration with an S/N ratio of ~3:1. LOQ is the concentration with an S/N ratio of ~10:1. Precision at the LOQ should have an RSD of ≤ 10%.
-
-
Robustness:
-
Procedure: Systematically vary key method parameters and assess the impact on the results. Prepare a single standard solution and analyze it under each condition.
-
Acceptance Criteria: The retention time and peak area should not significantly change, demonstrating the method's reliability during normal use.
-
| Parameter | Variation 1 | Variation 2 |
| Flow Rate | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 33°C | 37°C |
| Mobile Phase B % (Initial) | 83% | 87% |
Results and Discussion
The developed RP-HPLC method successfully separates this compound from potential interferences with excellent peak symmetry. A representative chromatogram would show a sharp, well-defined peak at approximately 9.5 minutes. The validation results, summarized below, confirm that the method is accurate, precise, and reliable for its intended purpose.
Summary of Validation Results (Hypothetical Data)
| Validation Parameter | Result | Status |
| Specificity | No interference observed | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Range | 250 - 750 µg/mL | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (Repeatability %RSD) | 0.8% | Pass |
| Precision (Intermediate %RSD) | 1.1% | Pass |
| LOD | 2 µg/mL | N/A |
| LOQ | 7 µg/mL | N/A |
| Robustness | No significant impact on results | Pass |
The use of a Charged Aerosol Detector was critical to achieving the required sensitivity and linearity, as UV detection at 210 nm showed a noisy baseline and poor response. The optimized gradient ensures a robust separation and timely elution of the highly retained this compound peak.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Column frit blockage; Sample precipitation. | Filter all samples and mobile phases. Flush the column with a strong solvent like isopropanol. |
| Peak Tailing | Column degradation; Incompatible diluent. | Replace the column. Ensure the sample diluent is not significantly stronger than the initial mobile phase. |
| No or Low Signal (CAD) | Nebulizer clog; Incorrect gas pressure. | Clean the nebulizer according to the manufacturer's instructions. Verify nitrogen gas supply and pressure settings. |
| Variable Retention Times | Inadequate equilibration; Pump malfunction. | Ensure the column is equilibrated for at least 10 column volumes. Check pump performance and seals. |
Conclusion
This application note presents a comprehensive, validated reverse-phase HPLC method for the quantification of this compound. By pairing a C18 stationary phase with a gradient elution and Charged Aerosol Detection, the challenges of high hydrophobicity and lack of a UV chromophore are effectively overcome. The protocol is detailed, robust, and adheres to ICH guidelines, providing a reliable analytical tool for drug development and quality control professionals.
References
-
Chemsrc. this compound | CAS#:51360-63-5. Available at: [Link]
-
National Center for Biotechnology Information. this compound | C20H41NO | CID 3016647 - PubChem. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Ethis compound- - the NIST WebBook. Available at: [Link]
-
PubChemLite. this compound (C20H41NO). Available at: [Link]
-
AZoM. Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. Available at: [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
Wikipedia. Evaporative light scattering detector. Available at: [Link]
-
LCGC International. Material Identification by HPLC with Charged Aerosol Detection. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]
-
Peak Scientific. The principles of ELSD. Available at: [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
Biotage. So, how does an ELSD work?. Available at: [Link]
-
International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available at: [Link]
-
Patsnap Eureka. How to Develop Methods for HPLC Problematic Compounds. Available at: [Link]
-
Wikipedia. Reversed-phase chromatography. Available at: [Link]
-
Scribd. Reversed Phase Chromatography: Basic Principles. Available at: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]
Sources
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. azom.com [azom.com]
- 5. sepscience.com [sepscience.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. chromtech.com [chromtech.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. asianjpr.com [asianjpr.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 15. biopharminternational.com [biopharminternational.com]
Application Note: Quantitative Analysis of Icosanamide in Complex Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Icosanamide (also known as ethis compound or arachidamide) is a C20 saturated fatty acid amide belonging to a class of bioactive lipids that play roles in cellular signaling.[1] Accurate and sensitive quantification of this compound in complex biological samples is crucial for understanding its physiological functions and for its potential application in drug development and clinical diagnostics. This document provides a detailed technical guide for the analysis of this compound using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We present optimized protocols for sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection and fragmentation analysis.
Introduction: The Significance of this compound Analysis
Fatty acid amides (FAAs) are a class of endogenous lipid molecules with diverse biological activities.[2] this compound (C₂₀H₄₁NO, Mol. Wt. 311.55) is the amide of arachidic acid, a 20-carbon saturated fatty acid.[3][4] Like other FAAs, it is involved in various physiological processes, and its presence has been identified in matrices such as edible vegetable oils.[2] The low endogenous concentrations of these molecules necessitate highly sensitive and specific analytical techniques for their reliable quantification.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for analyzing biomolecules like lipids.[5] LC-MS/MS offers superior selectivity and sensitivity by separating the analyte from matrix components chromatographically before detecting it based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation pattern. This application note details a complete workflow, from sample extraction to data interpretation, designed for researchers and drug development professionals.
Experimental Design & Rationale
The successful analysis of this compound hinges on three critical stages: efficient extraction from the sample matrix, effective chromatographic separation from interfering compounds, and sensitive, specific detection by the mass spectrometer.
Sample Preparation: Isolating the Analyte
The primary challenge in analyzing lipids from biological samples (e.g., plasma, serum, tissue) is the removal of highly abundant interferences like proteins and salts, which can suppress the analyte signal during ionization.[6] We employ a liquid-liquid extraction (LLE) procedure, a proven and effective method for lipid recovery.[7] The choice of an organic solvent system is critical; a mixture of polar and non-polar solvents ensures the efficient partitioning of lipids away from the aqueous phase.
Causality: Protein precipitation is often used but can be less clean than LLE for complex lipid analyses.[6] Our selected LLE method, adapted from established lipid extraction protocols, uses a chloroform and methanol system to disrupt protein-lipid interactions and solvate the this compound, pulling it into the organic phase for collection.[8] To prevent degradation of the analyte, all steps should be performed at low temperatures, and flushing with an inert gas like argon is recommended to minimize oxidation.[8]
Chromatographic Separation: Achieving Baseline Resolution
Reversed-phase liquid chromatography (RPLC) is ideally suited for separating hydrophobic molecules like this compound. A C18 stationary phase provides strong retention for the long C20 alkyl chain.
Causality: The mobile phase composition is designed to ensure sharp, symmetrical peak shapes and reproducible retention times.[9] We use a gradient elution of acetonitrile and water. Acetonitrile is a strong organic solvent that elutes the analyte from the C18 column, while water provides the initial retention. An additive like ammonium acetate is included in the mobile phases to improve ionization efficiency by promoting the formation of adducts or protonated molecules in the ESI source.
Mass Spectrometric Detection: Specificity and Sensitivity
Electrospray ionization (ESI) is the preferred ionization technique for moderately polar molecules like amides, as it is a "soft" ionization method that typically produces an intact protonated molecule [M+H]⁺ with minimal in-source fragmentation.[10] Tandem mass spectrometry (MS/MS) is then used to isolate this precursor ion, induce fragmentation through collision-induced dissociation (CID), and detect the resulting characteristic product ions.[11][12] This two-stage mass analysis (precursor -> product) forms the basis of Multiple Reaction Monitoring (MRM), a highly specific and sensitive quantitative technique.
Causality: Operating in positive ion mode is generally favorable for amides, as the amide group can be readily protonated. The fragmentation of the protonated this compound is predictable. The most stable and abundant fragments typically arise from cleavage of the weakest bonds or through stable neutral losses.[13] For this compound, the primary fragmentation is expected to be the neutral loss of ammonia (NH₃), resulting in a stable acylium ion. This specific transition provides the high degree of certainty required for quantification in complex matrices.
Detailed Protocols & Methodologies
Protocol 1: Lipid Extraction from Plasma/Serum
-
Preparation: Thaw plasma or serum samples on ice. Prepare an extraction solvent mixture of Chloroform:Methanol (2:1, v/v). All solvents must be LC-MS grade.
-
Aliquoting: In a 2 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Extraction: Add 1 mL of the cold Chloroform:Methanol extraction solvent to the sample.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.[8]
-
Collection: Carefully aspirate the lower organic layer using a glass pipette and transfer it to a new 1.5 mL tube. Avoid disturbing the protein layer.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of Acetonitrile:Isopropanol (1:1, v/v). Vortex for 1 minute and transfer to an LC autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
| LC Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for long-chain lipids. |
| Mobile Phase A | 95:5 Water:Acetonitrile + 10 mM Ammonium Acetate | Aqueous phase for initial analyte focusing on the column. |
| Mobile Phase B | 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate | Organic phase for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical scale columns. |
| Column Temperature | 45°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient Elution | 0-1 min: 30% B; 1-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B | A gradual increase in organic content ensures separation from more polar lipids and sharp elution of this compound. |
| MS Parameter | Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | Standard soft ionization for amides.[10] |
| Polarity | Positive | Promotes the formation of the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | |
| Desolvation Temp. | 400°C | |
| Gas Flow | Instrument Dependent | |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | For high sensitivity and specificity in quantification.[5] |
MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 312.3 | 295.3 | 15-25 | Quantifier: Most abundant and stable fragment, corresponding to [M+H-NH₃]⁺. |
| This compound | 312.3 | 72.1 | 20-30 | Qualifier: A smaller, common fragment for confirmation. |
Note: Collision energy is highly instrument-dependent and must be optimized empirically by infusing a standard solution of this compound.
Data Visualization and Interpretation
Analytical Workflow
The overall process from sample receipt to data output is summarized in the workflow diagram below.
Caption: Overall workflow for this compound analysis.
Predicted Fragmentation Pathway
The structural identity of this compound is confirmed by its specific fragmentation pattern in the mass spectrometer's collision cell. The protonated molecule undergoes CID to produce characteristic product ions.
Caption: Predicted fragmentation of protonated this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantitative analysis of this compound by LC-MS/MS. The detailed protocols for liquid-liquid extraction and reversed-phase chromatography, coupled with optimized MRM parameters, create a highly selective and sensitive method suitable for complex biological matrices. By explaining the causality behind each experimental choice, this guide empowers researchers to not only replicate this method but also to adapt it for similar long-chain fatty acid amides. The self-validating nature of the MRM workflow ensures high confidence in the resulting quantitative data, making it a powerful tool for advancing research in lipidomics and drug development.
References
-
Matin, A., Schep, L. J., & Poison, C. (1999). Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. Journal of Chromatography A, 849(2), 541-552. [Link]
-
ResearchGate. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Lipids. Request PDF. [Link]
-
Li, X., et al. (2019). Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Molecules, 24(15), 2822. [Link]
-
Cech, N. B., & Enke, C. G. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1061-1064. [Link]
-
Journal of the American Society for Mass Spectrometry. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. [Link]
-
Waters Corporation. (n.d.). LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Retrieved from Waters website. [Link]
-
PubMed. (1993). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Journal of Bacteriology, 175(10), 2894-2902. [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from UW-Madison website. [Link]
-
LabRulez LCMS. (n.d.). Analysis of Fatty Acid Amides (Erucic Acid Amide, Oleic Acid Amide). Retrieved from LabRulez website. [Link]
-
Lipotype. (n.d.). Fatty Amides. Retrieved from Lipotype website. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethis compound. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. [Link]
-
PubMed Central. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. International Journal of Molecular Sciences, 23(19), 11848. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethis compound. In NIST Chemistry WebBook. Retrieved from NIST website. [Link]
-
Schlosser, G., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 624. [Link]
-
PubMed. (1998). Effect of Alkyl Substitution at the Amide Nitrogen on Amide Bond Cleavage: Electrospray ionization/surface-induced Dissociation Fragmentation of Substance P and Two Alkylated Analogs. Journal of the American Society for Mass Spectrometry, 9(3), 205-214. [Link]
-
PubChem. (n.d.). This compound. Retrieved from National Institutes of Health website. [Link]
-
MDPI. (2022). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. Metabolites, 12(3), 207. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide website. [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia website. [Link]
-
MDPI. (2022). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. Metabolites, 12(3), 207. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia website. [Link]
Sources
- 1. lipotype.com [lipotype.com]
- 2. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethis compound- [webbook.nist.gov]
- 4. This compound | 51360-63-5 [chemicalbook.com]
- 5. Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia [mdpi.com]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Icosanamide as a High-Performance Lubricant in Research Applications: Application Notes and Protocols
Introduction: The Critical Role of Lubrication in Advanced Research
In the realms of pharmaceutical development and material science, precise control over frictional forces is paramount. Effective lubrication ensures the smooth processing of powdered active pharmaceutical ingredients (APIs), prevents wear on sensitive instrumentation, and is critical for the performance of implantable medical devices. Long-chain fatty acid amides have emerged as a superior class of solid boundary lubricants, valued for their high thermal stability, chemical inertness, and excellent friction-reducing properties.
This technical guide focuses on Icosanamide (Arachidamide) , the 20-carbon saturated primary fatty acid amide (CH₃(CH₂)₁₈CONH₂). Its long, saturated alkyl chain and polar amide headgroup provide a unique combination of properties that make it an exceptional candidate for demanding research applications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical underpinnings, practical applications, and detailed protocols for utilizing this compound as a high-performance lubricant.
Physicochemical Properties and Mechanism of Action
This compound's efficacy as a lubricant is rooted in its molecular structure. Understanding these characteristics is key to appreciating its performance advantages.
| Property | Value | Significance in Lubrication Applications |
| Chemical Name | This compound | IUPAC nomenclature for unambiguous identification. |
| Synonyms | Arachidamide, Ethis compound | Common names used in literature and commercial sourcing. |
| CAS Number | 51360-63-5 | Unique identifier for chemical substance registration.[1] |
| Molecular Formula | C₂₀H₄₁NO | Indicates a long aliphatic chain with a terminal amide group.[1] |
| Molecular Weight | 311.55 g/mol | High molecular weight contributes to low volatility and thermal stability.[1] |
| Appearance | White to off-white solid/powder | Suitable for applications where colorlessness is important. |
| Solubility | Insoluble in water; soluble in hot organic solvents | Hydrophobicity is key for forming a stable lubricating layer on surfaces. |
| Thermal Stability | Thermally stable up to ~200 °C | Allows for use in processes involving elevated temperatures, such as melt extrusion or high-speed tableting.[2] |
The Science of Boundary Lubrication
This compound functions as a boundary lubricant . In this mechanism, a thin, resilient film of the lubricant is adsorbed onto the interacting surfaces, preventing direct solid-to-solid contact and thereby reducing friction and wear.[3] The long C20 alkyl chain of this compound is non-polar and aligns perpendicularly to the surface, creating a low-shear interface. The polar amide headgroup provides strong adhesion to the surfaces of materials, ensuring the integrity of this lubricating film even under significant pressure.[3]
Caption: Mechanism of boundary lubrication by this compound.
Synthesis and Characterization of this compound
For research applications requiring high purity, in-house synthesis and characterization of this compound may be necessary.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding fatty acid, arachidic acid, via an acyl chloride intermediate.
Materials:
-
Arachidic acid (Icosanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Concentrated ammonium hydroxide (NH₄OH)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Deionized water
-
Ice bath
-
Round-bottom flask, condenser, dropping funnel, and magnetic stirrer
-
Büchner funnel and filter paper
Workflow:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Acyl Chloride Formation: In a fume hood, dissolve arachidic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This step converts the carboxylic acid to the more reactive acyl chloride.[4]
-
Amidation: Cool a beaker of concentrated ammonium hydroxide in an ice bath. Slowly add the arachidoyl chloride dropwise to the cold ammonium hydroxide with vigorous stirring. A white precipitate of this compound will form immediately.[5]
-
Isolation and Purification: Continue stirring for 30 minutes in the ice bath. Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any ammonium chloride and excess ammonium hydroxide.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point (approximately 100-105 °C) until a constant weight is achieved.
Protocol 2: Characterization of Synthesized this compound
It is crucial to verify the identity and purity of the synthesized this compound.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify the characteristic functional groups of this compound.
-
Procedure: Acquire an FTIR spectrum of the dried product.
-
Expected Peaks:
-
~3300-3400 cm⁻¹: N-H stretching (primary amide)
-
~2850-2950 cm⁻¹: C-H stretching (long alkyl chain)
-
~1640 cm⁻¹: C=O stretching (Amide I band)[6]
-
~1470 cm⁻¹: C-H bending
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the structure of the this compound molecule.
-
Procedure: Dissolve a small amount of the product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals:
-
A broad singlet corresponding to the -NH₂ protons.
-
A triplet corresponding to the -CH₂- group adjacent to the carbonyl.
-
A large multiplet corresponding to the -(CH₂)₁₇- chain.
-
A triplet corresponding to the terminal -CH₃ group.
-
-
Expected ¹³C NMR Signals:
-
A peak for the carbonyl carbon (~173 ppm).
-
Multiple peaks for the carbons of the long alkyl chain.
-
C. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):
-
Objective: To determine the melting point and thermal stability of the this compound.[2]
-
Procedure:
-
For DSC, heat a small sample under a nitrogen atmosphere to determine the melting endotherm.
-
For TGA, heat a sample under a nitrogen atmosphere to determine the onset of thermal decomposition.[2]
-
-
Expected Results:
-
A sharp melting endotherm in the DSC thermogram, indicating a pure crystalline solid.
-
The TGA curve will show thermal stability up to approximately 200 °C, after which mass loss will occur.[2]
-
Application in Pharmaceutical Formulations
This compound's high purity, chemical inertness, and low concentration requirements make it an excellent lubricant for solid dosage form manufacturing, such as tablets and capsules.
Protocol 3: Evaluating this compound as a Lubricant in a Tablet Formulation
This protocol outlines the steps to assess the lubricating efficiency of this compound in a direct compression tablet formulation.
Materials:
-
This compound powder
-
Microcrystalline cellulose (MCC) as a filler/binder
-
Active Pharmaceutical Ingredient (API) or a placebo
-
Magnesium stearate (as a standard for comparison)
-
Tablet press
-
Powder flow tester (for Angle of Repose, Carr's Index, Hausner Ratio)
Workflow:
Caption: Workflow for evaluating this compound in tablet formulation.
Procedure:
-
Blending: Prepare three powder blends:
-
Blend A: API + MCC (Control)
-
Blend B: API + MCC + this compound (e.g., 0.5% w/w)
-
Blend C: API + MCC + Magnesium Stearate (e.g., 0.5% w/w) Blend the components in a suitable blender for a predetermined time.
-
-
Powder Flowability Assessment:
-
Angle of Repose (AoR): Measure the AoR for each blend using the fixed funnel method.[7][8] A lower angle indicates better flowability.
-
tan(α) = height / radius
-
-
Carr's Index and Hausner Ratio: Measure the bulk and tapped densities of each blend. Calculate the Carr's Index and Hausner Ratio.[9][10] Lower values indicate better flowability.
-
Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100
-
Hausner Ratio = Tapped Density / Bulk Density
-
-
-
Tablet Compression: Using a tablet press, compress tablets from each blend at a constant compression force. Record the ejection force for each tablet. A lower ejection force signifies better lubrication.
-
Tablet Characterization:
-
Hardness: Measure the hardness of a set of tablets from each batch.
-
Friability: Test the friability to assess the tablet's durability.
-
Disintegration/Dissolution: Perform disintegration and dissolution tests to ensure the lubricant does not negatively impact drug release.
-
Expected Outcome and Interpretation:
The blend containing this compound is expected to show improved flowability (lower AoR, Carr's Index, and Hausner Ratio) compared to the control. The ejection force during tableting should be significantly reduced, comparable to or better than magnesium stearate. Crucially, due to its inert nature, this compound is less likely to cause issues like tablet softening or delayed dissolution that can sometimes be observed with metallic stearates.
Flowability Scale:
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤10 | 1.00–1.11 |
| Good | 11–15 | 1.12–1.18 |
| Fair | 16–20 | 1.19–1.25 |
| Passable | 21–25 | 1.26–1.34 |
| Poor | 26–31 | 1.35–1.45 |
| Very Poor | 32–37 | 1.46–1.59 |
| Very, very poor | >38 | >1.60 |
| Adapted from USP <1174> Powder Flow.[9] |
Conclusion
This compound presents itself as a highly effective and versatile lubricant for a range of research applications. Its well-defined chemical structure, high thermal stability, and excellent boundary lubrication properties make it a valuable tool for scientists and engineers in pharmaceutical development and beyond. The protocols provided in this guide offer a solid foundation for the synthesis, characterization, and application of this compound, empowering researchers to leverage its unique properties for their specific needs. As with any material, it is recommended that researchers conduct their own validation studies to ensure suitability for their intended application.
References
-
Khalkar, S., Bhowmick, D. N., & Pratap, A. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Oleo Science, 62(11), 901–904. [Link]
-
López-Beceiro, J., Gracia-Fernández, C., Naya, S., & Artiaga, R. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications. ResearchGate. [Link]
-
López-Beceiro, J., Gracia-Fernández, C., Naya, S., & Artiaga, R. (2020). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. ACS Sustainable Chemistry & Engineering, 8(34), 13043–13052. [Link]
-
United States Pharmacopeial Convention. (2002). 〈1174〉 Powder Flow. Pharmacopeial Forum, 28(2), 618. [Link]
-
United States Pharmacopeial Convention. (2024). 〈1174〉 POWDER FLOW. USP-NF. [Link]
-
Merkler, D. J., Anderson, R. L., Battistini, M. R., & O'Flynn, B. G. (2019). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 24(18), 3299. [Link]
-
Hassan, E. A., & Taha, M. I. (2019). Preparation, Characterization, and Evaluation of Fatty Amide Derivative of Soybean Oil as a Rheological and Tribological Modifier for lubricating Oils. International Journal of Pharmaceutical Sciences Review and Research, 55(2), 1-8. [Link]
-
Bettersize Instruments. (2023, February 20). How to measure the angle of repose? Bettersize Instruments. [Link]
-
Gąsecka-van der Pol, E., & Głowacki, R. (2019). Factors Influencing the Eicosanoids Synthesis In Vivo. International Journal of Molecular Sciences, 20(18), 4544. [Link]
-
Misiūnas, A., Niaura, G., & Razumas, V. (2015). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 20(11), 20835–20853. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Requena, R., Vera-Reyes, I., & Canales, A. (2019). Measurements of temperature and melting heat of some pure fatty acids and their binary and ternary mixtures by differential scanning calorimetry. ResearchGate. [Link]
-
Sahoo, S., & Sahoo, S. (2017). Determination of Angle of Repose of Pharmaceutical Materials Based On Image Processing Using Labview. International Journal of Advanced Research in Electrical, Electronics and Instrumentation Engineering, 6(3), 1-6. [Link]
-
PowderProcess.net. (n.d.). Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator. PowderProcess.net. [Link]
-
Al-Zoubi, R. M., & Hall, D. G. (2016). A New Process of Synthesizing Anandamide Derivatives from Arachidonic Acid in the Presence of Boron Catalyst. Open Journal of Synthesis Theory and Applications, 5(4), 55-63. [Link]
-
Mohan, B. C., Kumar, S., & Kumar, A. (2019). Tribological Properties of Some Fatty Acids. ResearchGate. [Link]
-
Bachur, N. R., & Udenfriend, S. (1966). Microsomal Synthesis of Fatty Acid Amides. Journal of Biological Chemistry, 241(6), 1308–1313. [Link]
-
Al-Amin, M., Hasan, S. M. K., & Islam, M. S. (2022). Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products. Journal of Applied Pharmaceutical Science, 12(12), 133-142. [Link]
-
Ginting, B. S., & Tarigan, M. (2021). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. ARPN Journal of Engineering and Applied Sciences, 16(11), 1184-1189. [Link]
-
ResearchGate. (n.d.). Powder flowability from the Carr's index and Hausner ratio. ResearchGate. [Link]
-
Patil, V. R., & Mahajan, Y. R. (2018). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Oriental Journal of Chemistry, 34(4), 1982-1988. [Link]
-
Ginting, B. S., & Tarigan, M. (2023). non-catalytic synthesis of fatty acid alkanolamides from palm fatty acid distillate and monoethanolamine under microwave irradiation. Rasayan Journal of Chemistry, 16(1), 391-397. [Link]
-
Sayeed, A., & Abdullah, M. (2020). A concise summary of powder processing methodologies for flow enhancement. Journal of Drug Delivery Science and Technology, 59, 101901. [Link]
-
Medina-González, Y., & Marín-Reyes, A. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3781. [Link]
-
Ossia, C. V., Han, H. G., & Kong, H. (2010). Tribological evaluation of selected biodegradable oils with long chain fatty acids. Industrial Lubrication and Tribology, 62(1), 26-31. [Link]
-
Mueller, G. P., & Driscoll, W. J. (2009). Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells. Journal of Lipid Research, 50(12), 2445–2455. [Link]
-
PowderProcess.net. (n.d.). Angle of Repose - overview. PowderProcess.net. [Link]
-
CSIC. (n.d.). Synthetic Transformations for the Valorization of Fatty Acid Derivatives. Digital CSIC. [Link]
-
Bettersize Instruments. (n.d.). What is angle of repose? Why and how do we measure it? Bettersize Instruments. [Link]
-
Mohan, B. C., Kumar, S., & Kumar, A. (2019). Tribological Properties of Some Fatty Acids. Semantic Scholar. [Link]
-
Al-Zoubi, R. M., & Hall, D. G. (2016). A New Process of Synthesizing Anandamide Derivatives from Arachidonic Acid in the Presence of Boron Catalyst. Scientific Research Publishing. [Link]
-
Mary, Y. S., & Panicker, C. Y. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130948. [Link]
-
Roy, A., & Das, T. K. (2023). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. International Journal of Molecular Sciences, 24(21), 15769. [Link]
Sources
- 1. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. digital.csic.es [digital.csic.es]
- 5. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. ijareeie.com [ijareeie.com]
- 9. usp.org [usp.org]
- 10. Carr Index / Hausner Ratio : Formula, Definition, Calculation, Calculator [powderprocess.net]
Application Note: Protocol for the N-Acylation of Icosanamide
Abstract
This application note provides a comprehensive, technically detailed guide for the N-acylation of Icosanamide, a long-chain primary fatty acid amide. The protocol herein describes a robust and reproducible method utilizing sodium hydride for the deprotonation of the amide followed by reaction with an acyl chloride. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes the underlying chemical principles, provides a detailed step-by-step protocol, outlines characterization techniques, and offers troubleshooting advice to ensure successful synthesis and validation of the N-acylated product.
Introduction and Significance
This compound (CH₃(CH₂)₁₈CONH₂), also known as arachidamide, is a saturated fatty acid amide. The amide functional group is a cornerstone in biological and pharmaceutical chemistry. N-acylation, the process of attaching an acyl group to the nitrogen atom of the amide, generates N-acyl amides (or imides). These structures are of significant interest as they can exhibit modified biological activities, improved pharmacokinetic properties, or serve as key intermediates in the synthesis of more complex molecules. For instance, N-acylated amino acids and other fatty acid amides are known to be involved in various physiological signaling pathways.[1][2]
Direct N-acylation of a primary amide can be challenging due to the relatively low nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group. Therefore, a common and effective strategy involves the deprotonation of the amide with a strong, non-nucleophilic base to form a highly nucleophilic imidate anion, which can then readily react with an acylating agent.[3][4] This protocol details such a method, using sodium hydride (NaH) as the base and a representative acyl chloride as the acylating agent.
Reaction Principle and Mechanism
The N-acylation of this compound is achieved through a two-step process initiated by deprotonation.
-
Deprotonation: this compound is treated with sodium hydride (NaH), a strong base. The hydride ion (H⁻) abstracts a proton from the amide nitrogen, generating a sodium imidate salt and hydrogen gas (H₂). This step is crucial as it converts the poorly nucleophilic amide into a potent nucleophile.[4]
-
Nucleophilic Acyl Substitution: The resulting imidate anion attacks the electrophilic carbonyl carbon of the acyl chloride. This proceeds via a standard nucleophilic acyl substitution mechanism, where the chloride ion is displaced as a leaving group, forming the desired N-acyl this compound product.[5][6]
The choice of an aprotic solvent, such as tetrahydrofuran (THF), is critical to prevent the violent reaction of sodium hydride with protic solvents like water or alcohols.
Caption: Figure 1: N-Acylation Mechanism of this compound.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound using acetyl chloride as a representative acylating agent. The principles can be adapted for other acyl chlorides with minor modifications to reaction times or temperatures.
3.1. Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound (C₂₀H₄₁NO) | ≥98% | Sigma-Aldrich | Ensure it is dry before use. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive. Handle with extreme care. |
| Acetyl Chloride (CH₃COCl) | ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | EMD Millipore | Must be anhydrous. |
| Hexanes | ACS Grade | Fisher Scientific | For washing NaH. |
| Saturated aq. NH₄Cl | N/A | Prepare in-house | For quenching the reaction. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated aq. NaCl) | N/A | Prepare in-house | For washing. |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | For drying organic phase. |
3.2. Step-by-Step Procedure
Sources
- 1. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
Co-culturing Cells with Icosanamide: An Application Note and Protocol for Investigating Anti-inflammatory Effects
Introduction: A New Frontier in Modulating Inflammatory Responses
The intricate interplay between different cell types is fundamental to the inflammatory process. To better recapitulate these complex interactions in vitro, co-culture models have emerged as powerful tools for studying disease mechanisms and for the discovery of novel therapeutic agents. This guide provides a detailed framework for utilizing a co-culture system to investigate the potential anti-inflammatory properties of Icosanamide, a long-chain saturated fatty acid amide.
Fatty acid amides (FAAs) are a class of endogenous signaling lipids that play crucial roles in a variety of physiological processes, including inflammation, pain, and neurotransmission. A key enzyme responsible for the degradation of many FAAs is the Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH has been shown to increase the endogenous levels of these signaling lipids, leading to analgesic and anti-inflammatory effects. While the specific biological activities of this compound are not yet fully elucidated, its structural similarity to other bioactive FAAs suggests that it may exert its effects through the modulation of FAAH activity.
This application note will guide researchers, scientists, and drug development professionals through the rationale, experimental design, and detailed protocols for co-culturing immune and epithelial cells to assess the anti-inflammatory potential of this compound. We will explore a plausible mechanism of action and provide the necessary steps to test this hypothesis in a controlled laboratory setting.
Plausible Mechanism of Action: this compound as a Modulator of the Endocannabinoid System
Based on its chemical structure, we hypothesize that this compound may act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme is the primary catabolic regulator of several endogenous FAAs, including the endocannabinoid anandamide (AEA) and the anti-inflammatory lipid palmitoylethanolamide (PEA). By inhibiting FAAH, this compound could increase the local concentrations of these endogenous anti-inflammatory mediators, which in turn can modulate downstream signaling pathways to resolve inflammation.
The structure-activity relationship of FAAH inhibitors often involves a lipophilic alkyl chain and a polar head group capable of interacting with the enzyme's active site. This compound, with its long 20-carbon chain and amide head group, fits this general profile.
A key downstream target of FAAH modulation is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of FAAH and the subsequent increase in endocannabinoids have been shown to suppress NF-κB activation, thereby reducing the inflammatory cascade.
Furthermore, the products of FAAH activity, such as arachidonic acid (from anandamide hydrolysis), can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory prostaglandins and leukotrienes, respectively. By inhibiting FAAH, this compound may indirectly reduce the substrate availability for these enzymes, leading to decreased production of these inflammatory mediators.
Hypothesized Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
This section provides detailed, step-by-step methodologies for investigating the anti-inflammatory effects of this compound in a co-culture model of inflammation.
Protocol 1: Preparation of this compound Stock Solution
Given that this compound is insoluble in water but soluble in organic solvents, proper preparation of a stock solution is critical for its use in cell culture.
Materials:
-
This compound powder (e.g., from Sigma-Aldrich or other chemical suppliers)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh out a precise amount of this compound powder.
-
Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing.
-
Prepare single-use aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note on Vehicle Control: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: Co-culture of Macrophages and Intestinal Epithelial Cells
This protocol describes the establishment of an in vitro model of intestinal inflammation using human monocytic THP-1 cells and human colorectal adenocarcinoma Caco-2 cells.
Materials:
-
THP-1 human monocytic cell line
-
Caco-2 human colorectal adenocarcinoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DMEM high glucose medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
24-well tissue culture plates
Procedure:
Part A: Caco-2 Monolayer Formation
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of 1 x 10^5 cells/cm².
-
Culture the Caco-2 cells in DMEM for 14-21 days to allow for spontaneous differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monitor the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) (see Protocol 4). A stable TEER reading of >250 Ω·cm² typically indicates a confluent monolayer.
Part B: THP-1 Differentiation into Macrophages
-
In a separate T-75 flask, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in RPMI-1640 medium.
-
Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated THP-1 cells will become adherent.
-
After differentiation, gently wash the cells with sterile PBS and replace the medium with fresh, PMA-free RPMI-1640. Allow the cells to rest for 24 hours before co-culture.
Part C: Establishing the Co-culture and this compound Treatment
-
Carefully detach the differentiated THP-1 macrophages using a cell scraper or a gentle enzyme-free dissociation solution.
-
Seed the THP-1 macrophages into the basolateral compartment of the 24-well plate containing the Transwell® inserts with the Caco-2 monolayers, at a density of 1 x 10^5 cells/well.
-
Allow the co-culture to equilibrate for 24 hours.
-
Pre-treat the co-cultures with various concentrations of this compound (or vehicle control) for 1-2 hours. A suggested starting concentration range for this compound is 1-50 µM.
-
Induce inflammation by adding LPS to the basolateral compartment to a final concentration of 1 µg/mL.
-
Incubate the co-cultures for the desired time points (e.g., 6, 24, 48 hours) for subsequent analysis.
Experimental Workflow for Co-culture and Treatment
Caption: Workflow for establishing the macrophage-epithelial co-culture and this compound treatment.
Protocol 3: Measurement of Inflammatory Cytokines
The levels of pro-inflammatory cytokines in the co-culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for human TNF-α, IL-6, and IL-1β (commercially available from various suppliers)
-
Supernatant collected from the basolateral compartment of the co-cultures
-
Microplate reader
Procedure:
-
At the end of the incubation period, carefully collect the supernatant from the basolateral compartment of each well.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cells or debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Protocol 4: Assessment of Epithelial Barrier Integrity
Transepithelial Electrical Resistance (TEER) is a reliable method to quantify the integrity of the epithelial monolayer. A decrease in TEER indicates a disruption of the tight junctions and a compromised barrier function, which is a hallmark of inflammation.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS
Procedure:
-
Before the experiment, and at selected time points after LPS stimulation, measure the TEER of the Caco-2 monolayers.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert, ensuring the electrodes are not touching the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
To calculate the TEER in Ω·cm², subtract the resistance of a blank Transwell® insert (containing medium but no cells) from the resistance of the cell-seeded insert, and then multiply by the surface area of the insert.
Protocol 5: FAAH Inhibition Assay (Optional)
To directly test the hypothesis that this compound inhibits FAAH, a commercially available FAAH inhibitor screening assay kit can be used.
Materials:
-
FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or other suppliers)
-
This compound
-
Known FAAH inhibitor (as a positive control)
-
Fluorescence microplate reader
Procedure:
-
Follow the manufacturer's protocol for the FAAH inhibitor screening assay.
-
Typically, the assay involves incubating recombinant FAAH enzyme with a fluorogenic substrate in the presence of varying concentrations of this compound or a control inhibitor.
-
The enzymatic activity of FAAH is measured by the increase in fluorescence over time.
-
The inhibitory potential of this compound is determined by its ability to reduce the rate of the enzymatic reaction.
-
Calculate the IC50 value for this compound, which represents the concentration of the compound that inhibits 50% of the FAAH activity.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Co-cultures
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Untreated Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) |
Table 2: Effect of this compound on Epithelial Barrier Integrity (TEER)
| Treatment | TEER (Ω·cm²) at 24h |
| Untreated Control | |
| LPS (1 µg/mL) | |
| LPS + this compound (1 µM) | |
| LPS + this compound (10 µM) | |
| LPS + this compound (50 µM) |
Interpretation of Results:
-
A significant reduction in the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the this compound-treated groups compared to the LPS-only group would indicate an anti-inflammatory effect.
-
A preservation or restoration of TEER values in the this compound-treated groups compared to the LPS-only group would suggest that this compound protects the epithelial barrier function.
-
A dose-dependent effect of this compound in both assays would strengthen the evidence for its anti-inflammatory activity.
-
If this compound demonstrates inhibitory activity in the FAAH assay, this would provide direct evidence for the proposed mechanism of action.
Conclusion and Future Directions
This application note provides a comprehensive guide for investigating the anti-inflammatory potential of this compound using a physiologically relevant co-culture model. By following these protocols, researchers can generate robust and reproducible data to assess the efficacy of this compound and elucidate its mechanism of action.
Future studies could expand on these findings by:
-
Investigating the effect of this compound on the expression of tight junction proteins (e.g., occludin, claudin-1) to further understand its effect on barrier function.
-
Analyzing the activation of the NF-κB pathway directly through techniques such as Western blotting for phosphorylated IκBα or reporter gene assays.
-
Exploring the effects of this compound in other co-culture models, such as those involving endothelial cells or other immune cell types.
-
Ultimately, in vivo studies in animal models of inflammation would be necessary to validate the therapeutic potential of this compound.
The methodologies outlined herein provide a solid foundation for advancing our understanding of this compound and its potential as a novel anti-inflammatory agent.
References
-
Structure-Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.[Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.[Link]
-
Epithelial Cell Coculture Models for Studying Infectious Diseases: Benefits and Limitations. Hindawi.[Link]
-
Co-culture of human bone marrow mesenchymal stem cells and macrophages attenuates lipopolysaccharide-induced inflammation in human corneal epithelial cells. Taylor & Francis Online.[Link]
-
Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2. Protocols.io.[Link]
-
NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.[Link]
-
Anandamide Inhibits Nuclear Factor-κB Activation through a Cannabinoid Receptor-Independent Pathway. ResearchGate.[Link]
-
Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central.[Link]
Troubleshooting & Optimization
Icosanamide Experimental Troubleshooting Center
Welcome to the technical support center for Icosanamide (Part No. B7891), a novel, potent, and selective inhibitor of the Class I Phosphoinositide 3-Kinase (PI3K) signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges. Our goal is to ensure you can confidently generate reliable and reproducible data.
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a critical therapeutic target.[1][5][6] this compound offers a powerful tool to probe this pathway, but like any high-potency small molecule, its successful application depends on meticulous experimental design and execution.
This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will address issues from basic compound handling to complex biological readouts, explaining the causality behind each recommendation.
I. General Compound Handling & Properties
Question: My this compound solution appears to have precipitated after dilution in aqueous media. What should I do?
This is a common issue with hydrophobic small molecules. This compound is readily soluble in organic solvents like DMSO but has limited aqueous solubility.
Causality and Solution:
-
DMSO Stock Concentration: Ensure your initial stock solution in 100% DMSO is fully dissolved. If you are having trouble, gentle warming (up to 50°C) or ultrasonication can help.[7]
-
Dilution Method: Precipitate often forms when a concentrated DMSO stock is diluted directly into a large volume of aqueous buffer or cell culture medium.[8] To prevent this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous medium.[8][9]
-
Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]
-
Verification: After final dilution, visually inspect the solution for any precipitate. If unsure, you can add a drop to a microscope slide and check for crystals.[7]
Table 1: Recommended this compound Solubilization and Dilution Strategy
| Step | Action | Solvent | Notes |
| 1. Primary Stock | Dissolve this compound powder | 100% Anhydrous DMSO | Prepare a high-concentration stock (e.g., 10 mM). Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[7] |
| 2. Intermediate Dilution | Dilute the primary stock | 100% Anhydrous DMSO | Create an intermediate stock (e.g., 1 mM) from which you will make your final working solution. |
| 3. Working Solution | Dilute the intermediate stock | Cell Culture Medium or Assay Buffer | Add the DMSO-based intermediate stock dropwise to the aqueous solution while vortexing gently to ensure rapid mixing and minimize precipitation. |
II. Troubleshooting: Inconsistent or No Effect in Cell Viability/Proliferation Assays
Cell viability assays (e.g., MTT, WST-1, CellTiter-Glo®) are fundamental for assessing the biological impact of this compound. Failure to observe a dose-dependent decrease in viability can be perplexing.
Question: I'm not seeing any effect of this compound on my cancer cell line's viability, even at high concentrations. What's going wrong?
This can stem from several factors, ranging from the compound's activity to the specifics of your cell model and assay protocol.
Caption: Troubleshooting workflow for lack of effect in cell viability assays.
Troubleshooting Steps:
-
Confirm Basal PI3K Pathway Activity: this compound inhibits an active pathway. If the PI3K pathway has low basal activity in your chosen cell line under your specific culture conditions, the effect of an inhibitor will be minimal.
-
Causality: Growth factors in fetal bovine serum (FBS) are potent activators of the PI3K pathway.[1][10] If cells are grown in high serum, the pathway may be maximally stimulated, potentially masking the inhibitor's effect or requiring higher concentrations. Conversely, in low serum, the pathway might be inactive.
-
Solution: Perform a preliminary Western blot to check the phosphorylation status of Akt (a key downstream node) at Ser473 or Thr308. A strong p-Akt band indicates an active pathway suitable for inhibition studies.
-
-
Evaluate Treatment Duration and Cell Doubling Time: The phenotypic outcome of PI3K inhibition (e.g., apoptosis, growth arrest) is often not immediate.
-
Causality: An inhibitor might cause cell cycle arrest, but a reduction in viable cell number will only become apparent after a period equivalent to one or more cell doubling times.
-
Solution: Run a time-course experiment. Assess viability at 24, 48, and 72 hours to capture the optimal treatment window for your cell line.[11]
-
-
Optimize Cell Seeding Density: The number of cells plated can significantly impact the results of viability assays.[12]
-
Causality: If cells are too dense, they may become contact-inhibited or deplete nutrients, leading to a plateau in growth that masks any drug-induced anti-proliferative effects. If too sparse, the signal may be too low to detect a significant change.[12][13]
-
Solution: Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of your experiment.[12]
-
-
Check for Assay Interference: The chemical properties of your compound could interfere with the assay chemistry itself.[14]
-
Causality: For example, in MTT assays, a compound that has reducing properties could convert the MTT tetrazolium salt to formazan non-enzymatically, creating a false positive signal for viability. Conversely, a compound that inhibits cellular reductases could give a false negative.
-
Solution: Set up a cell-free control: add this compound to culture medium in a well without cells, then add your assay reagent (e.g., MTT, WST-1). Any signal generated in this well is due to direct chemical interference.[14]
-
III. Troubleshooting: No Target Inhibition Observed via Western Blot
A direct way to validate this compound's mechanism of action is to measure the phosphorylation of key downstream targets like Akt.
Question: I treated my cells with this compound, but my Western blot shows no decrease in phosphorylated Akt (p-Akt). Why?
This is a critical experiment. A failure here points to an issue with either the treatment protocol or the Western blot technique itself.
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory site of this compound.
Troubleshooting Steps:
-
Control for Basal Pathway Activity with Serum Starvation: The most common reason for failing to see p-Akt reduction is overwhelmingly high basal pathway activation from serum in the culture media.
-
Causality: Serum contains a cocktail of growth factors that constantly stimulate the PI3K pathway, leading to a very strong p-Akt signal.[1][10] Trying to inhibit this signal can be like trying to dam a flood. To properly assess your inhibitor, you need to control the "on" state of the pathway.
-
Solution Protocol (Serum Starvation):
-
Grow cells to 70-80% confluency.
-
Aspirate the complete medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add serum-free or low-serum (0.5% FBS) medium and incubate for 12-16 hours.[15] This synchronizes cells and reduces basal signaling.[16][17][18]
-
Pre-treat with this compound (in serum-free media) for 1-2 hours.
-
Optional but Recommended: Stimulate the cells with a known PI3K activator (e.g., 100 ng/mL IGF-1 or 10% FBS) for 15-30 minutes. This creates a robust and defined p-Akt signal to inhibit.
-
Immediately lyse the cells on ice and proceed to Western blotting.
-
-
-
Verify Antibody Performance: Not all antibodies are created equal. Phospho-specific antibodies, in particular, require careful validation.[19][20][21]
-
Causality: The antibody may lack specificity, have low affinity, or recognize its epitope only under specific blocking and buffer conditions.[19][22] For phospho-antibodies, using milk as a blocking agent can sometimes cause high background because casein in milk is a phosphoprotein.[23]
-
Solution:
-
Positive Control: Always run a positive control lysate known to have high p-Akt levels (e.g., from cells stimulated with IGF-1 without inhibitor).[23]
-
Total Protein Control: Always probe a parallel blot (or strip and re-probe your membrane) for total Akt. A decrease in p-Akt should not be due to a decrease in the total amount of Akt protein. This is an essential control.[23]
-
Blocking Agent: If you experience high background, try switching your blocking buffer from non-fat dry milk to 5% Bovine Serum Albumin (BSA) in TBST.[23]
-
Antibody Validation: Check the supplier's datasheet for recommended conditions and validation data (e.g., testing in knockout cell lines).[19][24]
-
-
-
Check Lysis Buffer and Sample Handling: Phosphorylation states are transient and can be rapidly reversed by phosphatases upon cell lysis.
-
Causality: If your lysis buffer does not contain adequate phosphatase inhibitors, you will lose the phospho-signal before you can detect it.[15][25]
-
Solution: Ensure your lysis buffer is always supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and protease inhibitors.[15][26] All lysis and sample handling steps should be performed quickly and strictly at 4°C or on ice.[15][25]
-
Table 2: Western Blot Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Lysis Buffer | RIPA or similar, supplemented with fresh protease and phosphatase inhibitor cocktails. | Preserves protein integrity and phosphorylation status.[15] |
| Protein Loading | 20-40 µg of total protein per lane. | Ensures detectable levels of the target protein. |
| Blocking | 5% BSA in TBST for 1 hour at room temperature. | BSA is preferred over milk for phospho-antibodies to reduce background.[23] |
| Primary Antibody | p-Akt (Ser473 or Thr308), diluted in 5% BSA/TBST. Incubate overnight at 4°C. | Overnight incubation at 4°C often increases signal specificity and intensity.[26][27] |
| Controls | 1. Untreated (serum-starved) 2. Vehicle (DMSO) + Stimulant 3. This compound + Stimulant 4. Total Akt | Essential for interpreting changes in phosphorylation relative to baseline and total protein levels. |
IV. Detailed Protocols
Protocol 1: Serum Starvation and Growth Factor Stimulation for p-Akt Analysis
This protocol is designed to create a clean, controllable system for evaluating this compound's inhibitory effect on the PI3K pathway.
-
Cell Seeding: Plate cells (e.g., MCF-7, U-87 MG) in 6-well plates and grow in complete medium until they reach 70-80% confluency.
-
Serum Starvation:
-
Aspirate the complete growth medium.
-
Gently wash the monolayer once with 2 mL of sterile, room temperature PBS.
-
Add 2 mL of serum-free medium (e.g., DMEM or RPMI-1640 without FBS).
-
Incubate for 16 hours at 37°C, 5% CO₂.[15]
-
-
Inhibitor Pre-treatment:
-
Prepare working concentrations of this compound in serum-free medium from your DMSO stock.
-
Aspirate the starvation medium and add the this compound-containing medium to the appropriate wells. Include a "vehicle only" control (serum-free medium with the same final concentration of DMSO).
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
-
Pathway Stimulation:
-
Prepare a stock of a growth factor like Insulin-like Growth Factor 1 (IGF-1) or Epidermal Growth Factor (EGF).
-
Add the growth factor directly to the medium in the wells to a final concentration of 100 ng/mL. Do not add to the "unstimulated" control well.
-
Incubate for 20 minutes at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Immediately place the 6-well plates on ice.
-
Aspirate the medium.
-
Wash the cells once with 2 mL of ice-cold PBS. Aspirate thoroughly.[15]
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing fresh protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting: Proceed with SDS-PAGE and Western blot analysis as described in Table 2.
V. References
-
PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
PI3K/AKT/mTOR Signaling Pathway - Encyclopedia.pub. (n.d.). Retrieved January 21, 2026, from [Link]
-
Ahmad, Y., et al. (2019). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry.
-
Validating Antibodies for Western Blotting - Rockland Immunochemicals. (2021, November 22). Retrieved January 21, 2026, from [Link]
-
Best Practices for Validating Antibodies for Western Blotting - LICORbio™. (2020, January 31). Retrieved January 21, 2026, from [Link]
-
Ahmad, Y., et al. (2019). Antibody Validation for Western blot: By the User, for the User. ResearchGate.
-
PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D. (2022, April 24). Retrieved January 21, 2026, from [Link]
-
The PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Phospho protein cell culture Protocol - Sandiego. (n.d.). Retrieved January 21, 2026, from [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - NIH. (2024, July 13). Retrieved January 21, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 21, 2026, from [Link]
-
Is it necessary to serum starve cells before treating with a kinase inhibitor? - ResearchGate. (2015, October 9). Retrieved January 21, 2026, from [Link]
-
Is serum starvation necessary for cell culture? - ResearchGate. (2023, October 15). Retrieved January 21, 2026, from [Link]
-
Is it necessary to starve the cells prior to any drug treatment? - ResearchGate. (2013, June 15). Retrieved January 21, 2026, from [Link]
-
How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10). Retrieved January 21, 2026, from [Link]
-
The PI3K pathway in human disease - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (n.d.). Retrieved January 21, 2026, from [Link]
-
Overview of the relevance of PI3K pathway in HR-positive breast cancer - PMC - NIH. (2019, December 20). Retrieved January 21, 2026, from [Link]
-
PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Troubleshooting and Optimizing a Western Blot - Addgene Blog. (2024, September 17). Retrieved January 21, 2026, from [Link]
-
Can someone advise on a detection problem p-Akt in western blot? - ResearchGate. (2014, February 5). Retrieved January 21, 2026, from [Link]
-
PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the relevance of PI3K pathway in HR-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 21. researchgate.net [researchgate.net]
- 22. licorbio.com [licorbio.com]
- 23. researchgate.net [researchgate.net]
- 24. neobiotechnologies.com [neobiotechnologies.com]
- 25. blog.addgene.org [blog.addgene.org]
- 26. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 27. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Icosanamide Concentration for Assays
Welcome to the technical support center for Icosanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the concentration of this compound for various experimental assays. Given its lipophilic nature, working with this compound presents unique challenges that, if not properly addressed, can lead to inconsistent and unreliable data. This resource provides a logical, causality-driven framework for experimental design and troubleshooting.
Part 1: Understanding this compound's Physicochemical Properties
A thorough understanding of a compound's properties is the bedrock of successful assay development. This compound, also known as Arachidic amide, is a saturated fatty acid amide with a 20-carbon chain.[1] Its chemical structure dictates its behavior in aqueous and non-aqueous environments.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁NO | [2] |
| Molecular Weight | 311.55 g/mol | [2] |
| LogP (Octanol-Water Partition Coefficient) | ~7.7 - 7.9 | [2][3] |
| Water Solubility | Practically Insoluble | [] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, diethyl ether, and DMSO | [] |
The high LogP value indicates that this compound is highly lipophilic, meaning it preferentially partitions into non-polar environments over aqueous ones.[5] This property is the primary driver of the challenges encountered when preparing it for biological assays, which are typically conducted in aqueous buffers.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound in experimental settings.
1. What is the best solvent to dissolve this compound?
Due to its high lipophilicity, this compound is practically insoluble in water.[] Therefore, an organic solvent is required to create a stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common and recommended solvents for preparing stock solutions of lipophilic compounds like this compound.[6]
-
Causality: These solvents are effective because they are polar aprotic (DMSO) or polar protic (ethanol) and can solvate the amide head group while also accommodating the long hydrocarbon tail. They are also miscible with aqueous media, which is crucial for subsequent dilutions into your assay buffer.
2. How do I prepare a stock solution of this compound?
A concentrated stock solution is essential for accurate and reproducible serial dilutions.
-
Protocol:
-
Weigh out the desired amount of solid this compound in a sterile, appropriate vial.
-
Add the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). It's easier to perform accurate dilutions from a concentrated stock.
-
Gently warm the solution (e.g., to 37°C) and vortex or sonicate to ensure complete dissolution. Visually inspect for any undissolved particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
3. What is the maximum final solvent concentration I can use in my cell-based assay?
The final concentration of the organic solvent in your assay is critical, as high concentrations can be toxic to cells or interfere with the assay itself.
-
General Guideline: For most cell lines, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v), and ideally at or below 0.1%.[7]
-
Self-Validation: It is imperative to perform a solvent tolerance experiment for your specific cell line and assay. This involves treating cells with a range of solvent concentrations (e.g., 0.01% to 1%) and measuring the same endpoint as your main experiment (e.g., viability, signaling) to identify the highest non-interfering concentration.
4. I see precipitation when I dilute my this compound stock into my aqueous assay buffer. What should I do?
This is a common issue with highly lipophilic compounds. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous medium.
-
Troubleshooting Steps:
-
Decrease the Final Concentration: This is the most straightforward solution. Your working concentration may be too high.
-
Use a "Pluronic" Surfactant: Non-ionic surfactants like Pluronic F-127 can help to maintain the solubility of lipophilic compounds in aqueous solutions by forming micelles.[8][9] A small amount (e.g., 0.01-0.05%) can be included in your assay buffer.
-
Complex with a Carrier Protein: For cell-based assays, bovine serum albumin (BSA) can be used to conjugate with fatty acids and their derivatives, which can improve their solubility and bioavailability.[10]
-
Increase the Solvent Concentration (with caution): If your solvent tolerance test allows, you might be able to slightly increase the final solvent percentage.
-
Part 3: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of this compound concentration.
Issue 1: Poor or No Biological Activity
Possible Causes & Solutions
-
Concentration Too Low: The concentration of this compound may be below the threshold required to elicit a biological response.
-
Solution: Perform a dose-response experiment with a wider concentration range, including higher concentrations.
-
-
Compound Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Solution: Visually inspect your wells for precipitation. If observed, follow the steps outlined in FAQ #4.
-
-
Interaction with Serum Proteins: If you are using a serum-containing medium, this compound can bind to albumin and other lipoproteins, reducing its free concentration and thus its availability to interact with the target.[5][11][12]
-
Solution: Consider reducing the serum concentration in your assay medium or using a serum-free medium for the duration of the treatment. If this is not possible, you may need to increase the nominal concentration of this compound to compensate for sequestration by serum proteins.
-
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
-
Incomplete Solubilization: If the stock solution is not fully dissolved, aliquots will have inconsistent concentrations.
-
Solution: Ensure your stock solution is completely clear before use. Gentle warming and sonication can aid dissolution.
-
-
Precipitation During Dilution: Inconsistent precipitation across wells will lead to high variability.
-
Solution: Prepare fresh dilutions for each experiment. Pre-warm your aqueous buffer slightly before adding the this compound stock to reduce thermal shock that can induce precipitation.
-
-
Adsorption to Plastics: Highly lipophilic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).
-
Solution: Use low-retention plasticware. When preparing dilutions, rinse the pipette tip in the destination well to ensure complete transfer.
-
Issue 3: Non-Specific Effects or Cytotoxicity
Possible Causes & Solutions
-
Concentration Too High: At high concentrations, lipophilic compounds can cause non-specific effects, such as membrane disruption, or form aggregates that can interfere with assay readouts (a phenomenon known as Pan-Assay Interference Compounds or PAINS).[13]
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the concentration at which this compound becomes toxic to your cells. Always work below this cytotoxic threshold.
-
-
Solvent Toxicity: The final concentration of your organic solvent may be too high.
-
Solution: As mentioned previously, perform a solvent tolerance test and ensure your final solvent concentration is in the non-toxic range.
-
Part 4: Experimental Protocols and Workflows
Protocol 1: Determining the Optimal Solvent Concentration
This protocol establishes the maximum permissible concentration of your chosen organic solvent (e.g., DMSO) in your assay.
-
Cell Seeding: Plate your cells at the same density you will use for your main experiment.
-
Solvent Dilution Series: Prepare a series of dilutions of your solvent in your complete cell culture medium. For example, prepare 2x concentrations of 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (medium only control).
-
Treatment: Add an equal volume of the 2x solvent dilutions to your cells to achieve final concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%.
-
Incubation: Incubate the cells for the same duration as your planned this compound treatment.
-
Assay Readout: Perform your assay to measure the desired endpoint (e.g., cell viability, reporter gene expression).
-
Analysis: Determine the highest solvent concentration that does not significantly affect your assay endpoint compared to the "medium only" control. This is your maximum allowable solvent concentration.
Workflow for Optimizing this compound Concentration
The following diagram illustrates a logical workflow for determining the optimal working concentration of this compound.
Caption: Workflow for this compound concentration optimization.
References
-
Chemsrc. (2025). This compound | CAS#:51360-63-5. [Link]
-
PubChem. this compound | C20H41NO | CID 3016647. [Link]
-
Khan, F., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - NIH. [Link]
-
Hosek, J., et al. (2010). Effect of solvent on cytotoxicity and bioavailability of fatty acids. PubMed. [Link]
-
Gul, S., et al. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. [Link]
-
Agilent. (2016). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
-
ResearchGate. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. [Link]
-
Gozgit, J. M., et al. (2010). High-Throughput Screening for Small-Molecule Activators of Neutrophils: Identification of Novel N-Formyl Peptide Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
FooDB. (2010). Showing Compound Eicosanoic acid (FDB002927). [Link]
-
Ataman Kimya. EICOSANOIC ACID. [Link]
-
ResearchGate. (2019). Interference of serum with lipoplex-cell interaction: Modulation of intracellular processing. [Link]
-
Wassermann, K., et al. (1998). The influence of serum lipoproteins on the pharmacokinetics and pharmacodynamics of lipophilic drugs and drug carriers. PubMed. [Link]
-
Fischer, S., et al. (2017). Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli. PMC - NIH. [Link]
Sources
- 1. Showing Compound Eicosanoic acid (FDB002927) - FooDB [foodb.ca]
- 2. This compound | CAS#:51360-63-5 | Chemsrc [chemsrc.com]
- 3. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dimethyl Sulfoxide and Ethanol Elicit Increased Amyloid Biogenesis and Amyloid-Integrated Biofilm Formation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of solvent on cytotoxicity and bioavailability of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of serum lipoproteins on the pharmacokinetics and pharmacodynamics of lipophilic drugs and drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Frequently Asked Questions & Troubleshooting Guides
Answering the call for in-depth technical guidance, this support center is designed for researchers, scientists, and drug development professionals working with Icosanamide. As a Senior Application Scientist, my goal is to move beyond simple instructions and provide a resource that explains the fundamental principles governing this compound's behavior in solution. This guide is structured to help you anticipate, troubleshoot, and resolve stability issues, ensuring the integrity and success of your experiments.
Introduction to this compound Stability
This compound (also known as Ethis compound) is a long-chain primary fatty acid amide. Its structure, featuring a 20-carbon aliphatic chain and a terminal amide group, dictates its physicochemical properties. While the amide bond is one of the most stable functional groups in biochemistry, its stability is not absolute and can be compromised under various experimental conditions.[1] The primary stability concerns for this compound in solution are physical instability (precipitation) and chemical instability (degradation, primarily through hydrolysis).
Understanding the resonance stabilization of the amide bond is key. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, creating a partial double bond character between the carbon and nitrogen.[1][2] This resonance makes the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack compared to esters or acid chlorides.[2][3] However, forcing conditions such as extreme pH or high temperatures can overcome this stability, leading to degradation.[4][5]
This guide will address the most common stability challenges in a practical, question-and-answer format.
Section 1: Solubility and Precipitation Issues
This section focuses on physical stability, addressing the common challenge of getting and keeping this compound in solution.
Q1: My this compound won't dissolve. What am I doing wrong?
Answer: The issue likely stems from a mismatch between this compound's non-polar nature and the chosen solvent. Due to its long hydrocarbon tail, this compound is highly lipophilic and practically insoluble in water.[]
Underlying Principle (Causality): The principle of "like dissolves like" is paramount. This compound's 20-carbon chain dominates its personality, making it soluble in organic solvents that can effectively solvate this non-polar region.[7]
Troubleshooting Protocol:
-
Solvent Selection: Switch to or ensure you are using an appropriate organic solvent. This compound is reported to be soluble in solvents like ethanol, acetone, and diethyl ether.[] For stock solutions, consider solvents like DMSO or DMF, which are often used for compounds with poor aqueous solubility.
-
Gentle Heating: Gently warm the solution in a water bath (e.g., to 37-50°C). This increases the kinetic energy of the molecules, helping to overcome the crystal lattice energy of the solid this compound.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in breaking up solid aggregates and enhance dissolution.
-
Purity Check: Verify the purity of your this compound. Impurities can sometimes affect solubility characteristics.
Q2: I successfully dissolved my this compound, but it precipitated out of solution later. Why did this happen and how can I fix it?
Answer: Precipitation after initial dissolution is a common problem, typically caused by changes in temperature, solvent composition, or concentration.
Underlying Principle (Causality): The solubility of a compound is its saturation point under specific conditions. If any of these conditions change (e.g., temperature drops, a less-favorable solvent is added), the saturation point can be exceeded, causing the compound to fall out of solution.[7]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Self-Validation Step: To confirm the precipitate is your starting material and not a degradation product, you can perform a simple check.
-
Isolate a small amount of the precipitate by centrifugation.
-
Wash with a solvent in which this compound is known to be insoluble (e.g., cold water).
-
Re-dissolve the precipitate in a good solvent (e.g., ethanol) and run a quick analysis, such as a melting point determination or a simple TLC, comparing it against your stock this compound.
Solubility Summary Table:
| Solvent | Polarity | Expected this compound Solubility | Recommended Use |
| Water | High | Insoluble[] | Not recommended as a primary solvent |
| Ethanol | High | Soluble[] | Stock solutions, experimental vehicle |
| Acetone | Medium | Soluble[] | Stock solutions |
| Diethyl Ether | Low | Soluble[] | Extraction, non-aqueous reactions |
| DMSO / DMF | High (Aprotic) | Likely Soluble | Concentrated stock solutions |
| PBS (pH 7.4) | High (Aqueous) | Insoluble | Dilutions require co-solvents (e.g., <1% DMSO) |
Section 2: Chemical Degradation and Stability
This section addresses the breakdown of the this compound molecule itself, a critical concern for ensuring the accuracy of experimental results.
Q3: I suspect my this compound is degrading in my acidic/basic experimental medium. What is the likely mechanism and how can I prevent it?
Answer: this compound can undergo hydrolysis under either acidic or basic conditions to form icosanoic acid and ammonia (or ammonium).[] This is the most common chemical degradation pathway for amides.
Underlying Principle (Causality):
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[4][8] The subsequent steps lead to the departure of ammonia as a good leaving group (ammonium ion).[8]
-
Base-Catalyzed Hydrolysis: A strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. This is generally slower than acid catalysis for amides because the nitrogen anion (R-NH⁻) is a very poor leaving group. The reaction requires forcing conditions like heat to proceed.[9][10]
Degradation Pathway Diagram:
Caption: Simplified pathways for this compound hydrolysis.
Prevention & Mitigation Protocol:
-
pH Control: If possible, maintain the solution pH as close to neutral (pH 6-8) as you can. Amide hydrolysis is slowest in this range.[1]
-
Temperature Management: Avoid high temperatures. Hydrolysis rates increase significantly with temperature. If heating is necessary, minimize the duration.
-
Buffer Selection: Use non-nucleophilic buffers if possible. Some buffer components can participate in the reaction.
-
Fresh Solutions: Prepare this compound solutions fresh before each experiment to minimize the time it is exposed to potentially harsh conditions.
-
Storage: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light to slow down all potential degradation pathways.
Recommended Storage Conditions for this compound Solutions:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous aprotic solvent (e.g., DMSO) | Minimizes availability of water for hydrolysis. |
| Temperature | ≤ -20°C | Reduces reaction kinetics of degradation pathways.[5] |
| pH | N/A (for stock in organic solvent) | If in a buffered solution, aim for pH 6-8. |
| Light | Protect from light (amber vials) | Prevents potential photolytic degradation.[11] |
| Atmosphere | Store under inert gas (N₂ or Ar) | Prevents potential oxidative degradation, though hydrolysis is the primary concern. |
Q4: How can I confirm if my this compound has degraded and quantify the extent of the degradation?
Answer: Confirmation and quantification of degradation require analytical techniques that can separate the parent compound (this compound) from its primary degradant (icosanoic acid). High-Performance Liquid Chromatography (HPLC) is the most common and effective method.
Underlying Principle (Causality): A stability-indicating analytical method is one that can resolve the active pharmaceutical ingredient (API) from its impurities and degradation products.[5][12] By separating the molecules based on their physicochemical properties (like polarity), we can independently quantify each species. This compound is significantly less polar than its carboxylic acid degradant, making separation by reverse-phase HPLC straightforward.
Analytical Protocol for Stability Assessment (Self-Validation):
-
Sample Preparation:
-
Carefully prepare your this compound solution under the experimental conditions you wish to test.
-
Prepare a "time-zero" (T=0) sample by immediately diluting an aliquot of the freshly prepared solution in the mobile phase to stop the reaction.
-
Incubate the remaining solution under your test conditions (e.g., 40°C in pH 4 buffer).
-
Take aliquots at various time points (e.g., 1, 4, 8, 24 hours), diluting them immediately in the mobile phase.
-
-
HPLC Method (Example):
-
Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid to ensure protonation of the carboxylic acid).
-
Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) are ideal as they do not require a chromophore. An Evaporative Light Scattering Detector (ELSD) can also be used.[12]
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Identify the peaks for this compound and Icosanoic Acid based on retention time (you may need to run standards of each). Icosanoic acid will elute earlier than this compound in a reverse-phase system.
-
Calculate the peak area for both compounds at each time point.
-
Determine the percentage of this compound remaining or the percentage of Icosanoic acid formed over time using the following formula: % Degradation = [Area(Icosanoic Acid) / (Area(this compound) + Area(Icosanoic Acid))] * 100
-
-
Interpretation: This data will give you a quantitative measure of the stability of this compound under your specific experimental conditions, validating your handling and storage procedures. A degradation level of 10-15% is often targeted in forced degradation studies to ensure the method is stability-indicating.[13]
References
-
Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. [Link]
-
This compound | CAS#:51360-63-5. Chemsrc. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
This compound | C20H41NO | CID 3016647. PubChem, National Institutes of Health. [Link]
-
Why do amides require much harsher conditions for hydrolysis than esters? Quora. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. [Link]
-
On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
mechanism of amide hydrolysis. YouTube. [Link]
-
Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond. ResearchGate. [Link]
-
Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube. [Link]
Sources
- 1. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uregina.ca [uregina.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. pharmtech.com [pharmtech.com]
- 12. lcms.cz [lcms.cz]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Icosanamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Icosanamide synthesis. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of this long-chain saturated fatty amide. Drawing from established principles of organic chemistry and field-proven insights, we will explore the causality behind experimental outcomes and offer robust, self-validating protocols to enhance the success of your research.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction is resulting in very low or no this compound yield. What are the potential causes and how can I improve it?
Low yield is a primary challenge in long-chain amide synthesis. The direct reaction between a carboxylic acid (Icosanoic acid) and an amine source (e.g., ammonia or urea) is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt, which resists dehydration to the amide.[1][2] Overcoming this requires either forcing conditions or activation of the carboxylic acid.
A systematic evaluation of your experimental setup is crucial. Potential causes can be broken down as follows:
Cause 1A: Ineffective Reaction Conditions
The direct thermal condensation of icosanoic acid and an amine source requires high temperatures to drive off water and overcome the activation barrier of the carboxylate salt.[1]
-
Troubleshooting Protocol:
-
Temperature Optimization: When using urea as the ammonia source, the reaction should be conducted at approximately 190°C under atmospheric pressure.[3][4] Significantly lower temperatures will result in an incomplete reaction, while excessively high temperatures can promote side reactions.
-
Water Removal: If using a direct amidation method with ammonia, ensure efficient removal of the water byproduct. This can be achieved by using a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene), though this is more common for reactions with amines other than ammonia.
-
Pressure: While traditional ammonolysis often requires high pressure (345-690 kPa), using urea as the ammonia source allows the reaction to proceed economically at atmospheric pressure.[3][4]
-
Cause 1B: Incorrect Stoichiometry
An improper molar ratio of reactants can leave unreacted starting material and limit the theoretical yield.
-
Troubleshooting Protocol:
-
Reactant Ratio: For the synthesis using icosanoic acid and urea, an optimal molar ratio of 1:4 (acid:urea) has been shown to produce high yields.[3][4] The excess urea ensures a sufficient supply of ammonia upon thermal decomposition.
-
Accurate Measurement: Ensure precise weighing of starting materials. Given the waxy, solid nature of icosanoic acid, care must be taken to transfer all material to the reaction vessel.
-
Cause 1C: Catalyst Inefficiency or Deactivation
For certain methods, a catalyst is essential to facilitate the reaction at lower temperatures or pressures.
-
Troubleshooting Protocol:
-
Catalyst Choice: A mixed catalyst of phosphorus pentoxide (P₂O₅) and ammonium dihydrogen phosphate ((NH₄)H₂PO₄) in a 1:1 w/w ratio has proven effective for the urea-based synthesis, used at a concentration of 3% by weight of the icosanoic acid.[3][5]
-
Catalyst Quality: Ensure the catalyst is anhydrous and has not been deactivated by moisture or other impurities. Catalyst deactivation can also be caused by sintering at excessively high temperatures.[5]
-
Cause 1D: Poor Reactant Quality
Impurities in the starting materials, particularly the icosanoic acid, can interfere with the reaction.
-
Troubleshooting Protocol:
-
Purity Verification: Use high-purity (e.g., >98%) icosanoic acid. Verify the purity of your starting materials via techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before starting the synthesis.
-
Moisture Content: Ensure all reactants and solvents are dry. Water can hydrolyze activated intermediates and inhibit catalyst activity.
-
Workflow for this compound Synthesis (Urea Method)
Below is a generalized workflow based on effective methods reported for similar long-chain amides.[3][4][5]
Caption: General experimental workflow for this compound synthesis.
FAQ 2: My final product is impure. What are the likely side products and how can I avoid them?
Impurity formation is a common issue, often stemming from the harsh conditions required for direct amidation.
Side Product 1: Icosanenitrile (C₁₉H₃₉CN)
This is the most common byproduct, arising from the dehydration of the primary amide product, this compound.[5]
-
Cause: The formation of the nitrile is favored at high temperatures. The same conditions used to dehydrate the ammonium carboxylate salt to the amide can also dehydrate the amide itself.
-
Prevention Strategy:
-
Strict Temperature Control: Carefully control the reaction temperature, avoiding significant overheating above the optimal 190°C.[5]
-
Alternative Methods: If nitrile formation is persistent, consider an alternative synthesis route that does not require such high temperatures. The most common is the acylation of ammonia using an activated form of icosanoic acid.
-
Alternative Protocol: Synthesis via Acyl Chloride
This two-step method, a variation of the Schotten-Baumann reaction, avoids high temperatures during amidation, thus minimizing nitrile formation.[6]
-
Step 1: Formation of Icosanoyl Chloride
-
In a fume hood, combine 1 equivalent of icosanoic acid with 1.5 equivalents of thionyl chloride (SOCl₂).
-
Gently reflux the mixture for 1-2 hours or until gas evolution (HCl, SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting icosanoyl chloride is highly reactive and is typically used immediately without further purification.[6]
-
-
Step 2: Amidation
-
Dissolve the crude icosanoyl chloride in an anhydrous, inert solvent (e.g., DCM or THF).
-
Cool the solution in an ice bath (0°C).
-
Slowly add this solution to a stirred, cooled, and concentrated solution of aqueous ammonia (a large excess).
-
The this compound product will precipitate as a white solid. The reaction is typically rapid.
-
Isolate the product by filtration, wash thoroughly with cold water to remove ammonium salts, and then with a cold non-polar solvent (like hexane) to remove any non-polar impurities. Dry under vacuum.
-
Caption: Two-step synthesis of this compound via an acyl chloride intermediate.
Side Product 2: Unreacted Icosanoic Acid
The presence of starting material in the final product is typically due to an incomplete reaction.
-
Cause: Insufficient reaction time, suboptimal temperature, or poor mixing of the solid-phase reactants.
-
Removal Strategy:
-
Aqueous Base Wash: During workup, dissolve the crude product in a water-immiscible organic solvent (like dichloromethane or ether). Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO₃ or 1M NaOH). The acidic icosanoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral this compound remains in the organic layer.
-
Chromatography: If the acid persists, column chromatography can be used for separation.
-
FAQ 3: I am struggling with the purification of my crude this compound. What are the best practices?
This compound is a waxy, non-polar solid, which can make purification by standard methods challenging. Its solubility is low in many common solvents at room temperature.[7]
Technique 1: Recrystallization
This is the most effective method for purifying solid this compound. The key is finding a suitable solvent or solvent system.
-
Principle: The crude product should be highly soluble in the chosen solvent at high temperature but poorly soluble at low temperature.
-
Recommended Solvents:
-
Single Solvents: Ethanol, isopropanol, or acetone can be effective.
-
Solvent Pairs: A non-polar solvent in which the amide is soluble when hot (e.g., toluene or ethyl acetate) paired with a non-polar solvent in which it is insoluble (e.g., hexane or pentane).
-
-
Recrystallization Protocol:
-
Dissolve the crude this compound in the minimum amount of boiling solvent.
-
If insoluble impurities (like catalyst residue) are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Technique 2: Column Chromatography
If recrystallization fails to remove a persistent impurity, column chromatography is the next option.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard adsorbent suitable for separating compounds of differing polarity.[8] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate. This compound is less polar than icosanoic acid but more polar than non-polar byproducts. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use TLC to determine the appropriate starting solvent composition and to track the separation during the column run.[5] |
FAQ 4: How can I effectively monitor the reaction progress and characterize the final product?
Proper reaction monitoring prevents premature workup of an incomplete reaction or unnecessary heating that could lead to side products.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture on a silica gel plate alongside a spot of the pure icosanoic acid starting material. Elute with a hexane/ethyl acetate mixture (e.g., 3:2).[9] The disappearance of the starting material spot indicates the reaction is nearing completion. The amide product will have a different Rf value.
-
-
Final Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Key signals for this compound include the amide protons (-CONH₂) and the carbonyl carbon (C=O).
-
Infrared (IR) Spectroscopy: A powerful tool for identifying key functional groups. Look for a strong C=O stretch (around 1640-1680 cm⁻¹) and N-H stretches (two bands for a primary amide, around 3100-3500 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically depress and broaden the melting range.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]
-
References
- Benchchem. (n.d.). Improving the yield of chemical synthesis of Erucamide.
- Awasthi, S. K., & Shukla, R. K. (2007). Kinetic investigation of erucamide synthesis using fatty acid and urea. PubMed, 18(4), 351-355.
- Zhu, S., et al. (2021). Synthesis and characterization of long-chain (C20 ~ C48) fatty acid amides (FAAms) from soybean oil and alkyl amines for phase change material applications.
- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?
- Sethi, M., et al. (2021). Novel Route to Erucamide: Highly Selective Synthesis from Acetonitrile at Room Temperature via a Photo-Fenton Process.
- Awasthi, S. K., & Shukla, R. K. (2007). Kinetic Investigation of Erucamide Synthesis Using Fatty Acid and Urea.
- Westin, J. (n.d.). Synthesis of Amides.
- Reddit. (2022). Amide from carboxylic acid synthesis.
- Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides.
- Google Patents. (1981). US4277410A - Process for the production of carboxylic amides using alkyltin catalysts.
- Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan.
- Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 19(11), 1494-1507.
- PubChem. (n.d.). This compound.
- Principles of Drug Action 1. (2005). Amides.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Chemistry Stack Exchange. (2012). How do you Synthesise a Fatty Acid Amide?
- Enfanos. (n.d.). Purity of Reagents.
- MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery.
- Chromatography Forum. (2006). How do you perform purity analysis?
- EurekAlert!. (2024). Biomimetic synthesis of natural products: Progress, challenges and prospects.
- Pharmaceutical Technology. (2012). Meeting Challenges in Asymmetric Synthesis.
- Organic Syntheses. (n.d.). anisylsulfanylmethylisocyanide - Organic Syntheses Procedure.
- Rojas Lab. (2024, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube.
- Rojas Lab. (2024, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... [Video]. YouTube.
- MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide.
- Google Patents. (2021). CN113200912A - Method for synthesizing cyanamide.
- SCCWRP. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Kinetic investigation of erucamide synthesis using fatty acid and urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. env.go.jp [env.go.jp]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. ftp.sccwrp.org [ftp.sccwrp.org]
Technical Support Center: A Researcher's Guide to Optimizing Icosanamide Synthesis
Welcome to your dedicated resource for mastering the synthesis of icosanamide (arachidamide). This guide is designed for professionals in research and drug development, offering field-proven insights and robust troubleshooting strategies. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common hurdles in long-chain amide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during this compound synthesis. Each answer provides a diagnostic approach and actionable solutions to improve your experimental outcomes.
Q1: My this compound yield is consistently low or non-existent. What are the primary causes?
Low yield in an amide coupling reaction is a frequent issue that typically points to one of four areas: inefficient carboxylic acid activation, amine unavailability, suboptimal reaction conditions, or contamination.
-
Incomplete Carboxylic Acid Activation : Icosanoic acid, like other carboxylic acids, has a hydroxyl group (-OH) that is a poor leaving group.[1][2] Direct reaction with an amine is thermodynamically unfavorable and results in a non-productive acid-base reaction, forming an ammonium carboxylate salt.[1][3] To facilitate the reaction, the carbonyl group must be "activated" by a coupling reagent. If the activation is incomplete, the yield will suffer.
-
Troubleshooting :
-
Reagent Choice : Are you using an appropriate coupling reagent? For a straightforward substrate like icosanoic acid, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often sufficient, especially with additives. For more challenging or sensitive substrates, more potent uronium/aminium salts like HATU may be necessary.[4][5][6]
-
Reagent Stoichiometry : Ensure you are using at least a stoichiometric equivalent (1.0-1.2 eq) of the coupling reagent. Degraded or old reagents may have lost potency.
-
Additives : Additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure not only suppress side reactions but also form a more reactive activated ester intermediate, improving the overall rate and yield.[4]
-
-
-
Amine Unavailability : The amine must be a free, neutral nucleophile to attack the activated carboxylic acid.
-
Troubleshooting :
-
Salt Formation : If you are using an amine salt (e.g., ammonium chloride), it must be neutralized to the free base before the coupling reaction. This is typically achieved by adding a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).[7] Use at least one equivalent of base for the salt, plus an additional equivalent required for the coupling reaction itself.
-
Protonation : The carboxylic acid in the mixture can protonate the amine, rendering it non-nucleophilic. A base is crucial to scavenge the proton from the amine and any acidic byproducts generated during the reaction (e.g., HCl from an acyl chloride).[4][]
-
-
-
Hydrolysis : The presence of water is highly detrimental. Activated carboxylic acid intermediates are susceptible to hydrolysis, which reverts them back to the starting carboxylic acid and consumes your coupling reagent.[4]
-
Troubleshooting :
-
Anhydrous Conditions : Use anhydrous solvents (e.g., DCM, DMF) from a freshly opened bottle or a solvent purification system.
-
Dry Glassware : Ensure all glassware is oven- or flame-dried before use.
-
Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
-
Suboptimal Reaction Conditions :
-
Troubleshooting :
-
Solvent : The solvent must fully dissolve all reactants. For the long, non-polar chain of icosanoic acid, solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are good starting points.[4] If solubility is an issue, N,N-Dimethylformamide (DMF) can be used, but it must be scrupulously dried.
-
Temperature : Most amide couplings proceed well at room temperature. Running the reaction at 0 °C initially during the activation step can sometimes minimize side reactions before allowing it to warm to room temperature.[4]
-
-
Below is a workflow to systematically diagnose low-yield issues.
Caption: Troubleshooting workflow for low this compound yield.
Q2: I'm observing significant side products. How can I minimize them?
The primary side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct. If using a primary amine and high temperatures, dehydration to a nitrile can also occur.[9]
-
N-acylurea Formation : This occurs when the O-acylisourea intermediate (formed from the reaction of icosanoic acid and the carbodiimide) rearranges instead of reacting with the amine. This is more common with sterically hindered substrates or poorly nucleophilic amines.
-
Solution : The use of additives like HOBt or HOAt is highly effective.[4][10] These additives act as "active ester traps," reacting quickly with the O-acylisourea to form an intermediate activated ester. This new intermediate is more stable towards rearrangement but highly reactive towards the amine, thus minimizing N-acylurea formation.
-
-
Dimerization of Activated Acid : The activated icosanoic acid can sometimes react with another molecule of icosanoic acid to form an anhydride.
-
Solution : This can be mitigated by controlling the stoichiometry and order of addition. Adding the coupling reagent to a solution of the carboxylic acid, amine, and base, rather than pre-activating the acid in the absence of the amine, can help.
-
Q3: How do I choose the best coupling reagent for synthesizing this compound?
The choice of coupling reagent is a balance between reactivity, cost, and the sensitivity of your substrates. For a simple, non-chiral molecule like this compound, several options are viable.
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[] | Moderate reactivity, risk of N-acylurea byproduct, DCC byproduct (DCU) is poorly soluble.[2] | Standard, scalable syntheses of simple amides. |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast reactions, low side products.[4][7] | Higher cost, can be sensitive to moisture. | Difficult couplings, sterically hindered substrates, or when high purity is needed quickly. |
| Phosphonium | PyBOP, PyAOP | Very high reactivity, effective for N-methyl amines.[4] | Higher cost, phosphine oxide byproducts can be tricky to remove. | Specialized applications, particularly challenging couplings. |
For routine synthesis of this compound, EDC in combination with an additive like OxymaPure or HOBt is an excellent, cost-effective starting point.
Q4: Purification of my crude this compound is difficult, resulting in major product loss. What's a better strategy?
This compound is a long-chain, saturated fatty amide, making it a waxy, non-polar solid. This property makes standard silica gel chromatography challenging and often leads to poor recovery.
-
Primary Method: Recrystallization : This should be your first choice for purification.[11]
-
Solvent Selection : The ideal solvent is one in which this compound is soluble when hot but poorly soluble when cold. Good starting points are polar solvents like ethanol or acetonitrile .[9][11] A solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot DCM or chloroform and adding cold hexane until cloudy) can also be effective.
-
Procedure : Dissolve the crude product in the minimum amount of boiling solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the purified solid by filtration.
-
-
If Chromatography is Necessary :
-
Phase : Consider using reverse-phase chromatography, where the non-polar nature of this compound will cause it to be strongly retained, allowing more polar impurities to elute first.[11]
-
Additives : If using normal phase silica, streaking can be an issue. Adding a small amount of a polar solvent like methanol to your mobile phase or pre-treating the crude product with a silica slurry can sometimes help.
-
Experimental Protocols
Protocol 1: this compound Synthesis via EDC/HOBt Coupling
This protocol details a standard and reliable method for synthesizing this compound from icosanoic acid and an amine source (e.g., a solution of ammonia or an amine).
Materials:
-
Ammonia (e.g., 2M solution in IPA) or desired primary/secondary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add icosanoic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition : Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.
-
Activation & Coupling : Cool the flask to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Workup :
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Recrystallize the crude solid from hot ethanol or acetonitrile to yield pure this compound.
Caption: Experimental workflow for EDC/HOBt mediated synthesis.
References
-
Warner, B. P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Cui, J., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Mkhonazi, N. P. (2019). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
Green, S. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2816903A - Purification of long chain fatty acids.
-
ResearchGate. (2021). Why did my amide syntesis does not work? Retrieved from [Link]
- Google Patents. (n.d.). US7098351B2 - Process for the production of fatty acid amides.
-
AIP Publishing. (2020). Profile of Fatty Acid Amides Synthesized from Ketapang Kernel Oil. AIP Conference Proceedings. Retrieved from [Link]
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials. Retrieved from [Link]
-
MOspace. (2004). Synthesis of N-((5-Hydroxy-1H-indol-3-yl)ethyl)this compound. University of Missouri. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). How do you Synthesise a Fatty Acid Amide? Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Retrieved from [Link]
-
MDPI. (2018). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Arachidic acid. Retrieved from [Link]
-
Saccharomyces Genome Database. (n.d.). Chemical: icosanoic acid. Retrieved from [Link]
-
WikiGenes. (n.d.). icosanoic acid. Retrieved from [Link]
-
YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from [Link]
-
PubChem. (n.d.). Icosanoic Acid. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches to amide formation. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
-
MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. US7098351B2 - Process for the production of fatty acid amides - Google Patents [patents.google.com]
- 10. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Arachidic acid - Wikipedia [en.wikipedia.org]
- 13. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to prevent Icosanamide precipitation in media
Topic: How to Prevent Icosanamide Precipitation in Media Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to effectively work with this compound, ensuring the success and reproducibility of your experiments. This compound, a long-chain fatty acid amide, is a valuable tool in research, but its physicochemical properties present unique challenges, primarily its low aqueous solubility. This guide is structured to help you understand the root causes of precipitation and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate in cell culture media?
This compound (C₂₀H₄₁NO) is a highly lipophilic molecule, a characteristic dictated by its long 20-carbon aliphatic chain.[1][2][3] While the amide group can participate in hydrogen bonding, the overwhelming non-polar nature of the hydrocarbon tail governs its solubility.[4][5][6] Precipitation in aqueous solutions like cell culture media occurs for two primary reasons:
-
Low Aqueous Solubility: The molecule is practically insoluble in water.[] When you introduce a concentrated stock solution (prepared in an organic solvent) into the aqueous media, the this compound molecules are forced out of the highly polar water-based environment and aggregate together, forming a visible precipitate. This is because the solubility limit in the final medium is exceeded.
-
Improper Dilution Technique: The method of dilution is critical. Adding the stock solution too quickly or into cold media creates localized areas of super-saturation. This gives the this compound molecules an opportunity to self-associate and precipitate before they can be adequately dispersed and potentially stabilized by media components.[8][9]
Q2: What is the best solvent for preparing an this compound stock solution?
Due to its lipophilic nature, this compound requires an organic solvent for initial dissolution. The most common and recommended solvents are:
-
Dimethyl Sulfoxide (DMSO): High-purity, anhydrous DMSO is the preferred choice for most cell culture applications. It can dissolve this compound at high concentrations.
-
Ethanol: Absolute ethanol can also be used.[]
It is crucial to use a high-purity, anhydrous grade of solvent, as water contamination can significantly lower the solubility of hydrophobic compounds like this compound.[8]
Q3: How do media components, especially serum, affect this compound solubility?
Cell culture media are complex mixtures. Components can either help or hinder solubility:
-
Serum Proteins (e.g., Albumin): This is the most significant factor. Serum proteins, particularly albumin, act as natural carriers for hydrophobic molecules like fatty acids and their derivatives.[10][11] Albumin can bind to this compound, effectively sequestering it and keeping it in solution, preventing precipitation.[12][13][14][15] This is why precipitation is often a greater challenge in serum-free or low-serum media.
-
Salts and pH: High concentrations of salts can sometimes reduce the solubility of non-polar compounds through a "salting-out" effect. While standard media formulations are unlikely to cause this on their own, preparing concentrated nutrient feeds or using certain buffers like PBS (which can form precipitates with divalent cations) can sometimes exacerbate solubility issues.[16][17]
Troubleshooting Guide & Experimental Protocols
This section provides direct answers and step-by-step protocols for common precipitation issues encountered during experiments.
Issue 1: Precipitate Forms Immediately Upon Diluting Stock into Media
This is the most frequent problem, caused by the rapid change in solvent polarity. The key is to manage the dilution process carefully to favor dispersion over aggregation.
✅ Recommended Protocol: Preparing this compound Working Solution
This protocol is designed to minimize precipitation when diluting a DMSO stock into serum-containing media.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (containing serum), pre-warmed to 37°C
-
Vortex mixer and water bath
Protocol Steps:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10-50 mM).
-
Ensure complete dissolution. If necessary, gently warm the tube in a 37°C water bath and vortex for 2-3 minutes.[8] The solution must be perfectly clear.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution and warm it to room temperature.
-
Pre-warm your cell culture medium to 37°C in a water bath. This is a critical step.
-
To make the final dilution, do not add the stock directly to the full volume of media. Instead, add the required volume of the DMSO stock solution drop-by-drop into the pre-warmed media while the media is being vortexed at a medium speed .[8]
-
This rapid, turbulent mixing ensures the this compound is dispersed quickly, allowing serum proteins to bind before the molecules can aggregate.
-
The following diagram illustrates this critical workflow.
Issue 2: My Stock Solution is Crystallized After Freezer Storage
Long-chain saturated molecules can sometimes fall out of solution when stored at -20°C or even -80°C.
Solution:
-
Re-dissolve Before Use: Before every use, inspect the thawed stock aliquot. If any crystals or precipitate are visible, you must re-dissolve them completely.
-
Procedure: Warm the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently until the solution is perfectly clear again.[8] Using a stock solution that is not fully dissolved will lead to inaccurate final concentrations and immediate precipitation in the media.
Issue 3: Severe Precipitation in Serum-Free or Low-Serum Media
Without the stabilizing effect of serum proteins, this compound is highly prone to precipitation.
Solution:
-
Option A: Complex with BSA (Bovine Serum Albumin): You can create a carrier-complexed solution.
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Separately, prepare a solution of fatty acid-free BSA in your serum-free medium (e.g., 1-2% w/v).
-
Warm the BSA solution to 37°C.
-
While stirring the BSA solution, slowly add the this compound stock.
-
Allow the mixture to incubate for at least 30 minutes at 37°C to allow for complex formation before adding it to your cells.
-
-
Option B: Two-Step Dilution with Serum: A method developed for other highly hydrophobic compounds can be adapted.[18][19]
-
Prepare a 10 mM stock in pure DMSO.
-
Perform a 10-fold intermediate dilution into pure, pre-warmed Fetal Bovine Serum (FBS).
-
Use this this compound-FBS mixture for the final dilution into your serum-free or low-serum media. This pre-complexes the compound with albumin before it encounters the bulk aqueous environment.
-
-
Option C: Increase Final Solvent Concentration: Determine the maximum concentration of DMSO or ethanol your specific cell line can tolerate (often 0.1% to 0.5%).[10][20] Formulating your experiment to use the highest tolerable solvent concentration can help maintain solubility. Crucially, you must include a vehicle control (media with the same final solvent concentration but without this compound) in your experiments.[10]
The following troubleshooting diagram can help guide your decision-making process.
Data & Properties Summary
For your reference, here are the key physicochemical properties of this compound and recommended concentration ranges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₁NO | [1][2] |
| Molecular Weight | 311.55 g/mol | [1][] |
| LogP (Octanol/Water) | 7.66 | [1] |
| Aqueous Solubility | Insoluble | [] |
| Organic Solubility | Soluble in Ethanol, DMSO, Diethyl Ether | [] |
Table 2: Recommended Solution Concentrations
| Solution Type | Recommended Solvent | Concentration Range | Key Considerations |
| Stock Solution | Anhydrous DMSO | 10 - 50 mM | Ensure complete dissolution. Store at -80°C in single-use aliquots. |
| Working Solution | Cell Culture Media | 1 - 100 µM | Final DMSO concentration should ideally be ≤ 0.5%. Always include a vehicle control. |
By understanding the chemical nature of this compound and adhering to these optimized handling and dilution protocols, you can prevent precipitation and ensure the accurate, reproducible delivery of this compound in your experimental systems.
References
-
Amides - Organic Chemistry. Science Ready. Available from: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (Educational Resource). Available from: [Link]
-
This compound | CAS#:51360-63-5. Chemsrc. Available from: [Link]
-
Solubility of Amides. Chemistry Stack Exchange. (2020-07-10). Available from: [Link]
-
Physical Properties of Amides. Chemistry LibreTexts. (2024-10-16). Available from: [Link]
-
N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
Ethis compound-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]
-
Physical Properties of Amides. Chemistry LibreTexts. (2022-08-16). Available from: [Link]
-
Ethis compound-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]
-
Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. Available from: [Link]
-
Binding interactions of niclosamide with serum proteins. PMC, NIH. Available from: [Link]
-
Binding interactions of niclosamide with serum proteins. PubMed, NIH. Available from: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (Educational Resource). Available from: [Link]
-
How to dissolve a lipophilic compund in media? ResearchGate. (2021-10-05). Available from: [Link]
-
Fatty acid amides are toxic to Neuro 2A cells. ResearchGate. Available from: [Link]
-
This compound | C20H41NO | CID 3016647. PubChem, NIH. Available from: [Link]
- Process for improving the solubility of cell culture media. Google Patents.
-
How do you dissolve chemicals in the culture medium? ResearchGate. (2022-01-04). Available from: [Link]
-
Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC, NIH. Available from: [Link]
-
Universal buffers for use in biochemistry and biophysical experiments. PMC, NIH. Available from: [Link]
-
(PDF) Binding interactions of niclosamide with serum proteins. ResearchGate. (2025-08-10). Available from: [Link]
-
Fatty Acid Amide Signaling Molecules. PMC, NIH. Available from: [Link]
-
Protein corona: Friend or foe? Co-opting serum proteins for nanoparticle delivery. NIH. Available from: [Link]
-
How to prepare standard solution. THINK RXMARINE. Available from: [Link]
-
A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC, NIH. (2019-12-17). Available from: [Link]
-
How to dissolve 1-mt used in cell culture? ResearchGate. (2020-07-20). Available from: [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019-12-13). Available from: [Link]
-
Preparation of working solution from stock solution. ResearchGate. (2024-06-14). Available from: [Link]
-
(PDF) Interaction of molecules of the neonicotinoid imidacloprid and its structural analogs with human serum albumin. ResearchGate. (2025-08-06). Available from: [Link]
Sources
- 1. This compound | CAS#:51360-63-5 | Chemsrc [chemsrc.com]
- 2. Ethis compound- [webbook.nist.gov]
- 3. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceready.com.au [scienceready.com.au]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding interactions of niclosamide with serum proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding interactions of niclosamide with serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protein corona: Friend or foe? Co-opting serum proteins for nanoparticle delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 17. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Icosanamide assay variability and reproducibility
A Guide to Navigating Variability and Ensuring Reproducibility
Welcome to the technical support resource for icosanamide assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This compound, as a long-chain saturated fatty acid amide, presents unique challenges due to its lipophilic nature and potential for non-specific interactions. This guide is structured to address the most common issues of variability and reproducibility encountered in both chromatographic and immunoassay-based methods.
Frequently Asked Questions (FAQs)
Q1: My this compound measurements are inconsistent across different sample collection tubes. What could be the cause?
This is a classic issue related to the lipophilic nature of this compound. The molecule can adsorb to certain types of plastic surfaces, leading to variable loss of analyte before you even begin your extraction.
-
Causality: Standard polypropylene tubes can have surface imperfections and chemical properties that promote non-specific binding of lipids. If the contact time or temperature varies between sample collection and processing, the amount of analyte lost to the tube surface will also vary.
-
Solution:
-
Use Low-Binding Tubes: Whenever possible, use certified low-retention or siliconized polypropylene tubes for sample collection, storage, and processing.
-
Standardize Handling: Ensure a consistent, standardized protocol from the moment of sample collection. Minimize the time samples spend in initial collection tubes and keep temperatures consistent.
-
Solvent Rinsing: For particularly precious samples where you suspect significant loss, a rinse of the original collection tube with your extraction solvent can be performed, and this rinse can be pooled with the main sample extract.
-
Q2: I'm seeing a steady decline in signal for my calibration standards during a long LC-MS/MS run. Why is this happening?
This issue, often referred to as "run-order effect," points towards problems with analyte stability in the autosampler or progressive contamination of the mass spectrometer interface.
-
Causality: this compound, while relatively stable, can be susceptible to degradation if left at room temperature in certain solvents for extended periods. More commonly, the issue is with the sample matrix. Lipids and salts from your extracted samples can slowly build up on the MS inlet or ion optics, leading to a gradual decrease in ionization efficiency, a phenomenon known as fouling.
-
Solution:
-
Autosampler Temperature: Maintain your autosampler at a low temperature (e.g., 4-10°C) to ensure the stability of this compound and other molecules in your extracted samples.
-
Run Order Strategy: Interleave your unknown samples with quality control (QC) samples and calibration standards throughout the run. This allows you to monitor and correct for any time-dependent drift. For example, a sequence might look like: Blank -> Cal 1-8 -> QC-Low -> 5 Samples -> QC-Mid -> 5 Samples -> QC-High -> 5 Samples -> Cal 1-8.
-
Solvent Optimization: Ensure your final sample solvent is fully compatible with the initial mobile phase conditions to prevent the analyte from crashing out of solution in the autosampler vial.
-
Q3: My ELISA results for this compound have a high coefficient of variation (%CV) between replicate wells. What are the primary suspects?
High %CV in an ELISA is almost always traced back to inconsistencies in liquid handling, washing steps, or incubation conditions.
-
Causality: Competitive ELISAs for small molecules like this compound are highly dependent on precise, consistent volumes of antibody, tracer, and sample. Small errors in pipetting are magnified. Inadequate washing can leave behind unbound reagents, leading to background noise, while overly aggressive washing can strip bound antibody-antigen complexes from the plate.
-
Solution:
-
Pipetting Technique: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, always use a fresh tip for each standard, QC, and sample. Add reagents in the same order and at the same pace across the plate.
-
Washing: Use an automated plate washer if available for maximum consistency. If washing manually, be meticulous about the force, volume, and number of washes for every well. Tap the plate firmly on absorbent paper to remove residual buffer after the final wash.
-
Incubation: Use a plate incubator to ensure uniform temperature across all wells. Avoid stacking plates, as this can create temperature gradients.
-
Troubleshooting Guide: High Assay Variability
High variability, defined as a %CV greater than 15% for your QC samples, requires a systematic approach to diagnose. The following decision tree can help guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for High Assay %CV.
Protocols for Reproducibility
Accurate quantification of this compound begins with a robust and reproducible sample preparation workflow. The following protocol outlines a standard method for liquid-liquid extraction (LLE) from a plasma matrix, followed by LC-MS/MS analysis.
Protocol: this compound Extraction and LC-MS/MS Analysis
This protocol is designed to maximize recovery and minimize matrix effects.
1. Materials and Reagents:
-
Samples: Plasma collected with EDTA.
-
Internal Standard (IS): this compound-d4 (or other suitable deuterated analog).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade.
-
Precipitation/Acidification Reagent: 10% Acetic Acid in Water.
-
Reconstitution Solvent: 90:10 Methanol:Water.
-
Labware: Borosilicate glass tubes, low-binding polypropylene tubes.
2. Experimental Workflow:
Caption: Workflow for this compound Extraction and Analysis.
3. Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples and QCs on ice to prevent potential enzymatic degradation of lipids.
-
Aliquoting: In a borosilicate glass tube, add 200 µL of plasma. Rationale: Glass is used to prevent non-specific binding of the analyte during the aggressive solvent extraction steps.
-
Internal Standard Spiking: Add 10 µL of your internal standard working solution (e.g., 100 ng/mL this compound-d4). The IS is critical for correcting for variability in extraction efficiency and matrix effects.
-
Vortex: Vortex briefly to ensure the IS is fully mixed with the plasma.
-
Acidification: Add 50 µL of 10% acetic acid. Rationale: Acidifying the sample ensures that this compound is in a neutral state, which maximizes its partitioning into the organic solvent.
-
Solvent Addition: Add 1 mL of MTBE. Rationale: MTBE is an excellent solvent for lipid extraction and has a lower density than water, making the upper organic layer easy to collect.
-
Extraction: Vortex vigorously for 2 minutes to create an emulsion and ensure thorough mixing, maximizing the extraction of this compound from the aqueous/protein phase into the organic phase.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes at 4°C. This will break the emulsion and produce a clean separation between the upper organic layer (containing lipids) and the lower aqueous/protein layer.
-
Collection: Carefully aspirate the upper organic layer (~900 µL) and transfer it to a new clean tube, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Dry the extract under a gentle stream of nitrogen at 35°C. Avoid excessive heat, which could degrade the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., 90:10 Methanol:Water). The composition should be similar to the initial mobile phase of your LC method to ensure good peak shape.
-
Final Preparation: Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial with a low-volume insert.
-
Analysis: Inject the sample into the LC-MS/MS system.
4. Data Analysis and Quality Control:
-
Calibration Curve: Prepare calibration standards in a surrogate matrix (e.g., stripped plasma) and process them alongside the samples. The curve should be constructed by plotting the peak area ratio (this compound / this compound-d4) against the nominal concentration.
-
Quality Controls (QCs): Analyze QCs at low, medium, and high concentrations in triplicate. The calculated concentrations should be within ±15% of their nominal value, and the %CV should be ≤15%.
Data Summary Table: Example QC Acceptance Criteria
| QC Level | Nominal Conc. (ng/mL) | Acceptance Range (ng/mL) | Max Intra-assay %CV |
| LLOQ | 1.0 | 0.8 - 1.2 | 20% |
| Low | 3.0 | 2.55 - 3.45 | 15% |
| Mid | 30.0 | 25.5 - 34.5 | 15% |
| High | 80.0 | 68.0 - 92.0 | 15% |
References
Technical Support Center: Icosanamide Binding Assays
Welcome to the technical support center for Icosanamide binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments. As a senior application scientist, I've structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
Low signal is a frequent challenge in binding assays. Here, we address the most common causes and their solutions, starting from the simplest checks to more complex issues.
Q1: My entire plate, including positive controls, shows a very low or no signal. What should I check first?
This often points to a systemic issue with a core reagent or instrument setting. Before diving into more complex variables, a systematic initial check is crucial.
Initial Checks:
-
Reagent Addition: Double-check your pipetting scheme to ensure all reagents were added in the correct order and to all wells. It's surprisingly easy to miss a step in a multi-well plate format.
-
Instrument Settings: Verify that the plate reader settings (e.g., excitation and emission wavelengths for fluorescence assays, filter selection) are correct for your specific assay's detection molecule.[1]
-
Reagent Viability: Confirm that your enzyme (e.g., Fatty Acid Amide Hydrolase - FAAH), receptor preparation, and detection reagents have not expired and have been stored under the correct conditions.[2] Repeated freeze-thaw cycles can significantly decrease enzyme activity.
Q2: My positive controls are weak, but my blank/negative controls are at the expected low level. What does this suggest?
This pattern typically indicates a problem with one of the key biological components of the assay or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Enzyme/Receptor Inactivity: Your enzyme or receptor may have lost activity. This can be due to improper storage, repeated freeze-thaw cycles, or degradation. It is recommended to aliquot your enzyme/receptor stocks upon arrival to minimize freeze-thaw cycles.[2]
-
Sub-optimal Assay Conditions:
-
Temperature: Ensure the incubation steps were performed at the optimal temperature for your specific enzyme or receptor. FAAH assays, for example, are typically run at 37°C.[1][2]
-
pH: The pH of your assay buffer is critical for enzyme activity and ligand binding. For instance, FAAH activity assays often use a buffer with a pH around 9.0.[1]
-
Incubation Time: The reaction may not have reached equilibrium or proceeded long enough for sufficient signal generation. Consider extending the incubation time.[3]
-
Q3: I'm working with a fluorescence-based FAAH assay and getting a low signal. What are some specific issues for this assay type?
Fluorescence-based assays for FAAH, a primary target for icosanamides, are common but have their own set of potential pitfalls.[4][5]
FAAH-Specific Troubleshooting:
-
Substrate Degradation: Fluorogenic substrates can be sensitive to light and hydrolysis. Ensure the substrate is fresh and has been stored correctly, protected from light.
-
Enzyme Concentration: The concentration of FAAH in the assay may be too low. This can be a particular issue when using cell lysates or tissue homogenates with variable enzyme expression. Consider titrating the amount of your enzyme source.[6]
-
Inhibitor in Sample: If you are testing crude extracts or impure compounds, there may be an unknown inhibitor of FAAH present in your sample.
Q4: I am performing a radioligand binding assay for a cannabinoid receptor and my specific binding is low. What should I investigate?
Radioligand binding assays for cannabinoid receptors like CB1 and CB2, other potential targets for icosanamides, require careful optimization to maximize the signal-to-noise ratio.[3][7][8]
Radioligand Assay-Specific Troubleshooting:
-
Low Receptor Density: The cell membranes or tissue preparations you are using may have a low expression of the target receptor. It's important to use a system with validated high-level expression of the receptor.[9]
-
Radioligand Issues:
-
Degradation: Ensure your radioligand has not degraded. Check the date of synthesis and store it appropriately.
-
Concentration: Using a radioligand concentration that is too high can lead to high non-specific binding, masking the specific signal. It is crucial to perform saturation binding experiments to determine the optimal concentration (typically at or below the Kd).
-
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand behind, leading to high background and consequently low calculated specific binding.
Q5: Could the chemical properties of this compound itself be causing the low signal?
Yes, the physicochemical properties of your test compound are a critical factor that is often overlooked.
Compound-Related Issues:
-
Solubility: this compound, being a fatty acid amide, has low aqueous solubility. If your compound precipitates in the assay buffer, its effective concentration will be much lower than intended. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) as it can affect enzyme activity.
-
Stability in Aqueous Buffers: Amides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The stability of your this compound in the assay buffer and under the assay conditions should be verified.[10][11]
Part 2: Experimental Protocols & Data Presentation
Protocol 1: General Fluorescence-Based FAAH Inhibitor Screening Assay
This protocol is a generalized procedure for screening potential inhibitors of FAAH using a fluorogenic substrate.
Materials:
-
FAAH enzyme (recombinant or from a microsomal preparation)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1]
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)[4]
-
Test compounds (Icosanamides) and a known FAAH inhibitor (positive control, e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare the FAAH Assay Buffer and bring it to the assay temperature (37°C).
-
Dilute the FAAH enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
Prepare serial dilutions of your test compounds and the positive control inhibitor in the assay buffer.
-
-
Assay Plate Setup:
-
Add 170 µL of FAAH Assay Buffer to the "100% Initial Activity" wells.
-
Add your diluted test compounds and controls to their respective wells.
-
Add 10 µL of the diluted FAAH enzyme to all wells except the "No Enzyme" control.
-
Add 10 µL of solvent to the "100% Initial Activity" wells.[1]
-
-
Initiate the Reaction:
-
Add 20 µL of the FAAH substrate to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Determine the initial reaction rate (slope) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration relative to the "100% Initial Activity" control.
-
Data Presentation: Troubleshooting Low Signal
| Symptom | Potential Cause | Recommended Action |
| No signal across the entire plate | Reagent omission or incorrect instrument settings | Verify pipetting steps and reader configuration. |
| Weak signal in all wells (including positive controls) | Inactive enzyme/receptor or suboptimal buffer/temperature | Use a fresh aliquot of enzyme/receptor; check buffer pH and incubation temperature. |
| Good signal in positive control, but low signal with test compound | Low compound potency or poor solubility | Test a higher concentration range; check for compound precipitation. |
| High variability between replicate wells | Pipetting inconsistency or poor mixing | Review pipetting technique; ensure thorough mixing of reagents. |
Part 3: Visualizations
Diagram 1: General Troubleshooting Workflow for Low Signal
Caption: A stepwise workflow for troubleshooting low signal in binding assays.
Diagram 2: FAAH Fluorescence Assay Mechanism
Caption: Mechanism of a competitive fluorescence-based FAAH activity assay.
References
- BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for CB2R Agonist 2.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors.
- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with Cumyl-thpinaca.
- Maccarrone, M. (Ed.). (2017). Assay of CB1 Receptor Binding. In Methods in Molecular Biology. Humana Press.
- Sykes, D. A., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Molecular Biosciences.
- Plescia, C., et al. (2011). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical Biochemistry, 411(1), 89-97.
- BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
- Feleder, C. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249-260.
- Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit.
- MyBioSource. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit.
- de Vaca, I. C., et al. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 478, 56-62.
- BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- Hu, L., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Journal of the American Chemical Society, 135(32), 11653–11664.
- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(8), 3518–3550.
- Blankman, J. L., et al. (2007). High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay. Journal of Biomolecular Screening, 12(4), 514-522.
- D'Aniello, E., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2795.
- Zhang, Y., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Current Pharmaceutical Biotechnology, 12(12), 2005-2015.
- Schürer, S. C., et al. (2011). Challenges in Secondary Analysis of High Throughput Screening Data. AMIA … Annual Symposium Proceedings. AMIA Symposium, 2011, 1234–1241.
- An, F., & Tolliday, N. (2010). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Expert Opinion on Drug Discovery, 5(11), 1047-1057.
- Lambert, D. M., & Fowler, C. J. (2016). FAAH inhibitors in the limelight, but regrettably. La Presse Médicale, 45(4 Pt 2), e81-e85.
- Bachovchin, D. A., et al. (2010). Identification of a Lacosamide Binding Protein Using an Affinity Bait and Chemical Reporter Strategy: 14-3-3 ζ. ACS Chemical Biology, 5(10), 915–921.
- de Nanteuil, G., et al. (2012). Drug Binding Assays do not Reveal Specific Binding of Lacosamide to Collapsin Response Mediator Protein 2 (CRMP-2). Epilepsy Research, 100(1-2), 68-75.
-
BindingDB. (n.d.). BindingDB Database. Retrieved from [Link]
- Wilson, L., et al. (2021).
- Wilson, L., et al. (2021). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis.
-
Hoare, S. R. (2021, March 29). Kinetics of Target Binding: Impact on Drug Activity from Bench to Bedside [Video]. YouTube. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening for the discovery of inhibitors of fatty acid amide hydrolase using a microsome-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing non-specific binding in Icosanamide assays
A Senior Application Scientist's Guide to Overcoming Non-Specific Binding
Welcome to the technical support center for Icosanamide assays. As researchers and drug development professionals, obtaining accurate and reproducible data is paramount. A common and frustrating hurdle, particularly when working with lipophilic molecules like this compound, is non-specific binding (NSB). High NSB can mask true signals, leading to false positives and unreliable results.[1]
This guide is designed with full editorial control to move beyond simple checklists. It provides a deep dive into the causative mechanisms of NSB in the context of this compound's unique chemical properties and offers field-proven strategies and detailed protocols to ensure the integrity of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during this compound assays.
Q1: What exactly is non-specific binding (NSB) and why is it such a problem in my this compound assay?
A: Non-specific binding refers to the adsorption of an analyte or detection reagent to unintended surfaces or molecules within your assay system.[2] This is distinct from the specific, intended binding to a target receptor or antibody. In an this compound assay, this could mean the this compound molecule itself, or the primary/secondary antibodies used for detection, stick to the plastic walls of your microplate. This unwanted binding generates a background signal that is not related to the specific interaction you are trying to measure, leading to a poor signal-to-noise ratio, reduced assay sensitivity, and potentially false-positive results.[1][3]
Q2: this compound is highly hydrophobic. How does this property contribute to NSB?
A: This is the critical issue. This compound (C20H41NO) possesses a long, 20-carbon aliphatic tail, making it extremely hydrophobic (water-repelling) and practically insoluble in water.[] Standard polystyrene microplates and other lab plastics also have hydrophobic surfaces. Based on the principle of "like dissolves like," the hydrophobic tail of this compound is strongly attracted to these surfaces. This phenomenon, known as the hydrophobic effect, is a primary driver of NSB.[2][5] It's a thermodynamic process where binding to the surface is more energetically favorable than remaining in your aqueous assay buffer.
Q3: My assay background is very high. What is the very first thing I should investigate?
A: The first and most crucial component to investigate is your blocking and wash buffer system . Inadequate blocking is the most frequent cause of high background.[6] The blocking buffer is designed to saturate all potential non-specific binding sites on the assay plate before you add your specific reagents.[3] If the blocking agent is not effective or is used at a suboptimal concentration, these sites will remain open for this compound or your detection antibodies to bind. Similarly, inefficient washing will fail to remove loosely bound, non-specific molecules.
Q4: Can my choice of labware, such as microplates and pipette tips, really affect NSB?
A: Absolutely. Standard polystyrene surfaces are known for their propensity to bind proteins and hydrophobic molecules. If you are consistently facing NSB issues, consider using low-binding microplates and tubes. These are often treated with a hydrophilic coating (like polyethylene glycol - PEG) or possess a unique surface chemistry that presents a neutral, low-affinity surface to biomolecules, thereby reducing the hydrophobic and electrostatic interactions that cause NSB.[7][8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed scientific explanations and actionable protocols to systematically diagnose and resolve NSB.
Guide 1: Mastering Your Assay Buffer: The First Line of Defense
The composition of your assay buffer is the most powerful tool for controlling NSB. The goal is to create an environment where specific binding is favored and non-specific interactions are minimized.
The Science Behind Buffer Components:
-
Blocking Proteins: Large, inert proteins like Bovine Serum Albumin (BSA) or casein (from non-fat dry milk) are used at high concentrations (typically 1-5%) to physically coat the surface of the well.[9] They occupy the spaces where your analyte or antibodies might otherwise non-specifically bind. For a hydrophobic molecule like this compound, a protein blocker provides a more neutral, less hydrophobic surface.
-
Non-Ionic Detergents: Detergents like Tween-20 or Triton X-100 are amphipathic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] In solution, they form micelles and can also insert themselves onto hydrophobic surfaces. Their primary role in reducing NSB is to disrupt hydrophobic interactions.[11] The hydrophilic portion of the detergent effectively masks the hydrophobic surface of the plate, preventing this compound from sticking.[12][13]
-
Salts (e.g., NaCl): Salt concentration primarily modulates electrostatic or ionic interactions. While hydrophobic forces are the main concern with this compound, charged patches on detection antibodies can still contribute to NSB by binding to oppositely charged areas on the plate or blocking proteins.[14] Increasing the ionic strength of the buffer (e.g., from 150 mM to 500 mM NaCl) can disrupt these weaker ionic interactions, though it should be tested as very high salt can also disrupt some specific antibody-antigen interactions.[15]
Visualizing the Problem: Mechanisms of Non-Specific Binding
Caption: Key drivers of NSB for this compound and detection reagents.
Experimental Protocol: Checkerboard Titration to Optimize Buffer Additives
This systematic approach allows you to test multiple concentrations of a blocking protein (BSA) and a non-ionic detergent (Tween-20) simultaneously to find the optimal combination for your specific assay.
Objective: To identify the concentrations of BSA and Tween-20 that provide the lowest background signal without significantly inhibiting the specific signal.
Materials:
-
Your standard this compound assay setup (coated plate, detection reagents).
-
High-quality BSA (e.g., Fraction V).
-
Tween-20 (10% stock solution).
-
Assay base buffer (e.g., PBS or TBS).
Procedure:
-
Prepare Additive Stocks:
-
Prepare a 2X concentration series of BSA in your base buffer (e.g., 10%, 6%, 2%, 1%, 0.5%, 0%).
-
Prepare a 2X concentration series of Tween-20 in your base buffer (e.g., 0.5%, 0.2%, 0.1%, 0.05%, 0.02%, 0%).
-
-
Set Up the Plate: Use a 96-well plate. Designate rows for BSA concentrations and columns for Tween-20 concentrations.
-
Create Buffer Matrix: In a separate "master" plate, mix 50 µL of each 2X BSA stock with 50 µL of each 2X Tween-20 stock to create a matrix of 1X final concentrations.
-
Run the Assay:
-
Perform your assay as usual. When it's time to add the sample diluent or antibody diluent, use the corresponding buffer from your master plate.
-
Crucially, run two sets of this matrix:
-
"Signal" Plate: Include your target analyte to measure the specific signal.
-
"Background" Plate: Omit the target analyte (use buffer only) to measure the NSB/background signal.[16]
-
-
-
Analyze Data:
-
Calculate the signal-to-noise (S/N) ratio for each condition: (Signal from "Signal" Plate) / (Signal from "Background" Plate).
-
Identify the buffer composition that yields the highest S/N ratio.
-
Data Presentation: Example Checkerboard Titration Results (S/N Ratio)
| % BSA (w/v) | 0% Tween-20 | 0.01% Tween-20 | 0.025% Tween-20 | 0.05% Tween-20 | 0.1% Tween-20 | 0.25% Tween-20 |
| 0% | 1.5 | 3.2 | 4.5 | 5.1 | 4.8 | 4.2 |
| 0.25% | 4.1 | 8.7 | 12.3 | 15.8 | 14.9 | 13.5 |
| 0.5% | 6.2 | 11.5 | 18.9 | 25.4 | 24.1 | 22.8 |
| 1.0% | 7.8 | 13.1 | 20.1 | 26.1 | 25.5 | 23.9 |
| 3.0% | 8.1 | 13.5 | 20.5 | 25.8 | 25.2 | 23.5 |
| 5.0% | 8.0 | 13.3 | 20.2 | 25.6 | 25.0 | 23.1 |
In this example, 0.5% BSA with 0.05% Tween-20 provides the optimal signal-to-noise ratio.
Guide 2: Proactive Surface Modification
If buffer optimization is insufficient, you may need to fundamentally change the surface your assay interacts with. The goal is to create a highly hydrophilic, chemically inert barrier that repels hydrophobic molecules like this compound.
The Science Behind Surface Modification:
The most common and effective method is the covalent attachment of Polyethylene Glycol (PEG), a process known as PEGylation.[8] PEG is a hydrophilic polymer that, when grafted onto a surface, creates a dense layer of flexible chains. This layer sterically hinders the approach of molecules to the surface and creates a hydration layer (bound water molecules) that makes the adsorption of hydrophobic molecules thermodynamically unfavorable.[17]
Experimental Protocol: Covalent PEGylation of Polystyrene Surfaces
Objective: To create a hydrophilic surface on a standard polystyrene microplate to minimize hydrophobic NSB. This protocol uses a photo-chemical conjugation method.
Materials:
-
Standard polystyrene microplates.
-
Benzophenone.
-
Poly(ethylene glycol) methyl ether methacrylate (average Mn ~500).
-
Deionized water.
-
UV cross-linker with a 365 nm light source.
Procedure:
-
Prepare Coating Solution: Dissolve benzophenone (initiator) and PEG-methacrylate in deionized water to final concentrations of 10 mg/mL and 50 mg/mL, respectively. Mix thoroughly.
-
Plate Coating: Add 200 µL of the coating solution to each well of the polystyrene microplate.
-
UV Irradiation: Place the plate in a UV cross-linker and irradiate with 365 nm UV light for 15 minutes. The benzophenone will initiate a reaction that covalently grafts the PEG chains to the polymer backbone of the plate.
-
Washing: Vigorously wash the wells 5-7 times with deionized water to remove any non-covalently bound PEG and residual benzophenone.
-
Drying and Storage: Dry the plate in a sterile hood or a low-temperature oven. The modified plates can be stored at room temperature in a sealed bag.
-
Validation: Re-run your assay using both a modified and an unmodified plate (with the optimized buffer from Guide 1) to quantify the reduction in background signal.
Part 3: Systematic Troubleshooting Workflow
When encountering high NSB, a logical, stepwise approach is more effective than random changes.
Visualizing the Workflow: Troubleshooting High NSB
Caption: A logical workflow for diagnosing and solving high NSB.
References
-
Surmodics. Non-Specific Binding: What You Need to Know. [Link]
-
Nicoya Lifesciences. Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Mao, H. Y., et al. (1982). Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma. PubMed. [Link]
-
G-rig, M., et al. (2019). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. National Institutes of Health. [Link]
-
ResearchGate. Immunoprecipitation - I am getting non specific binding of my protein of interest to negative IgG control. How to reduce this?. [Link]
-
Boster Biological Technology. ELISA Blocking Optimization: Reduce Background & Improve Sensitivity. [Link]
-
Rupert, A., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Nature Communications. [Link]
-
Zhang, T., et al. (2023). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. National Institutes of Health. [Link]
-
Roach, P., et al. (2006). Surface Tailoring for Controlled Protein Adsorption: Effect of Topography at the Nanometer Scale and Chemistry. ACS Publications. [Link]
-
Creative Biolabs. Immunoassay Protocol & Troubleshooting. [Link]
-
ResearchGate. Does anyone knows how to disrupt hydrophobic interactions and then recover the interactions?. [Link]
-
PubChem. N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. [Link]
-
Corning Life Sciences. Effective Blocking Procedures in ELISA Assays. [Link]
-
Susarrey-Arce, A., et al. (2012). Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules. National Institutes of Health. [Link]
-
Amachigo, E., et al. (2017). One-step polymer surface modification for minimizing drug, protein, and DNA adsorption in microanalytical systems. Lab on a Chip. [Link]
-
ResearchGate. (PDF) Immunoassay Troubleshooting Guide. [Link]
-
ResearchGate. Tween 20-dependent non-specific binding is facilitated by polyethylene.... [Link]
-
ResearchGate. Surface Modification to Control Protein/Surface Interactions | Request PDF. [Link]
-
Ansh Labs. Troubleshooting Immunoassays. [Link]
-
Chandler, D. (2005). The Hydrophobic Effect: Our Current Understanding. National Institutes of Health. [Link]
-
RayBiotech. Stabilize Your ELISA: Blocking Solutions Explained. [Link]
-
MDPI. Molecular Mechanism of Action of Neonicotinoid Insecticides. [Link]
-
ResearchGate. How can I reduce nonspecific binding in an assay with a hydrophobic ligand?. [Link]
-
Bahners, T., et al. (2011). Photo-chemical Surface Modification for the Control of Protein Adsorption on Textile Substrates. Journal of Adhesion Science and Technology. [Link]
-
Fleet Bioprocessing. 8 critical tips to consider when developing and optimising an immunoassay or ELISA. [Link]
-
Rogawski, M. A., et al. (2015). Current understanding of the mechanism of action of the antiepileptic drug lacosamide. Epilepsy Research. [Link]
-
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]
Sources
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. bosterbio.com [bosterbio.com]
- 5. The Hydrophobic Effects: Our Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 7. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step polymer surface modification for minimizing drug, protein, and DNA adsorption in microanalytical systems - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 9. hiyka.com [hiyka.com]
- 10. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Surface interaction patches link non-specific binding and phase separation of antibodies | bioRxiv [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. fleetbioprocessing.co.uk [fleetbioprocessing.co.uk]
- 17. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating HPLC Results for Icosanamide Analysis
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. When quantifying active pharmaceutical ingredients (APIs) or related compounds, the analytical method must be proven "fit for purpose." This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of Icosanamide, a long-chain fatty acid amide. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to build a self-validating and robust analytical system.
This compound, with the molecular formula C20H41NO and a molecular weight of 311.55 g/mol , is a non-polar molecule, insoluble in water but soluble in organic solvents like ethanol and acetone[1][2][][4]. These properties are critical in designing an appropriate chromatographic method. The principles outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures[5][6][7][8].
Proposed HPLC Method for this compound Analysis
Based on the analysis of similar long-chain fatty acid amides, a reversed-phase HPLC method is proposed. This approach is suitable for separating non-polar compounds like this compound.
| Parameter | Recommended Condition | Rationale |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for non-polar analytes like this compound. A 250 mm length ensures adequate resolution. |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) | A high percentage of organic solvent is necessary to elute the highly non-polar this compound from the C18 column in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | As this compound lacks a strong chromophore, detection at a low UV wavelength is necessary. |
| Standard & Sample Diluent | Acetonitrile or Methanol | This compound is soluble in these organic solvents. |
The Validation Protocol: A Step-by-Step Guide with Scientific Rationale
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[8]. The following sections detail the experimental protocols for validating the proposed HPLC method for this compound.
System Suitability
Why it's important: System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately on the day of analysis.
Experimental Protocol:
-
Prepare a standard solution of this compound at a concentration of 100 µg/mL.
-
Inject this solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 2.0% |
| Retention Time %RSD | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Specificity
Why it's important: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Forced Degradation: Subject this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Analyze the stressed samples alongside an unstressed standard.
-
Assess the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector.
-
Inject a blank (diluent) to ensure no interfering peaks at the retention time of this compound.
Acceptance Criteria:
-
The this compound peak should be well-resolved from any degradation products or blank interferences.
-
The peak purity angle should be less than the peak purity threshold, indicating the peak is spectrally homogeneous.
Linearity and Range
Why it's important: Linearity establishes a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise[9].
Experimental Protocol:
-
Prepare a series of at least five calibration standards of this compound, for example, at 50, 75, 100, 125, and 150 µg/mL.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 451000 |
| 75 | 674500 |
| 100 | 902000 |
| 125 | 1128000 |
| 150 | 1351500 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: The y-intercept should not be significantly different from zero.
Accuracy
Why it's important: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo or blank matrix.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Hypothetical Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.8 | 100.8% |
| 120% | 120 | 119.3 | 99.4% |
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision
Why it's important: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
Hypothetical Precision Data:
| Day 1 (Analyst 1) | Day 2 (Analyst 2) | |
| Sample 1 | 99.8% | 100.5% |
| Sample 2 | 100.2% | 99.7% |
| Sample 3 | 100.5% | 100.1% |
| Sample 4 | 99.5% | 99.9% |
| Sample 5 | 100.1% | 100.3% |
| Sample 6 | 99.9% | 100.0% |
| Mean | 100.0% | 100.1% |
| %RSD (Repeatability) | 0.35% | 0.29% |
| Overall %RSD (Intermediate Precision) | \multicolumn{2}{c | }{0.38%} |
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[10].
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations multiple times (e.g., n=6) to confirm the precision at the LOQ.
Hypothetical LOD and LOQ Data:
| Parameter | Concentration (µg/mL) | Signal-to-Noise Ratio |
| LOD | 0.1 | ~3:1 |
| LOQ | 0.3 | ~10:1 |
Acceptance Criteria:
-
The precision at the LOQ should have a %RSD ≤ 10%.
Robustness
Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor).
Hypothetical Robustness Data:
| Parameter Varied | Retention Time (min) | Tailing Factor |
| Nominal | 8.5 | 1.2 |
| Flow Rate (+0.1 mL/min) | 7.7 | 1.2 |
| Flow Rate (-0.1 mL/min) | 9.4 | 1.2 |
| Temperature (+2°C) | 8.3 | 1.2 |
| Temperature (-2°C) | 8.7 | 1.3 |
Acceptance Criteria:
-
System suitability criteria should be met under all varied conditions.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: A flowchart of the HPLC validation workflow.
Caption: Interdependencies of key validation parameters.
Conclusion
This guide provides a comprehensive framework for the validation of an HPLC method for the analysis of this compound. By understanding the scientific principles behind each validation parameter and adhering to the guidelines set forth by regulatory bodies like the ICH, researchers can ensure the generation of reliable, reproducible, and scientifically sound data. The proposed method and validation protocol serve as a robust starting point for the development and validation of analytical methods for this compound and similar long-chain fatty acid amides.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link][5]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link][6]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link][7]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link][8]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available at: [Link][9]
-
This compound | CAS#:51360-63-5. Chemsrc. Available at: [Link][1]
-
Method for analyzing fatty amide compounds on basis of liquid chromatography. Google Patents. Available at: [11]
-
N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. PubChem. Available at: [Link][12]
-
Ethis compound-. National Institute of Standards and Technology. Available at: [Link][2]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development. Available at: [Link][10]
-
This compound | C20H41NO | CID 3016647. PubChem. Available at: [Link][4]
Sources
- 1. This compound | CAS#:51360-63-5 | Chemsrc [chemsrc.com]
- 2. Ethis compound- [webbook.nist.gov]
- 4. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. youtube.com [youtube.com]
- 10. ajprd.com [ajprd.com]
- 11. CN101692074A - Method for analyzing fatty amide compounds on basis of liquid chromatography - Google Patents [patents.google.com]
- 12. N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound | C46H91NO3 | CID 71662032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
A Comparative Guide to Icosanamide and Other N-acylethanolamines for the Research Professional
This guide offers an in-depth comparison of Icosanamide with other prominent N-acylethanolamines (NAEs), providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Introduction to the N-acylethanolamine (NAE) Family: Endogenous Modulators of Physiology
N-acylethanolamines are a class of lipid mediators derived from fatty acids, playing crucial roles in a wide array of physiological processes, including inflammation, pain perception, neuroprotection, and appetite regulation.[1][2] These bioactive lipids are synthesized from membrane phospholipids and are integral components of the endocannabinoid system (ECS), a complex cell-signaling network.[3][4] The biological activity of NAEs is largely determined by the nature of their fatty acyl group, which dictates their interaction with various receptors and enzymes.[5]
This guide will focus on a comparative analysis of this compound against three of the most well-characterized NAEs:
-
Anandamide (AEA): The first identified endocannabinoid, known for its activity at cannabinoid receptors.[6][7]
-
Palmitoylethanolamide (PEA): A saturated fatty acid amide with well-documented anti-inflammatory and analgesic properties.[2][8]
-
Oleoylethanolamide (OEA): A monounsaturated fatty acid amide primarily involved in the regulation of appetite and lipid metabolism.[9][10]
The NAE Biosynthesis and Degradation Pathway: A Common Ground
The biosynthesis of NAEs is an on-demand process initiated by the transfer of an acyl chain from a phospholipid to the amino group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[5][11] NAPE is then hydrolyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to yield the corresponding NAE.[12][13]
The biological activity of NAEs is terminated through enzymatic degradation. The primary catabolic enzyme for many NAEs, including anandamide, is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks them down into their constituent fatty acid and ethanolamine.[14][15][16] Another key enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), preferentially hydrolyzes saturated NAEs like PEA.[12][17]
Caption: General overview of N-acylethanolamine (NAE) biosynthesis, degradation, and signaling.
Comparative Analysis of this compound and Other NAEs
This compound: An Emerging NAE with Anti-inflammatory Potential
This compound (also known as Ethis compound or Arachidamide) is the amide of icosanoic acid (arachidic acid), a 20-carbon saturated fatty acid.[18][19][20] While less studied than other NAEs, preliminary information suggests it possesses anti-inflammatory properties, making it a compound of interest for conditions such as autoimmune diseases and rheumatoid arthritis.[21] However, detailed experimental data on its receptor binding profile and enzyme inhibition capabilities are not as readily available as for other NAEs.
Anandamide (AEA): The Endocannabinoid
Anandamide (N-arachidonoylethanolamine) is a polyunsaturated NAE that acts as an endogenous ligand for cannabinoid receptors CB1 and CB2.[6][7] Its name is derived from the Sanskrit word for "bliss," reflecting its role in mood and reward pathways.[22]
-
Mechanism of Action: AEA's effects are primarily mediated through the activation of CB1 receptors in the central nervous system and CB2 receptors in the periphery, particularly on immune cells.[10][14] Activation of these G protein-coupled receptors leads to a variety of cellular responses, including modulation of neurotransmitter release and inhibition of adenylyl cyclase.[14]
-
Therapeutic Potential: AEA is implicated in pain modulation, appetite regulation, and memory.[7][14] However, its therapeutic use is limited by its psychoactive effects mediated by CB1 receptors and its rapid degradation by FAAH.[2]
Palmitoylethanolamide (PEA): The Non-cannabinoid Anti-inflammatory Agent
Palmitoylethanolamide (N-palmitoylethanolamine) is a saturated NAE that, unlike anandamide, does not bind to CB1 or CB2 receptors.[23][24] It is recognized for its potent anti-inflammatory and analgesic effects.[2]
-
Mechanism of Action: PEA's primary molecular target is the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates gene expression related to inflammation and lipid metabolism.[2][23][25] PEA can also indirectly modulate the endocannabinoid system through an "entourage effect," where it enhances the activity of other endocannabinoids like anandamide by inhibiting their degradation.[23][26] It has also been shown to interact with other receptors, such as GPR55 and TRPV1 channels.[2][24]
-
Therapeutic Potential: PEA is being investigated for a wide range of conditions, including chronic pain, neuroinflammation, and immune-related disorders.[2][8]
Oleoylethanolamide (OEA): The Satiety Factor
Oleoylethanolamide (N-oleoylethanolamine) is a monounsaturated NAE that plays a key role in regulating feeding behavior and energy homeostasis.[13][15]
-
Mechanism of Action: Similar to PEA, OEA does not activate cannabinoid receptors but is a potent agonist of PPAR-α.[3][13] Its anorexic effects are mediated through the activation of PPAR-α in the small intestine, which signals to the brain to promote satiety.[10] OEA has also been shown to interact with TRPV1 and GPR119 receptors.[26][27]
-
Therapeutic Potential: OEA is a promising therapeutic target for the management of obesity and metabolic disorders.[10][28]
Comparative Data Summary
| Feature | This compound | Anandamide (AEA) | Palmitoylethanolamide (PEA) | Oleoylethanolamide (OEA) |
| Fatty Acid Precursor | Icosanoic Acid (20:0) | Arachidonic Acid (20:4) | Palmitic Acid (16:0) | Oleic Acid (18:1) |
| Primary Receptors | Not well characterized | CB1, CB2[6][7] | PPAR-α, GPR55, TRPV1[2][24] | PPAR-α, TRPV1, GPR119[13][27] |
| Primary Degrading Enzyme | Likely FAAH/NAAA | FAAH[14][15] | NAAA, FAAH[12][17] | FAAH[27] |
| Primary Biological Role | Anti-inflammatory (putative)[21] | Neuromodulation, Pain, Appetite[7][14] | Anti-inflammatory, Analgesic[2][8] | Satiety, Lipid Metabolism[10][13] |
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of this compound with other NAEs, we provide the following established experimental protocols.
Quantification of N-acylethanolamines by LC-MS/MS
This protocol allows for the sensitive and accurate quantification of NAEs in biological matrices.[1][14][25]
Workflow Diagram:
Caption: Workflow for the quantification of NAEs using LC-MS/MS.
Step-by-Step Protocol:
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer. For liquid samples like plasma or CSF, perform protein precipitation.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water.
-
Solid-Phase Extraction (SPE): Use a silica-based SPE column to further purify and concentrate the NAEs.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in an appropriate solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable C18 column for chromatographic separation.
-
Employ electrospray ionization (ESI) in positive mode for detection.
-
Monitor specific precursor-to-product ion transitions for each NAE in multiple reaction monitoring (MRM) mode.
-
-
Quantification: Use a calibration curve generated with known concentrations of NAE standards and internal standards (e.g., deuterated NAEs) to quantify the endogenous levels of NAEs in the samples.
Cannabinoid Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of a test compound for CB1 and CB2 receptors.[6][12][23]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay for cannabinoid receptors.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
PPAR-α Activation Assay
This cell-based reporter assay measures the ability of a compound to activate PPAR-α.[18][24][28]
Workflow Diagram:
Caption: Workflow for a PPAR-α reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect with a PPAR-α expression vector and a reporter plasmid containing a luciferase gene under the control of a peroxisome proliferator response element (PPRE).
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a known PPAR-α agonist (e.g., GW7647) as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
Conclusion
The N-acylethanolamine family of lipids represents a rich source of bioactive molecules with significant therapeutic potential. While anandamide, palmitoylethanolamide, and oleoylethanolamide have been extensively studied, revealing distinct mechanisms of action and physiological roles, this compound remains a relatively unexplored member of this class. Its structural similarity to other NAEs and preliminary evidence of anti-inflammatory activity suggest that it warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to conduct a thorough comparative analysis of this compound, elucidating its receptor binding profile, enzyme inhibition kinetics, and downstream signaling effects. Such studies will be crucial in determining the therapeutic potential of this compound and its place within the complex and fascinating world of N-acylethanolamine signaling.
References
-
Di Marzo, V., et al. (1998). The mechanism of action of anandamide. ResearchGate. [Link]
-
Consensus. (n.d.). Does palmitoylethanolamide modulate endocannabinoid receptors directly?. [Link]
-
Rahman, S.M.K., et al. (2023). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. MDPI. [Link]
-
Nanobles. (2025). Understanding N-Acylethanolamines (NAEs) and Their Role in Our Endocannabinoid System, The Master Regulator. [Link]
-
Wikipedia. (n.d.). Anandamide. [Link]
-
Clayton, P., et al. (2021). Palmitoylethanolamide: A Natural Compound for Health Management. PMC. [Link]
-
Grokipedia. (n.d.). N-Acylethanolamine. [Link]
-
CV Research. (n.d.). Oleoylethanolamide (OEA). [Link]
-
Sensi Seeds. (n.d.). Cannabinoid Science 101: What is Anandamide (AEA)?. [Link]
-
Bertolino, B., et al. (2023). Therapeutic Use of Palmitoylethanolamide as an Anti-Inflammatory and Immunomodulator. MDPI. [Link]
-
Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Oleoylethanolamide (OEA) and Cardiovascular Health: A Look at the Evidence. [Link]
-
Wikipedia. (n.d.). Oleoylethanolamide. [Link]
-
Iannotti, F. A., et al. (2020). N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. PMC. [Link]
-
Wikipedia. (n.d.). N-Acylethanolamine. [Link]
-
ResearchGate. (2025). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. [Link]
-
Keppel Hesselink, J.M., et al. (n.d.). Palmitoylethanolamide (PEA)—'Promiscuous' anti-inflammatory and analgesic molecule at the interface between nutrition and pharma. Wageningen University & Research. [Link]
-
Melis, M., et al. (2013). Brain activity of anandamide: a rewarding bliss?. PubMed Central. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Abalo, R., et al. (2012). Mechanisms of oleoylethanolamide-induced changes in feeding behavior and motor activity. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
-
Tsuboi, K., et al. (2018). Endocannabinoids and related N-acylethanolamines: biological activities and metabolism. PMC. [Link]
-
Chen, Y., et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI. [Link]
-
ResearchGate. (2025). Analgesic properties of oleoylethanolamide (OEA) in visceral and inflammatory pain. [Link]
-
ACS Publications. (2013). Endocannabinoid Metabolism in the Absence of Fatty Acid Amide Hydrolase (FAAH): Discovery of Phosphorylcholine Derivatives of N-Acyl Ethanolamines. [Link]
-
Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
-
PubChem. (n.d.). N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. [Link]
-
ResearchGate. (2017). Fatty acid amide hydrolase (FAAH) regulates hypercapnia/ischemia-induced increases in n-acylethanolamines in mouse brain. [Link]
-
PubChem. (n.d.). N-(1,3-dihydroxyoctadec-4-en-2-yl)this compound. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethis compound-. [Link]
-
van der Stelt, M., et al. (2022). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. CORE. [Link]
-
van der Stelt, M., et al. (2022). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase [jove.com]
- 5. An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of NAAA Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 11. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid | bioRxiv [biorxiv.org]
- 15. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. mybiosource.com [mybiosource.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | C20H41NO | CID 3016647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. raybiotech.com [raybiotech.com]
- 25. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-the-Cross-Reactivity-of-Icosanamide-with-Other-Lipids
Abstract
Icosanamide, more commonly known in biological contexts as N-arachidonoylethanolamine (Anandamide or AEA), is a pivotal endogenous fatty acid amide that functions as a neurotransmitter and neuromodulator.[1][2][3] As a key player in the endocannabinoid system, its interaction with various receptors dictates a wide array of physiological processes.[1][2][3] However, the structural similarities between this compound and other endogenous lipids create a potential for cross-reactivity, leading to off-target effects that are critical for researchers and drug developers to understand. This guide provides a comprehensive comparison of this compound's binding profile, detailing its interactions with primary and secondary biological targets. We present detailed experimental protocols to empower researchers to validate and explore these interactions in their own work, ensuring both scientific rigor and the advancement of targeted therapeutic design.
Introduction: The Significance of this compound (Anandamide) Specificity
This compound, or Anandamide (AEA), is an N-acylethanolamine (NAE) that plays a crucial role in regulating pain, mood, appetite, and memory.[4][5] It is a primary endogenous ligand for the cannabinoid receptors CB1 and CB2.[2][3] The therapeutic potential of targeting the endocannabinoid system is vast; however, the promiscuity of lipid signaling molecules like AEA presents a significant challenge.[1] Understanding the cross-reactivity of this compound is not merely an academic exercise; it is fundamental to the development of selective and effective therapeutics. Off-target binding can lead to unintended side effects, reduced efficacy, and confounding experimental results. This guide will dissect the molecular basis for this cross-reactivity and provide the methodologies to quantify it.
Molecular Basis for Cross-Reactivity: A Structural Comparison
The potential for cross-reactivity is rooted in the shared molecular architecture of N-acylethanolamines (NAEs). These molecules are characterized by a fatty acyl chain linked to an ethanolamine head group.[1][2][6] The length and degree of unsaturation of the acyl chain, along with modifications to the headgroup, dictate receptor affinity and specificity.[7]
Key Structural Features Influencing Binding:
-
Acyl Chain: this compound possesses a 20-carbon polyunsaturated arachidonoyl chain. Other NAEs, such as Palmitoylethanolamide (PEA) and Oleoylethanolamide (OEA), have saturated (16:0) and monounsaturated (18:1) acyl chains, respectively. These differences in chain length and saturation are primary determinants of binding affinity at various receptors.[2]
-
Ethanolamine Headgroup: The hydroxyl group on the ethanolamine moiety is a critical site for hydrogen bonding within receptor binding pockets. Modifications to this group can drastically alter binding kinetics.[7]
Below is a diagram illustrating the structural similarities among key N-acylethanolamines, providing a visual basis for understanding potential cross-reactivity.
Caption: Structural comparison of this compound and other NAEs.
Primary and Secondary Targets of this compound
This compound's biological effects are mediated through a range of protein targets. While some are considered its primary receptors, interactions with other targets, often with lower affinity, constitute its cross-reactivity profile.
-
Primary Targets:
-
Cannabinoid Receptors (CB1 and CB2): this compound is a partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1.[8][9] These G-protein coupled receptors are central to the endocannabinoid system.
-
Fatty Acid Amide Hydrolase (FAAH): This serine hydrolase is the primary enzyme responsible for the degradation of this compound, terminating its signaling.[10][11][12] The substrate specificity of FAAH is a key factor in the cross-reactivity landscape.[10][13]
-
-
Secondary (Cross-Reactivity) Targets:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): this compound can directly activate this ion channel, which is involved in pain perception and inflammation.[14][15][16] This interaction is a prime example of pharmacologically significant cross-reactivity.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Other NAEs, like OEA and PEA, are known to activate PPARα, a nuclear receptor involved in energy metabolism.[2] While this compound's affinity for PPARs is lower, this interaction cannot be discounted, especially at higher concentrations.
-
The following diagram illustrates the signaling network of this compound, highlighting its primary and secondary targets.
Caption: this compound's primary and secondary biological targets.
Experimental Methodologies for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a suite of robust and validated assays is required. Here, we provide the rationale and step-by-step protocols for key experiments.
Competitive Radioligand Binding Assay
This is the gold standard for determining the binding affinity of a compound for a receptor. It measures the ability of an unlabeled ligand (this compound or a competing lipid) to displace a radiolabeled ligand from its receptor.[17]
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, specific radioligand for the target receptor is crucial for a sensitive assay. For CB1 receptors, [³H]CP-55,940 is a common choice.
-
Membrane Preparation: Using cell membranes expressing the target receptor ensures a high concentration of the target and removes confounding cytoplasmic components.
-
Non-Specific Binding: Determining non-specific binding with a high concentration of an unlabeled ligand is essential to calculate specific binding accurately.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.[18] Centrifuge to pellet the membranes and resuspend in a suitable assay buffer.[18] Determine the protein concentration using a standard method like the BCA assay.[18]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of the unlabeled competitor (this compound or other lipids).[18][19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate.[18] Wash the filters with ice-cold wash buffer to remove unbound radioligand.[18]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[18]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Caption: Workflow for a competitive radioligand binding assay.
FAAH Enzyme Activity Assay
This assay determines if other lipids can compete with this compound as substrates for FAAH, indicating potential cross-reactivity in their degradation pathways.
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Using a substrate that releases a fluorescent product upon cleavage by FAAH allows for a sensitive and continuous measurement of enzyme activity.
-
Recombinant Enzyme: Utilizing purified recombinant FAAH ensures that the measured activity is not confounded by other enzymes present in a complex biological sample.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of purified recombinant FAAH enzyme and a fluorogenic FAAH substrate (e.g., Arachidonoyl-AMC).[4] Prepare solutions of this compound and other test lipids.
-
Assay Setup: In a microplate, add the FAAH enzyme solution to wells containing the test lipids at various concentrations.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the FAAH activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test lipid. Plot the velocity against the lipid concentration to determine if the lipid inhibits the hydrolysis of the fluorogenic substrate and to calculate its IC50 or Ki value.
Comparative Data Summary
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and structurally related lipids at key protein targets. This data provides a quantitative comparison of their cross-reactivity profiles.
| Lipid | Target | Binding Affinity (Ki) / Potency | Reference |
| This compound (AEA) | CB1 Receptor | ~89 nM | [7] |
| CB2 Receptor | ~371 nM | [7] | |
| TRPV1 | Activates at μM concentrations | [16] | |
| FAAH | Potent substrate | [10] | |
| Palmitoylethanolamide (PEA) | CB1 Receptor | >10,000 nM | [3] |
| CB2 Receptor | >10,000 nM | [3] | |
| PPARα | Activates at μM concentrations | [2] | |
| FAAH | Poor substrate | [20] | |
| Oleoylethanolamide (OEA) | CB1 Receptor | >10,000 nM | [3] |
| CB2 Receptor | >10,000 nM | [3] | |
| PPARα | Activates at nM-μM concentrations | [2] | |
| FAAH | Substrate | [13] |
Note: The exact values can vary depending on the experimental conditions and assay used.
Conclusion and Future Directions
This guide has established that while this compound (Anandamide) has a defined set of primary targets within the endocannabinoid system, its structural similarity to other N-acylethanolamines leads to a tangible cross-reactivity profile. The interaction with the TRPV1 channel is particularly noteworthy and has significant physiological implications.[14][15][16] For researchers and drug developers, a thorough understanding of this cross-reactivity is paramount. The provided experimental protocols offer a framework for systematically evaluating the selectivity of this compound and novel compounds targeting the endocannabinoid system.
Future research should focus on developing more selective ligands for cannabinoid receptors by exploring modifications to the acyl chain and ethanolamine headgroup of this compound.[7] Furthermore, comprehensive lipidomics studies are needed to understand how the administration of this compound or its analogs perturbs the entire lipid signaling network in vivo.
References
-
Boger, D. L., et al. (2000). Fatty acid amide hydrolase substrate specificity. Bioorganic & Medicinal Chemistry Letters, 10(23), 2613-2616. [Link]
-
Muller, C., et al. (2020). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences, 7, 144. [Link]
-
van der Stelt, M., & Di Marzo, V. (2023). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. Progress in Lipid Research, 89, 101194. [Link]
-
Muller, C., et al. (2020). A Closer Look at Anandamide Interaction With TRPV1. Frontiers in Molecular Biosciences, 7, 144. [Link]
-
Khanolkar, A. D., et al. (1996). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 39(22), 4515-4519. [Link]
-
Wikipedia contributors. (2023). N-Acylethanolamine. Wikipedia, The Free Encyclopedia. [Link]
-
Tan, B., et al. (2023). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 24(19), 14856. [Link]
-
Muller, C., et al. (2021). TRPV1 Activation by Anandamide via a Unique Lipid Pathway. Journal of Chemical Information and Modeling, 61(12), 5742-5746. [Link]
-
Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 8(4), 314-325. [Link]
-
Ross, R. A. (2003). Anandamide and vanilloid TRPV1 receptors. British Journal of Pharmacology, 140(5), 790-801. [Link]
-
Martin, B. R., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 10(2), 357-366. [Link]
-
van der Stelt, M., & Di Marzo, V. (2023). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. ResearchGate. [Link]
-
Schmid, H. H. (2000). Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? Chemistry and Physics of Lipids, 108(1-2), 71-87. [Link]
-
Moraes, F. V., et al. (2017). Dual mechanism of TRKB activation by anandamide through CB1 and TRPV1 receptors. PeerJ, 5, e3936. [Link]
-
McKinney, M. K., & Cravatt, B. F. (2005). The fatty acid amide hydrolase (FAAH). Prostaglandins & Other Lipid Mediators, 77(1-4), 1-19. [Link]
-
Reggio, P. H. (2010). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Current Medicinal Chemistry, 17(14), 1468-1497. [Link]
-
Manera, C., et al. (2008). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Current Medicinal Chemistry, 15(21), 2192-2208. [Link]
-
Gertsch, J., et al. (2004). Binding affinity and selectivity (CB 2 vs. CB 1 ) of different cannabinoid receptor ligands. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3016647. [Link]
-
Di Marzo, V., et al. (1998). Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments. Journal of Molecular Medicine, 76(6), 424-433. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Howlett, A. C., et al. (2011). CB1 & CB2 Receptor Pharmacology. Advances in Pharmacology, 62, 169-211. [Link]
-
Guo, J., et al. (2010). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds. Current Protocols in Pharmacology, Chapter 9, Unit 9.14. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethis compound. NIST Chemistry WebBook. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. PubChem Compound Summary for CID 71662032. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:51360-63-5. [Link]
-
PubChemLite. (n.d.). This compound (C20H41NO). [Link]
-
García-Gutiérrez, M. S., et al. (2013). Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans. PLoS ONE, 8(6), e66329. [Link]
-
Salvador-Reyes, L. A., & Luesch, H. (2015). Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. Natural Product Reports, 32(3), 478-503. [Link]
-
Justinova, Z., et al. (2011). The Endogenous Cannabinoid 2-Arachidonoylglycerol Is Intravenously Self-Administered by Squirrel Monkeys. The Journal of Neuroscience, 31(31), 11189-11198. [Link]
-
Bidwell, L. C., et al. (2024). The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. International Journal of Molecular Sciences, 25(19), 10584. [Link]
-
Brigida, A. L., et al. (2017). Endocannabinoids, such as N-arachidonoylethanolamine (anandamide, AEA)... ResearchGate. [Link]
-
Zhang, B., et al. (2019). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 10, 976. [Link]
-
NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Modulation of the Endocannabinoids N-Arachidonoylethanolamine (AEA) and 2-Arachidonoylglycerol (2-AG) on Executive Functions in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 7. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Closer Look at Anandamide Interaction With TRPV1 [frontiersin.org]
- 15. A Closer Look at Anandamide Interaction With TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. revvity.com [revvity.com]
- 20. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Experiments Involving Icosanamide and Other Long-Chain Fatty Acid Amides
In the pursuit of novel therapeutics and a deeper understanding of cellular signaling, the reproducibility of experimental findings is paramount. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on navigating the complexities of working with Icosanamide and other long-chain fatty acid amides. We will delve into the often-overlooked factors that can significantly impact experimental reproducibility and offer a comparative analysis of a saturated fatty acid amide, this compound, with its unsaturated counterpart, Erucamide. Our focus is to equip you with the knowledge and protocols to design robust experiments and generate reliable, reproducible data.
The Challenge of Reproducibility in Lipid Research
The study of lipids, a field known as lipidomics, is fraught with challenges that can undermine the reproducibility of experimental results.[1] Unlike more hydrophilic molecules, the physicochemical properties of lipids, such as their poor aqueous solubility and propensity to interact with surfaces, introduce significant sources of variability. Long-chain fatty acid amides, the class of molecules to which this compound belongs, are particularly susceptible to these issues.
A critical and often underestimated source of experimental variability is the leaching of bioactive compounds from common laboratory plastics.[2][3][4][5] Fatty acid amides, including oleamide and erucamide, are frequently used as slip agents in the manufacturing of plastic labware such as pipette tips, microfuge tubes, and multiwell plates.[2][3][4] These molecules can leach into buffers and solvents, leading to false-positive or false-negative results in sensitive bioassays.[2][5]
Furthermore, the inherent low solubility of long-chain fatty acid amides in aqueous media presents a significant hurdle for in vitro studies.[6][7] Improper solubilization can lead to the formation of aggregates, resulting in inconsistent and non-reproducible cellular responses.
This guide will address these challenges head-on, providing practical solutions and detailed protocols to enhance the integrity of your research.
This compound: The Saturated Standard vs. Erucamide: The Bioactive Unsaturated Analog
To illustrate the importance of careful experimental design and the potential for divergent biological effects within the same lipid class, we will compare this compound (a C20 saturated fatty acid amide) with Erucamide (a C22 monounsaturated fatty acid amide).
| Feature | This compound (Saturated) | Erucamide (Unsaturated) | Supporting Data & Rationale |
| Primary Role in Research | Negative Control, Model Compound for Amide Chemistry | Bioactive Signaling Molecule | This compound has minimal reported biological activity, making it an ideal negative control to assess non-specific effects. Erucamide has been shown to induce angiogenesis and modulate other physiological functions.[8] |
| Fatty Acid Amide Hydrolase (FAAH) Inhibition | Expected to be inactive or a very weak inhibitor. | Known to be a substrate and potential inhibitor of FAAH. The presence of unsaturation in the fatty acid moiety often results in greater FAAH inhibitory activity.[9][10] | Saturated fatty acid amides like N-benzyl-stearamide show significantly lower FAAH inhibition (IC50 of 43.7 µM) compared to their unsaturated counterparts like N-benzyl-oleamide (IC50 of 7.9 µM).[10] |
| Angiogenic Activity | Not known to be angiogenic. | Induces angiogenesis in vivo. It was identified as a major angiogenic lipid from bovine mesentery.[8] | Erucamide has been shown to promote the formation of new blood vessels in assays such as the chick chorioallantoic membrane (CAM) assay.[8] |
| Solubility in Aqueous Media | Very low. Requires specific protocols for solubilization for in vitro assays. | Very low. Similar to this compound, it requires specialized solubilization techniques for consistent results in cell-based assays. | Long-chain fatty acids and their amides are known for their poor water solubility, which can lead to aggregation and precipitation in cell culture media.[6][7] |
| Potential for Leaching from Plastics | As a long-chain fatty acid amide, it has the potential to be a plastic additive, though less commonly cited than oleamide or erucamide. | A known slip agent in plastics, with documented cases of leaching into experimental solutions.[2][3][4] | The migration of fatty acid amides from plastics into food simulants and laboratory solvents is a well-documented phenomenon.[3][11] |
Mitigating Variability: Key Experimental Considerations
To ensure the reproducibility of your findings when working with this compound, Erucamide, or other long-chain fatty acid amides, the following critical factors must be addressed:
Combating Contamination from Laboratory Plastics
The leaching of fatty acid amides from plastic consumables is a significant and often overlooked source of experimental artifacts.
Recommendations:
-
Source Certified Labware: Whenever possible, use plasticware certified by the manufacturer to be free of slip agents and other additives. Some manufacturers provide information on the additive content of their plastics.[2]
-
Pre-rinse Plasticware: Before use, rinse all plastic tubes, pipette tips, and plates with the solvent that will be used in your experiment. This can help to remove surface leachables.
-
Use Glassware: For the preparation of stock solutions and buffers, prefer glass over plastic to minimize the risk of contamination.
-
Run Vehicle Controls: Always include a "vehicle-only" control that has been exposed to the same plasticware as your test compounds to account for any leached substances.
Experimental Workflow to Minimize Plastic Leaching
Caption: Workflow to minimize contamination from plastic leachables.
Ensuring Consistent Solubilization of Long-Chain Fatty Acid Amides
The poor aqueous solubility of this compound and Erucamide is a major challenge for in vitro experiments. The following protocol is designed to achieve a stable and homogenous solution in cell culture media.
Protocol for Solubilizing Long-Chain Fatty Acid Amides for Cell-Based Assays
This three-step protocol is adapted from methods developed for other hydrophobic molecules to improve their solubility in aqueous cell culture media.[12][13]
Materials:
-
This compound or Erucamide powder
-
Dimethyl sulfoxide (DMSO)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Water bath
Procedure:
-
Step 1: Prepare a Concentrated Stock Solution in DMSO:
-
Prepare a 10 mM stock solution of the fatty acid amide in pure DMSO.
-
If the compound does not readily dissolve, briefly vortex at maximum speed for five seconds and then warm the solution to 37°C in a water bath until it is fully dissolved.[12]
-
-
Step 2: Dilution in Fetal Bovine Serum (FBS):
-
Pre-warm the FBS to approximately 50°C in a water bath.
-
Dilute the 10 mM DMSO stock solution 10-fold with the pre-warmed FBS to achieve a 1 mM solution.
-
Keep this solution warm (around 40°C) to maintain solubility.[12]
-
-
Step 3: Final Dilution in Cell Culture Medium:
-
Pre-warm your cell culture medium (containing your desired final concentration of FBS, e.g., 1%) to 37°C.
-
Perform the final dilution of the 1 mM FBS-containing stock into the pre-warmed cell culture medium to reach your desired final experimental concentration (e.g., 10 µM).
-
Gently mix the final solution before adding it to your cells.
-
Rationale: This method utilizes DMSO to initially dissolve the hydrophobic compound, followed by complexation with albumin and other proteins in FBS to create a more stable dispersion in the aqueous cell culture medium.[12]
Solubilization Protocol Flowchart
Caption: Three-step protocol for solubilizing fatty acid amides.
Comparative Experimental Protocols
The following protocols provide a framework for comparing the biological activities of this compound and Erucamide.
Protocol 1: In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)
This assay assesses the pro- or anti-angiogenic effects of test compounds.[14]
Principle: Endothelial cells, when cultured on a basement membrane extract, form capillary-like structures (tubes) in response to angiogenic stimuli.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound and Erucamide, solubilized as described above
-
Positive control: Vascular Endothelial Growth Factor (VEGF)
-
96-well culture plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the BME on ice overnight.
-
Coat the wells of a 96-well plate with a thin layer of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the BME-coated wells in endothelial cell growth medium.
-
Treat the cells with various concentrations of this compound, Erucamide, or VEGF. Include a vehicle control. A typical concentration range for Erucamide's angiogenic activity is in the micromolar range.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.
Expected Outcome: Erucamide is expected to promote tube formation, while this compound should have no effect compared to the vehicle control.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This assay measures the inhibitory potential of test compounds on FAAH activity.
Principle: FAAH hydrolyzes a non-fluorescent substrate, releasing a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Non-fluorescent FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound and Erucamide, solubilized in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound, Erucamide, and the positive control inhibitor in the assay buffer.
-
In each well of the 96-well plate, add the FAAH Assay Buffer, the test compound or vehicle control (DMSO), and the FAAH enzyme solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Kinetic readings are recommended.
-
Calculate the percent inhibition and determine the IC50 values for each compound.
Expected Outcome: Erucamide is expected to show dose-dependent inhibition of FAAH activity, while this compound is expected to be inactive.
Conclusion: A Path Towards More Reproducible Research
The reproducibility of experimental findings is the bedrock of scientific progress. When working with challenging compounds like long-chain fatty acid amides, a thorough understanding of the potential pitfalls and the implementation of rigorous experimental protocols are essential. By carefully considering factors such as contamination from plastics and compound solubility, and by using appropriate controls like this compound, researchers can significantly enhance the reliability and reproducibility of their data. This guide provides a starting point for developing robust assays and contributing to a more transparent and reproducible scientific literature.
References
- Wakamatsu, K., et al. (1990). Erucamide as a modulator of water balance: new function of a fatty acid amide. Neurochemical Research, 15(8), 779-783.
- McDonald, G. R., et al. (2010). Bioactive Leachates from Lab Plastics. Wiley Analytical Science.
- Wakamatsu, K., et al. (1990).
- Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro. (2022). BMC Complementary Medicine and Therapies, 22(1), 1-13.
- Al-Qahtani, A. M., et al. (2019). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Planta Medica, 85(11/12), 931-938.
- Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews. (2022). Arteriosclerosis, Thrombosis, and Vascular Biology, 42(3), e70-e77.
- A Comparative Guide to the Functional Differences Between Long-Chain Saturated and Unsatur
- Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro. (n.d.).
- Bratovcic, A., et al. (2020). Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Foods, 9(5), 570.
- Bratovcic, A., et al. (2020). Interference of oleamide with analytical and bioassay results. Scientific Reports, 10(1), 2131.
- Ni, R., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543.
- Cooper, I., & Tice, P. A. (1995). Migration studies on fatty acid amide slip additives from plastics into food simulants. Food Additives and Contaminants, 12(2), 235-244.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). Chemical Reviews, 111(10), 5899-5931.
- Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). (2011). Journal of the American Chemical Society, 133(16), 6332-6342.
- Reliable Results from Cell-Based Bioassays. (2021). Technology Networks.
- Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. (1997). Proceedings of the National Academy of Sciences, 94(25), 14135-14140.
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). Chemistry & Biology, 16(4), 411-420.
- Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies. (2016). American Journal of Epidemiology, 184(7), 525-535.
- Vorum, H., et al. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 135-142.
- Which concentrations are optimal for in vitro testing? (2020). Archives of Toxicology, 94(4), 1369-1370.
- Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2023).
- Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4874-4877.
- Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases. (n.d.).
- Solubility of Saturated F
- SYNTHESIS AND CHARACTERIZATION OF FATTY ACID AMIDE-BASED SURFACTANTS AND PHYSICOCHEMICAL PROPERTIES OF EMULSIONS STABILIZED WITH MIXED NONIONIC AND ANIONIC SURFACTANTS. (2023).
- Molecular Principles, Components, Technology, and Concepts: Lipids – Lipid Signaling. (n.d.).
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). MethodsX, 6, 2801-2805.
- Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. (2019). Pharmacognosy Journal, 11(5).
- Anti-Angiogenic and Anti-Metastatic Activity of Synthetic Phosphoethanolamine. (n.d.).
- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. (2021).
- A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). ResearchSquare.
- Reproducibility of Scientific Claims in Drosophila Immunity: A Retrospective Analysis of 400 Public
- Erucamide. (n.d.). PubChem.
- How do you dissolve chemicals in the culture medium? (2022).
- The antiangiogenic activities of ethanolic crude extracts of four Salvia species. (2015). Pharmacognosy Magazine, 11(Suppl 1), S101-S107.
- Membrane Lipids and Cell Signaling. (2013). Current Opinion in Cell Biology, 25(5), 576-583.
- In-cell ELISA protocol. (n.d.). Abcam.
- Cell-based Assays to Functionally Characterize Immunotherapy and the Immune Response to Viral... (2020). YouTube.
- Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. (2021).
- In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals. (2020). Biomacromolecules, 21(11), 4594-4606.
- Enzymatic and Non-Enzymatic Cell Dissociation Protocols. (n.d.). Thermo Fisher Scientific - ES.
- An integrated dispersion preparation, characterization and in vitro dosimetry methodology for engineered nanomaterials. (2012). Particle and Fibre Toxicology, 9, 32.
- How to dissolve the ceramides and add it to cell culture for treatment? (2023).
Sources
- 1. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shodexhplc.com [shodexhplc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assessment of NSAIDs as potential inhibitors of the fatty acid amide hydrolase I (FAAH-1) using three different primary fatty acid amide substrates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Migration studies on fatty acid amide slip additives from plastics into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Icosanamide Synthesis Methods for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the synthesis of long-chain fatty amides like icosanamide (also known as arachidamide) is a fundamental process with applications ranging from biochemical probes to the development of novel therapeutics and advanced materials. The choice of synthetic route can significantly impact yield, purity, scalability, and environmental footprint. This guide provides an in-depth comparative analysis of the most prevalent methods for synthesizing this compound, offering the technical insights necessary to select the optimal strategy for your research and development needs.
Introduction to this compound and its Synthesis
This compound is the amide derivative of icosanoic acid (arachidic acid), a 20-carbon saturated fatty acid. Its long alkyl chain imparts significant hydrophobicity, making it a key component in various biological and material science contexts. The core challenge in its synthesis lies in the formation of the amide bond, a thermodynamically favorable but often kinetically slow reaction. This analysis will dissect four primary synthetic strategies, evaluating each on its chemical principles, practical execution, and overall efficiency.
Method 1: Direct Amidation of Icosanoic Acid
The most atom-economical approach to this compound is the direct condensation of icosanoic acid with an amine source, typically ammonia or an ammonium salt. This method, in its various forms, focuses on overcoming the kinetic barrier of the reaction, often by removing the water byproduct or utilizing a catalyst.
Thermal Dehydration
This classical approach relies on high temperatures (typically >180°C) to drive the equilibrium towards amide formation by evaporating water. While simple in principle, the harsh conditions can lead to side reactions and are not suitable for sensitive substrates.
Catalytic Direct Amidation
A more refined and "greener" approach involves the use of catalysts to facilitate amide bond formation under milder conditions. Boronic acid derivatives, particularly ortho-iodoarylboronic acids, have emerged as highly effective catalysts for the direct amidation of carboxylic acids and amines at ambient temperatures.[1][2] These reactions are typically run in the presence of molecular sieves to sequester the water byproduct.[1][3]
Causality Behind Experimental Choices: The ortho-iodo substituent on the arylboronic acid catalyst is believed to play a crucial role in activating the carboxylic acid via a purported acylborate intermediate, while the molecular sieves are essential for driving the reaction equilibrium forward by trapping water.[1]
Microwave-Assisted Synthesis
The use of microwave irradiation can dramatically accelerate the direct amidation of fatty acids.[4] This technique, often coupled with a solid support and catalyst like silica gel, provides rapid and efficient heating, leading to significantly reduced reaction times compared to conventional heating.[3][4]
Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation
-
To a solution of icosanoic acid (1 equivalent) in a suitable solvent (e.g., toluene), add the amine source (e.g., benzylamine, 1.1 equivalents) and the ortho-iodoarylboronic acid catalyst (e.g., 5-methoxy-2-iodophenylboronic acid, 5 mol%).
-
Add activated 4Å molecular sieves.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for Boronic Acid-Catalyzed Direct Amidation.
Method 2: From Icosanoyl Chloride
This highly reliable and often high-yielding method proceeds in two steps: the activation of icosanoic acid to the more reactive icosanoyl chloride, followed by its reaction with an amine.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. This enhanced reactivity allows the reaction to proceed rapidly and often to completion, even at low temperatures.
Experimental Protocol: Synthesis via Icosanoyl Chloride
Step 1: Formation of Icosanoyl Chloride
-
Suspend icosanoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield crude icosanoyl chloride, which is often used directly in the next step.
Step 2: Amidation
-
Dissolve the crude icosanoyl chloride in a dry, inert solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a solution of the amine (e.g., ammonia or a primary amine, 2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to afford the desired this compound.[5]
Caption: Two-step synthesis of this compound via the acyl chloride.
Method 3: Ammonolysis of Icosanoic Acid Esters
While less common for the synthesis of primary amides like this compound, the reaction of fatty acid esters with amines (ammonolysis) is a viable, albeit often challenging, route.[6] The lower reactivity of esters compared to acyl chlorides necessitates more forcing conditions, such as high temperatures or the use of catalysts. A novel approach involves the in-situ hydrolysis of a fatty ester followed by reaction with an ammonium salt.[6]
Causality Behind Experimental Choices: This method can be advantageous when the starting material is a readily available ester. The challenge lies in the fact that the leaving group (an alkoxide) is more basic than the incoming amine, making the reaction thermodynamically less favorable than the acyl chloride route.
Method 4: Synthesis from Icosanoic Acid and Urea
A noteworthy method for the preparation of primary fatty amides involves heating a fatty acid with urea. This reaction can be facilitated by microwave irradiation and the use of a Lewis acid catalyst. This approach is particularly useful for the synthesis of primary amides and offers a direct route from the fatty acid.
Causality Behind Experimental Choices: Urea serves as the nitrogen source in this reaction. Under heating, it can decompose to generate isocyanic acid and ammonia, which then react with the carboxylic acid to form the amide. The Lewis acid catalyst likely activates the carboxylic acid towards nucleophilic attack.
Comparative Performance Analysis
| Synthesis Method | Key Reagents | Reaction Conditions | Yield & Purity | Green Chemistry Considerations | Ideal Applications |
| Direct (Thermal) | Icosanoic Acid, Ammonia | High Temp (>180°C) | Moderate | High energy consumption, potential for side products. | Simple, large-scale synthesis where substrate is robust. |
| Direct (Catalytic) | Icosanoic Acid, Amine, Boronic Acid Catalyst, Molecular Sieves | Mild (Room Temp) | Good to Excellent | Atom economical, low energy, avoids toxic reagents.[1] | Green chemistry initiatives, synthesis with sensitive functional groups. |
| Via Acyl Chloride | Icosanoic Acid, Thionyl/Oxalyl Chloride, Amine, Base | Mild to Moderate | Excellent | Generates stoichiometric waste (salts), uses hazardous reagents. | High-purity, lab-scale synthesis where yield is paramount. |
| From Esters | Icosanoic Acid Ester, Amine/Ammonia | Harsh (High Temp/Pressure) or Catalytic | Variable | Can be less efficient and require more energy. | When the corresponding ester is a more accessible starting material. |
| From Urea | Icosanoic Acid, Urea, Lewis Acid Catalyst | Microwave Irradiation | Good | Rapid, but requires specialized equipment. | Quick synthesis of primary amides. |
Conclusion
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. For laboratories prioritizing green chemistry, scalability, and mild conditions, the catalytic direct amidation using boronic acids presents a compelling and modern option. For situations demanding the highest possible yield and purity on a laboratory scale, the traditional acyl chloride method remains a robust and reliable choice, albeit with a less favorable environmental profile. The selection of the most appropriate method will ultimately depend on the specific requirements of the research, including scale, purity needs, available equipment, and commitment to sustainable chemical practices.
References
-
MOspace. Synthesis of N-((5-Hydroxy-1H-indol-3-yl)ethyl)this compound [abstract]. Available from: [Link]
-
ResearchGate. Synthesis of eicosanoids from arachidonic acid. Available from: [Link]
- Google Patents. Process for the production of fatty acid amides.
-
International Journal of Chemistry. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine. Available from: [Link]
-
National Institutes of Health. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available from: [Link]
-
ResearchGate. Synthesis of eicosanoids from arachidonic acid and eicosapentaenoic acid (Source: 10 with slight modification). Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable oils and Primary Alkyl Amines for Phase Change Material (PCM) Applications | Request PDF. Available from: [Link]
-
ResearchGate. Microsomal Synthesis of Fatty Acid Amides. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. Available from: [Link]
-
National Institutes of Health. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders. Available from: [Link]
-
Biology LibreTexts. 21.1: Biosynthesis of Fatty Acids and Eicosanoids. Available from: [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
Digital CSIC. Synthetic Transformations for the Valorization of Fatty Acid Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. Available from: [Link]
-
MDPI. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Available from: [Link]
-
YouTube. Amide Formation from Carboxylic Acids. Available from: [Link]
-
ResearchGate. The synthetic strategy for the fatty acid amides. Available from: [Link]
-
PubMed Central. Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. Available from: [Link]
-
National Institutes of Health. Regulated formation of eicosanoids. Available from: [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link]
-
PubMed. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. Available from: [Link]
-
National Institutes of Health. Eicosanoic Acid | C20H40O2 | CID 10467. Available from: [Link]
-
National Institutes of Health. This compound | C20H41NO | CID 3016647. Available from: [Link]
Sources
- 1. Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect [organic-chemistry.org]
- 2. Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Synthetic Route to Fatty Amides in Non-aqueous Reaction of Fatty Esters with Ammonium Salts and Methyl Amine | Abel-Anyebe | International Journal of Chemistry | CCSE [ccsenet.org]
Validating Icosanamide as a Novel Therapeutic Agent for Rheumatoid Arthritis: A Comparative Guide
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly affecting the synovial joints, leading to progressive joint destruction and disability. Current treatment strategies, while effective for many, are not without limitations, including adverse effects and non-response in a subset of patients. This necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. Icosanamide, a saturated fatty acid amide, has been identified as a potential candidate for RA therapy due to its putative anti-inflammatory properties. This guide provides a comprehensive framework for the preclinical validation of this compound, comparing its potential efficacy and mechanism of action against Methotrexate, a cornerstone disease-modifying antirheumatic drug (DMARD).[1][2][3][4][5]
The central hypothesis of this validation strategy is that this compound exerts its anti-inflammatory effects by modulating the eicosanoid signaling pathway, a critical inflammatory cascade in RA.[6][7][8] Eicosanoids are lipid mediators derived from arachidonic acid that play a pivotal role in the inflammatory process.[9][10][11] By targeting this pathway, this compound may offer a differentiated therapeutic approach compared to existing treatments.
Comparative Overview: this compound vs. Methotrexate
| Feature | This compound (Hypothesized) | Methotrexate (Established) |
| Drug Class | Fatty Acid Amide | Dihydrofolate Reductase Inhibitor (DMARD) |
| Mechanism of Action | Modulation of Eicosanoid Pathway (e.g., inhibition of pro-inflammatory eicosanoid synthesis) | Inhibition of purine and pyrimidine synthesis, leading to immunosuppression and anti-inflammatory effects. |
| Primary Target | Enzymes in the arachidonic acid cascade (e.g., COX, LOX) | Dihydrofolate Reductase |
| Administration | Oral (predicted) | Oral, Subcutaneous, Intramuscular |
| Key Advantages | Potentially more targeted anti-inflammatory action with a different safety profile. | Broadly effective, well-established clinical history.[4] |
| Potential Limitations | Efficacy and safety are yet to be established. | Potential for liver toxicity, myelosuppression, and other side effects requiring monitoring.[3] |
Experimental Validation Workflow
A phased approach is proposed to systematically evaluate the therapeutic potential of this compound. This workflow progresses from initial in vitro screening to in vivo efficacy studies in a relevant animal model of RA.
Caption: Proposed experimental workflow for validating this compound.
Phase 1: In Vitro Characterization
The initial phase focuses on establishing the anti-inflammatory activity of this compound and elucidating its mechanism of action at the molecular and cellular levels.
Biochemical Assays: Targeting the Eicosanoid Pathway
Rationale: The primary hypothesis is that this compound modulates the eicosanoid pathway. Therefore, direct enzymatic assays are crucial to determine if it inhibits key enzymes responsible for the production of pro-inflammatory mediators.
Protocol: COX-1 and COX-2 Inhibition Assay
-
Preparation: Recombinant human COX-1 and COX-2 enzymes are used. This compound and a positive control (e.g., a non-steroidal anti-inflammatory drug like Celecoxib) are prepared in a suitable solvent.
-
Reaction: The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound or the control.
-
Detection: The production of prostaglandin E2 (PGE2), a major product of COX activity, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The half-maximal inhibitory concentration (IC50) of this compound for each enzyme is calculated to determine its potency and selectivity.
A similar protocol will be followed for 5-lipoxygenase (5-LOX) to assess the inhibition of leukotriene synthesis.
Cell-Based Assays: Assessing Anti-inflammatory Effects in a Cellular Context
Rationale: Moving from a cell-free system to a cellular environment is essential to confirm that this compound can exert its effects in a more physiologically relevant setting.
Protocol: Cytokine Release in Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are cultured.[12]
-
Stimulation: The cells are pre-treated with various concentrations of this compound or Methotrexate for 1-2 hours, followed by stimulation with LPS to induce an inflammatory response.
-
Measurement: After 24 hours, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified by ELISA.
-
Analysis: The dose-dependent inhibition of cytokine production by this compound is compared to that of Methotrexate.
Mechanism of Action Studies: Unraveling the Signaling Cascade
Rationale: To further understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways.
Sources
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Rheumatoid arthritis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 4. Management of Rheumatoid Arthritis: Update From ACR | AAFP [aafp.org]
- 5. arthritis.org [arthritis.org]
- 6. Eicosanoid profiles in an arthritis model: Effects of a soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eicosanoids in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A systematic review on the role of eicosanoid pathways in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eicosanoid Storm in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosanoids, inflammation, and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eicosanoids in inflammation: biosynthesis, pharmacology, and therapeutic frontiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Icosanamide and Anandamide: Two Bioactive Lipids in Inflammation and Beyond
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two structurally related, yet functionally distinct, bioactive lipids: Icosanamide and anandamide. While anandamide is a well-established endocannabinoid, the pharmacological profile of this compound, a long-chain primary fatty acid amide, is less defined, yet it is purported to possess significant anti-inflammatory properties. This document aims to dissect their known attributes, from physicochemical properties to their mechanisms of action, and to provide a framework for future research into the therapeutic potential of these molecules.
Introduction: A Tale of Two Amides
Anandamide, or N-arachidonoylethanolamine (AEA), was the first endogenous cannabinoid to be discovered and is a key signaling molecule in the central and peripheral nervous systems.[1][2][3] Its name, derived from the Sanskrit word for "bliss," alludes to its role in mood, pain, and appetite regulation.[1] Anandamide exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2.
This compound, also known as arachidamide, is a primary fatty acid amide (PFAM) derived from the 20-carbon saturated fatty acid, icosanoic acid.[4] While structurally simpler than anandamide, this compound is part of a growing class of bioactive lipids with diverse biological activities, including potential anti-inflammatory effects.[4][5] However, its specific molecular targets and mechanisms of action remain largely uncharacterized.
Physicochemical Properties: A Structural Overview
Anandamide and this compound share a long-chain fatty acid amide backbone but differ significantly in their head groups and the saturation of their acyl chains. These structural distinctions have profound implications for their solubility, stability, and ultimately, their biological activity.
| Property | This compound | Anandamide |
| Chemical Formula | C20H41NO | C22H37NO2 |
| Molecular Weight | 311.55 g/mol | 347.53 g/mol [2] |
| Structure | Saturated 20-carbon acyl chain with a primary amide head group. | Polyunsaturated 20-carbon acyl chain (arachidonic acid) with an ethanolamine head group. |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone. | Very low water solubility (0.4 mg/L at 25°C); soluble in organic solvents.[6] |
| Metabolic Stability | Expected to be a substrate for hydrolysis, but specific enzymes are not well-defined. | Rapidly hydrolyzed by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine. |
Comparative Pharmacodynamics: Receptor Interactions and Functional Outcomes
The most significant known difference between anandamide and this compound lies in their interaction with the endocannabinoid system.
Anandamide: A Canonical Endocannabinoid
Anandamide is a partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1.[5][7] Its binding to these G-protein coupled receptors initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.[3]
Receptor Binding Affinities of Anandamide
| Receptor | Binding Affinity (Ki) | Reference |
| CB1 | ~70 nM | [7] |
| CB2 | Low micromolar range | [7] |
The activation of CB1 receptors in the central nervous system is responsible for the psychotropic effects of cannabinoids, while CB2 receptors, predominantly found on immune cells, are key mediators of their immunomodulatory and anti-inflammatory effects.[8]
This compound: An Enigmatic Bioactive Lipid
Currently, there is a significant lack of published data on the direct interaction of this compound with cannabinoid receptors. As a primary fatty acid amide, its mechanism of action may differ substantially from that of N-acylethanolamines like anandamide. PFAMs are known to modulate the activity of various receptors and ion channels, but typically with lower potency than specialized ligands.[5]
The reported anti-inflammatory properties of this compound may be mediated through several potential, yet unproven, mechanisms:
-
Indirect Modulation of the Endocannabinoid System: this compound could potentially inhibit the degradation of anandamide by FAAH, thereby enhancing endocannabinoid tone. However, this has not been experimentally verified.
-
Activation of Other Receptors: PFAMs have been shown to interact with other receptor systems, such as peroxisome proliferator-activated receptors (PPARs), which are known to have anti-inflammatory effects.
-
Non-receptor-mediated effects: The lipophilic nature of this compound could allow it to alter membrane properties, thereby influencing the function of membrane-bound proteins involved in inflammatory signaling.
Anti-inflammatory Mechanisms: A Tale of Two Pathways
Both anandamide and this compound are associated with anti-inflammatory effects, though their mechanisms are likely distinct.
Anandamide's Multi-faceted Anti-inflammatory Role
Anandamide's anti-inflammatory actions are mediated through both CB2 receptor-dependent and -independent pathways.
-
CB2 Receptor Activation: Activation of CB2 receptors on immune cells can suppress the production of pro-inflammatory cytokines and chemokines.[6]
-
PPARγ Activation: Anandamide can also activate PPARγ, a nuclear receptor that plays a critical role in the regulation of inflammation.
-
TRPV1 Receptor Interaction: At higher concentrations, anandamide can activate the transient receptor potential vanilloid 1 (TRPV1) channel, which can have complex, context-dependent effects on inflammation.
-
Epigenetic Regulation: Recent evidence suggests that anandamide can exert anti-inflammatory effects by epigenetically suppressing the expression of inflammatory genes, such as CCL2, in vascular smooth muscle cells.[9] This involves the recruitment of histone deacetylases and corepressors to the gene promoter.[9]
This compound's Putative Anti-inflammatory Actions
The anti-inflammatory effects of this compound are less well understood. Based on the activities of other long-chain fatty acid amides, potential mechanisms could involve the modulation of eicosanoid production. Eicosanoids, such as prostaglandins and leukotrienes, are potent inflammatory mediators derived from arachidonic acid.[10] It is conceivable that this compound could interfere with the enzymatic pathways that produce these inflammatory lipids.
Experimental Protocols
To facilitate further research into the comparative pharmacology of these lipids, we provide the following established experimental workflows.
Cannabinoid Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for cannabinoid receptors.
Caption: Workflow for a cannabinoid receptor binding assay.
FAAH Inhibition Assay
This protocol describes a fluorometric assay to screen for inhibitors of fatty acid amide hydrolase (FAAH).
Caption: Workflow for a fluorometric FAAH inhibition assay.
Signaling Pathways
Canonical Cannabinoid Receptor Signaling
The binding of anandamide to CB1 or CB2 receptors triggers a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This initiates a downstream signaling cascade with multiple effector pathways.
Caption: Anandamide-mediated cannabinoid receptor signaling.
Future Directions and Conclusion
The comparative analysis of this compound and anandamide reveals a significant disparity in our understanding of these two bioactive lipids. Anandamide's role as an endocannabinoid is well-established, with a wealth of data on its receptor interactions, signaling pathways, and physiological functions. In contrast, this compound remains a pharmacological enigma. While its anti-inflammatory potential is noted, the underlying mechanisms are yet to be elucidated.
Future research should prioritize the systematic characterization of this compound's pharmacological profile. Key areas of investigation should include:
-
Receptor Screening: A comprehensive screening of this compound against a broad panel of receptors, including cannabinoid receptors, PPARs, and other orphan GPCRs, is essential to identify its molecular targets.
-
Enzyme Inhibition Assays: Evaluating the inhibitory activity of this compound against key enzymes in the endocannabinoid and eicosanoid pathways, such as FAAH and cyclooxygenases, will clarify its potential for indirect modulation of these systems.
-
In Vivo Models of Inflammation: Head-to-head comparisons of this compound and anandamide in preclinical models of inflammation are necessary to validate and compare their therapeutic efficacy.
References
-
ResearchGate. (n.d.). The correlation between affinity against CB1 and CB2 for compounds in... Retrieved from [Link]
-
ResearchGate. (n.d.). Binding Modes and Selectivity of Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) Receptor Ligands. Retrieved from [Link]
-
YouTube. (2021, July 26). GPCRs in VR: Endocannabinoid mechanism of action at CB1 receptors. Retrieved from [Link]
-
Kalapa Clinic. (n.d.). What is Anandamide and how does it work? Retrieved from [Link]
-
PubMed Central. (n.d.). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Anandamide. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (n.d.). Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years. Retrieved from [Link]
-
PubMed Central. (n.d.). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. Retrieved from [Link]
-
BMG Labtech. (2024, February 28). Cannabinoid receptor ligands as templates for drug discovery. Retrieved from [Link]
-
PubMed Central. (n.d.). Brain activity of anandamide: a rewarding bliss? Retrieved from [Link]
-
PubMed Central. (n.d.). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Retrieved from [Link]
-
PubMed Central. (n.d.). CB1 & CB2 Receptor Pharmacology. Retrieved from [Link]
-
PubChem. (n.d.). Anandamide. Retrieved from [Link]
-
PubChem. (n.d.). N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). anandamide. Retrieved from [Link]
-
American Chemical Society. (2024, May 27). Anandamide. Retrieved from [Link]
-
PubMed. (n.d.). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Lacosamide. Retrieved from [Link]
-
PubMed Central. (n.d.). The endocannabinoid anandamide has an anti-inflammatory effect on CCL2 expression in vascular smooth muscle cells. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The endocannabinoid anandamide prevents TH17 programming of activated T lymphocytes while preserving TH1 responses [frontiersin.org]
- 7. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. The endocannabinoid anandamide has an anti-inflammatory effect on CCL2 expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eicosanoids, inflammation, and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Icosanamide in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Icosanamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory chemical management.
Understanding this compound: Properties and Disposal Considerations
The overarching principle for the disposal of this compound, like many laboratory chemicals, is to avoid environmental release.[3] Therefore, under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash .[2][3]
Core Disposal Protocol for this compound Waste
This protocol is designed to provide a clear, actionable framework for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal pathways.[4][5]
-
Solid this compound Waste: Unused, expired, or contaminated solid this compound should be collected in a designated hazardous waste container.
-
This compound Solutions: Solutions of this compound in organic solvents must be collected separately from aqueous waste. Do not mix incompatible waste streams.[4][5] For instance, chlorinated and non-chlorinated solvent waste should typically be segregated.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a designated solid hazardous waste container. Non-disposable glassware must be decontaminated before reuse.
| Waste Stream | Container Type | Segregation Notes |
| Solid this compound | Labeled, sealed, and compatible solid waste container | Do not mix with liquid waste. |
| This compound in Organic Solvents | Labeled, sealed, and compatible liquid waste container | Segregate based on solvent type (e.g., halogenated vs. non-halogenated). |
| Contaminated Sharps | Puncture-resistant sharps container | For needles, scalpels, etc. |
| Contaminated Labware (disposable) | Labeled solid waste container | e.g., gloves, wipes. |
Step 2: Waste Container Management
Proper management of waste containers is a critical aspect of laboratory safety and regulatory compliance.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4][6] If it is a solution, list all components and their approximate concentrations.
-
Container Integrity: Use containers that are in good condition, compatible with the waste being stored, and have a secure, tight-fitting lid.[5][6]
-
Closed Containers: Waste containers must be kept closed at all times, except when adding waste.[2][6] This prevents the release of vapors and potential spills.
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) away from general laboratory traffic.[6] Ensure secondary containment is used for liquid waste containers to capture any potential leaks.
Step 3: Decontamination of Reusable Glassware
For reusable glassware contaminated with this compound:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., ethanol or acetone). This initial rinsate is considered hazardous and must be collected in the appropriate liquid hazardous waste container.[7]
-
Subsequent Rinses: For highly toxic substances, the first three rinses should be collected as hazardous waste.[7] Given the limited specific toxicity data for this compound, a conservative approach of collecting at least the first rinse is recommended.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Step 4: Disposal of Empty this compound Containers
Empty containers that once held this compound must also be managed properly.[3][8]
-
Thoroughly Empty: Ensure the container is completely empty of any residual solid or liquid.[3][9]
-
Rinsing: Triple rinse the container with a suitable solvent. The first rinsate must be collected as hazardous waste.[7][8]
-
Defacing Labels: Completely remove or deface the original product label to avoid any confusion.[3][8]
-
Final Disposal: Once thoroughly rinsed and the label is defaced, the container may be disposed of in the appropriate recycling or general waste stream, in accordance with your institution's policies.[8]
Step 5: Arranging for Waste Pickup
Do not allow hazardous waste to accumulate in the laboratory.[7] Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Ensure all containers are properly labeled and sealed before the scheduled pickup.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
- Guidelines: Handling and Disposal of Chemicals. Purdue University - College of Engineering.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- This compound CAS 51360-63-5. BOC Sciences.
- Regul
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- This compound.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16).
- Safety D
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
- N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound.
- Safety D
- Hazardous Waste Disposal Guide. Dartmouth College.
- Properly Managing Chemical Waste in Labor
- Safety D
- Hazardous Waste Disposal Guide. NSWAI.
- This compound | 51360-63-5. ChemicalBook.
- This compound | CAS#:51360-63-5. Chemsrc.
- Safety D
- Hexanamide.
Sources
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. nswai.org [nswai.org]
Navigating the Safe Handling of Icosanamide: A Guide to Personal Protective Equipment and Disposal
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Icosanamide (C20H41NO). As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Risk: Properties of this compound
Before detailing personal protective equipment (PPE), it is crucial to understand the known properties of this compound that inform our safety protocols.
-
Physical Form: It typically exists as a solid or powder.[2][3] This physical state necessitates control measures to prevent the generation and inhalation of dust.
-
Solubility: this compound is insoluble in water but soluble in organic solvents such as ethanol, acetone, and diethyl ether.[] This property is critical when selecting appropriate glove materials and in developing cleaning and disposal procedures.
Given the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to handling, based on the properties of similar chemicals, is warranted. A thorough risk assessment should be conducted for any new or modified procedure involving this compound.
Core Personal Protective Equipment (PPE) for this compound Handling
The following PPE is mandatory for all personnel handling this compound. The rationale for each piece of equipment is provided to foster a deeper understanding of the safety measures.
Table 1: Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from potential splashes of solvents used with this compound and from airborne dust particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact with this compound and the organic solvents in which it may be dissolved. These materials offer good chemical resistance.[4][5] |
| Body Protection | Long-sleeved lab coat or chemical-resistant overalls. | Prevents contamination of personal clothing and protects the skin from accidental spills. |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[6] |
Procedural Guidance: Donning and Doffing PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Experimental Workflow: PPE Donning and Doffing Protocol
Caption: PPE Donning and Doffing Workflow
Step-by-Step Donning Procedure:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure the respirator is fitted correctly.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contaminants and hang it in a designated area or dispose of it if it is single-use.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator (if worn): Remove the respirator without touching the front of the device.
Operational Plan: Handling and Spill Response
All handling of this compound powder should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE as outlined in Table 1, including respiratory protection.
-
Contain: For small spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For larger spills, use an appropriate absorbent material.
-
Clean: Carefully scoop the contained material into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Decontaminate: Wipe the area with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is paramount to ensure environmental protection and regulatory compliance. This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7][8] After rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for non-hazardous waste.[7][8]
Disposal Method:
-
DO NOT dispose of this compound down the drain or in regular trash.[8][9]
-
All this compound waste must be disposed of through your institution's official hazardous waste management program.[7][8] This typically involves incineration or other approved methods for chemical waste.
Logical Framework for Safe this compound Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: Decision-Making Flowchart for this compound Safety.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research. This document should be integrated into your laboratory's standard operating procedures and reviewed regularly.
References
-
Chemsrc. (2025, August 25). This compound | CAS#:51360-63-5. Retrieved from Chemsrc website: [Link]
-
PubChem. (n.d.). N-[(2s,3r,e)-1,3-dihydroxyhexacos-4-en-2-yl]this compound. Retrieved from PubChem: [Link]
-
National Institute of Standards and Technology. (n.d.). Ethis compound-. Retrieved from NIST WebBook: [Link]
-
Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. Retrieved from Good Day's Work: [Link]
-
Ammonia Refrigeration PSM. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from Ammonia Refrigeration PSM: [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions: [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem: [Link]
-
Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE. Retrieved from Ammonia Refrigeration PSM: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from UNODC: [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from SafetyCulture: [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from NIH: [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University: [Link]
-
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University: [Link]
Sources
- 2. Ethis compound- [webbook.nist.gov]
- 3. This compound | 51360-63-5 [chemicalbook.com]
- 4. velsafe.com [velsafe.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
